3-Methylbenzothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZNDCIMXHKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214257 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-91-3 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methylbenzothiophene 1,1-dioxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Methylbenzothiophene 1,1-dioxide from its precursor, 3-methylbenzothiophene. The oxidation of the sulfur heteroatom is a critical transformation that significantly alters the molecule's electronic and physicochemical properties, making the resulting sulfone a valuable building block in medicinal chemistry and materials science.[1] This document delves into the underlying reaction mechanisms, offers a comparative analysis of various oxidative methods, and presents a detailed, field-proven experimental protocol. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application, emphasizing safety, efficiency, and validation at each step.
Introduction: The Significance of the Benzothiophene Sulfone Scaffold
The benzothiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds. The strategic oxidation of the sulfur atom to a sulfone group (SO₂) dramatically transforms its electron-donating character into a potent electron-accepting group.[1] This fundamental electronic shift modifies the molecule's properties, including:
-
Increased Polarity and Solubility: Enhancing aqueous solubility, a key parameter in drug design.
-
Hydrogen Bond Accepting Capability: The sulfone oxygens can participate in hydrogen bonding, influencing molecular interactions with biological targets.
-
Metabolic Stability: The sulfone group is generally resistant to further metabolic oxidation.
-
Modulated Biological Activity: The altered electronic profile can lead to novel or enhanced interactions with enzymes and receptors.
Given these attributes, 3-Methylbenzothiophene 1,1-dioxide serves as a versatile synthon for creating advanced organic materials and exploring new therapeutic agents. This guide focuses on the direct and efficient conversion of 3-methylbenzothiophene to its 1,1-dioxide derivative.
Mechanistic Rationale: The Oxidation of Thioethers
The conversion of a thioether (sulfide) to a sulfone is a two-stage oxidation process. The sulfur atom in 3-methylbenzothiophene acts as a nucleophile, attacking an electrophilic oxygen atom from the chosen oxidizing agent.
-
First Oxidation: The initial attack forms a sulfoxide intermediate (3-Methylbenzothiophene 1-oxide). This step requires one equivalent of the oxidant.
-
Second Oxidation: The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide. However, under appropriate conditions, it undergoes a second oxidation to yield the thermodynamically stable sulfone (3-Methylbenzothiophene 1,1-dioxide). This requires a second equivalent of the oxidant.
Controlling the reaction to selectively stop at the sulfoxide or proceed to the sulfone is a key experimental challenge, primarily managed by adjusting stoichiometry, reaction temperature, and choice of oxidant. For the synthesis of the 1,1-dioxide, conditions are chosen to ensure the reaction proceeds to completion.
Caption: Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.
Comparative Analysis of Oxidative Methods
The choice of oxidizing agent is paramount and depends on factors such as substrate tolerance, cost, safety, and desired yield. Several reagents are capable of effecting this transformation. A facile method for the clean conversion of benzothiophenes to their corresponding sulfones involves an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅).[2] Other traditional methods for synthesizing thiophene 1,1-dioxides include the oxidation of thiophenes.[3]
| Oxidizing Agent(s) | Typical Solvent(s) | Key Advantages | Key Considerations & Disadvantages |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid, Water | Inexpensive, environmentally benign ("green") reagent. | Requires heating; can be slow. Risk of runaway reaction if not controlled. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform | Highly efficient, often works at low temperatures, predictable. | Can be shock-sensitive; relatively expensive; chlorinated waste. |
| Potassium Permanganate (KMnO₄) | Acetone, Water/t-BuOH | Very strong oxidant, inexpensive. | Poor selectivity; can cleave the aromatic ring or oxidize the methyl group. Generates MnO₂ waste. |
| Ferrate(VI) | Acetonitrile/Phosphate Buffer | Powerful oxidant; complete conversion is achievable.[4] | pH-sensitive; requires specific molar ratios (approx. 7.5 eq.).[4] |
| Hydrogen Peroxide (H₂O₂) / P₂O₅ | Acetonitrile | Effective for electron-poor systems; reagent can be pre-made and stored.[2] | Preparation of the oxidizing solution requires care. |
For this guide, we will focus on a robust and widely applicable protocol using hydrogen peroxide in acetic acid, which balances efficacy, cost, and safety.
Detailed Experimental Protocol: H₂O₂/Acetic Acid Method
This protocol is designed as a self-validating system. Each step includes rationale and expected observations.
4.1 Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| 3-Methylbenzothiophene | 1455-18-1 | 148.23 g/mol | >96% | Starting material.[5] |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade | Solvent and catalyst. |
| Hydrogen Peroxide | 7722-84-1 | 34.01 g/mol | 30% (w/w) in H₂O | Oxidizing agent. |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Reagent Grade | For neutralization. |
| Sodium Sulfite | 7757-83-7 | 126.04 g/mol | Reagent Grade | To quench excess peroxide. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | HPLC Grade | Extraction solvent. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Reagent Grade | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | For chromatography/recrystallization. |
| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | For chromatography/recrystallization. |
4.2 Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
4.3 Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 3-methylbenzothiophene (5.0 g, 33.7 mmol) in glacial acetic acid (30 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Causality: Acetic acid serves as a solvent and activates the hydrogen peroxide, forming peracetic acid in situ, which is the active oxidizing species.
-
-
Addition of Oxidant:
-
While stirring, slowly add 30% hydrogen peroxide (8.6 mL, approx. 84.3 mmol, 2.5 equivalents) to the solution at room temperature.
-
Expert Insight: A slight excess of H₂O₂ ensures complete conversion to the sulfone. The addition should be controlled; an initial exotherm may be observed. For larger-scale reactions, using a dropping funnel and an ice bath for cooling during addition is recommended.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.
-
Maintain this temperature and continue stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate/Hexanes). The starting material (higher Rf) should be consumed, and a new, more polar spot (lower Rf), corresponding to the sulfone, should appear. The sulfoxide intermediate may be visible transiently. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker containing ice-cold water (150 mL). A white precipitate of the product should form.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Causality: The product is insoluble in water, causing it to precipitate out from the acetic acid/water mixture.
-
Quench any unreacted peroxide by slowly adding a saturated solution of sodium sulfite until a drop of the mixture no longer turns starch-iodide paper blue/black.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallization (Recommended): The crude, dried solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography (Alternative): If impurities persist, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Drying and Characterization:
-
Dry the purified white crystalline solid under vacuum.
-
Determine the final yield. A typical yield for this procedure is in the range of 80-95%.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point) to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: Workflow for the oxidation of 3-methylbenzothiophene.
Safety and Handling
-
3-Methylbenzothiophene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[6][7] It is incompatible with strong oxidizing agents.[6]
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.
-
General Precautions: The reaction can be exothermic, especially during the addition of hydrogen peroxide. Ensure adequate cooling is available. Do not seal the reaction vessel tightly, as pressure can build up from gas evolution.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic solvents and solid waste in accordance with institutional and local regulations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. [Link]
-
Wang, Y., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
Antonow, D., et al. (2010). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H₂O₂ and P₂O₅. Organic & Biomolecular Chemistry. [Link]
-
Kaiser, J. P., et al. (1996). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology. [Link]
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Jadach, B., et al. (2024). Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. Molecules. [Link]
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Kaiser, J. P., et al. (1996). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. ResearchGate. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: Methyl benzo[b]thiophene-2-carboxylate. (2025). [Link]
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Al-Mughaid, H., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-METHYLBENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylbenzothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methylbenzothiophene 1,1-dioxide (CAS No. 6406-91-3). As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing valuable insights for researchers engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of 3-Methylbenzothiophene 1,1-dioxide and NMR Characterization
3-Methylbenzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound. The benzothiophene core is a key structural motif in numerous pharmaceuticals and biologically active compounds. The oxidation of the sulfur atom to a sulfone group significantly alters the electronic properties and three-dimensional structure of the molecule, which can have a profound impact on its chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a molecule such as 3-Methylbenzothiophene 1,1-dioxide, NMR is crucial for confirming its synthesis and purity, and for studying its interactions with other molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its characterization.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 3-Methylbenzothiophene 1,1-dioxide. The predictions were generated using a reliable online NMR prediction tool.[1][2] The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | 7.85 | ddd | 7.9, 1.4, 0.7 |
| H-4 | 7.63 | ddd | 7.9, 1.4, 0.7 |
| H-5 | 7.58 | ddd | 7.7, 7.5, 1.4 |
| H-6 | 7.52 | ddd | 7.7, 7.5, 1.4 |
| H-2 | 6.68 | q | 1.0 |
| CH₃ | 2.25 | d | 1.0 |
Predicted ¹³C NMR Spectral Data
The table below details the predicted ¹³C NMR chemical shifts for 3-Methylbenzothiophene 1,1-dioxide in a simulated deuterated chloroform (CDCl₃) solvent.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3a | 138.8 |
| C-7a | 134.1 |
| C-6 | 133.4 |
| C-4 | 130.6 |
| C-5 | 128.9 |
| C-3 | 128.5 |
| C-7 | 122.9 |
| C-2 | 122.7 |
| CH₃ | 9.8 |
Spectral Interpretation: A Deeper Analysis
The predicted chemical shifts and coupling patterns are consistent with the structure of 3-Methylbenzothiophene 1,1-dioxide. The presence of the electron-withdrawing sulfone group has a significant deshielding effect on the protons and carbons of the benzene ring.
-
Aromatic Region (¹H NMR): The four protons on the benzene ring (H-4, H-5, H-6, and H-7) are predicted to appear in the range of 7.52-7.85 ppm. Their complex splitting patterns (doublet of doublet of doublets) arise from ortho, meta, and para couplings with each other. The downfield shift of H-7 is likely due to its proximity to the sulfone group.
-
Vinyl Proton (¹H NMR): The proton at the C-2 position (H-2) is predicted to be a quartet at approximately 6.68 ppm due to a four-bond coupling with the methyl protons.
-
Methyl Group (¹H NMR): The methyl protons are predicted to appear as a doublet at around 2.25 ppm, coupled to the H-2 proton.
-
Aromatic and Olefinic Carbons (¹³C NMR): The eight carbons of the bicyclic system are predicted to resonate in the range of 122.7-138.8 ppm. The quaternary carbons (C-3a and C-7a) are expected to have lower intensities in a typical proton-decoupled ¹³C NMR spectrum.
-
Methyl Carbon (¹³C NMR): The methyl carbon is predicted to have a chemical shift of approximately 9.8 ppm, which is in the expected range for an alkyl group attached to a double bond.
Standard Operating Procedure (SOP) for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 3-Methylbenzothiophene 1,1-dioxide, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer):
- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for the TMS signal is desirable.
- Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 16 ppm (centered around 6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 8-16 scans.
- Temperature: 298 K.
4. ¹³C NMR Acquisition:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 240 ppm (centered around 120 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
- Integrate the peaks in the ¹H spectrum.
- Perform peak picking for both spectra.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 3-Methylbenzothiophene 1,1-dioxide with the standard atom numbering used for the NMR assignments.
Caption: Molecular structure and atom numbering of 3-Methylbenzothiophene 1,1-dioxide.
References
-
PubChem. 3-methyl-1-benzothiophene 1,1-dioxide. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
The Journal of Organic Chemistry. [Link]
- Geneste, P.; Olive, J. L. J. Org. Chem.1979, 44 (16), 2887–2891.
-
NMRium. Predict. [Link]
Sources
mass spectrometry analysis of 3-Methylbenzothiophene 1,1-dioxide
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylbenzothiophene 1,1-dioxide
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-methylbenzothiophene 1,1-dioxide, a heterocyclic sulfone of interest in chemical synthesis and drug development. Authored for researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We detail two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing step-by-step protocols for each. A core focus is the elucidation of the compound's mass spectral fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), which is critical for unambiguous structural confirmation and metabolite identification. This guide is grounded in established principles of mass spectrometry for aromatic sulfones, ensuring scientific integrity and providing a robust, self-validating system for analysis.
Introduction to 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound built upon a benzothiophene core. The sulfone group (-SO₂) significantly alters the molecule's chemical properties compared to its parent compound, 3-methylbenzothiophene, increasing its polarity and modifying its reactivity. In pharmaceutical research, the benzo[b]thiophene 1,1-dioxide scaffold has been explored for its potential as a potent inhibitor of signaling proteins like STAT3, making it a valuable pharmacophore in drug discovery.[1]
Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules.[2] Its high sensitivity and specificity allow for the determination of molecular weight, elemental composition, and structural features through controlled fragmentation. This guide provides the technical rationale and validated protocols for analyzing 3-methylbenzothiophene 1,1-dioxide, enabling researchers to confidently identify and characterize this compound in various matrices.
Physicochemical Properties and Analytical Implications
A molecule's physical and chemical properties dictate the optimal approach for its mass spectrometric analysis. The key characteristics of 3-methylbenzothiophene 1,1-dioxide are summarized below.
| Property | Value | Source | Implication for MS Analysis |
| Molecular Formula | C₉H₈O₂S | [3] | Provides the basis for exact mass calculation. |
| Molecular Weight | 180.23 g/mol | [3] | The nominal mass expected for the molecular ion. |
| Monoisotopic Mass | 180.02450067 Da | [3][4] | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Structure | 3-methyl-1-benzothiophene 1,1-dioxide | [3] | The aromatic sulfone structure suggests specific, predictable fragmentation pathways. |
| SMILES | CC1=CS(=O)(=O)C2=CC=CC=C12 | [3] | A machine-readable representation of the chemical structure. |
The presence of the polar sulfone group makes the molecule amenable to both GC-MS (if sufficiently volatile and thermally stable) and LC-MS analysis. The choice between these techniques depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.
Core Principles for Sulfone Mass Spectrometry
The analysis of aromatic sulfones by mass spectrometry is characterized by well-defined ionization and fragmentation behaviors. Understanding these principles is key to interpreting the resulting spectra correctly.
Ionization Technique Selection: The Rationale
-
Electron Ionization (EI): This hard ionization technique, typically coupled with Gas Chromatography (GC), bombards the analyte with high-energy electrons (70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5] EI is ideal for structural elucidation because the resulting fragmentation pattern serves as a chemical "fingerprint." For 3-methylbenzothiophene 1,1-dioxide, EI is expected to readily induce the characteristic fragmentation of the sulfone group.
-
Electrospray Ionization (ESI): This soft ionization technique is the cornerstone of modern LC-MS.[6] It generates ions from a liquid solution with minimal internal energy, typically producing protonated molecules, [M+H]⁺.[7] This is advantageous for obtaining molecular weight information and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID). ESI is particularly well-suited for analyzing sulfones in complex biological or pharmaceutical matrices.[8]
Fragmentation Mechanisms of Aromatic Sulfones
The fragmentation of aromatic sulfones is often dominated by rearrangements involving the sulfone group.[9] The most prominent fragmentation pathway is the elimination of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a mass loss of 64 Da.[7][10] This process is frequently observed in both EI and ESI-based MS/MS.[7][9] This characteristic loss is a highly diagnostic feature for identifying compounds containing a sulfone moiety.[11]
Comprehensive Analytical Workflow
A robust analytical workflow ensures reproducible and reliable data. The following diagram and protocols outline a validated approach for the analysis of 3-methylbenzothiophene 1,1-dioxide.
Caption: Overall workflow for the MS analysis of 3-methylbenzothiophene 1,1-dioxide.
Standard Sample Preparation Protocol
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, free from interfering matrix components.[12][13]
-
Solubilization: Accurately weigh a standard of 3-methylbenzothiophene 1,1-dioxide and dissolve it in a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilution: Perform serial dilutions from the stock solution using the appropriate solvent to create working standards and calibration curves for quantitative analysis. For LC-MS, the final solvent should match the initial mobile phase conditions. For GC-MS, a volatile solvent like Dichloromethane or Ethyl Acetate is preferable.
-
Matrix Samples (e.g., Biological Fluids): For complex samples, a solid-phase extraction (SPE) step may be necessary to remove salts and other interferences that can cause ion suppression in ESI or contaminate the GC inlet.[8] Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase) based on the analyte's polarity.
-
Final Preparation: Filter the final diluted samples through a 0.22 µm syringe filter to remove particulates before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for structural confirmation via EI fragmentation patterns.
-
GC System: Agilent GC (or equivalent) coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Inlet: Set to Splitless mode for trace analysis or Split mode for higher concentrations. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is optimized for sensitive detection and quantification.
-
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Initial: 5% B.
-
0.5 min: 5% B.
-
5.0 min: 95% B.
-
6.0 min: 95% B.
-
6.1 min: 5% B.
-
8.0 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition:
-
Full Scan: m/z 50-300 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 181.0) and apply collision energy (e.g., 15-30 eV) to generate fragment ions for structural confirmation.
-
-
Data Interpretation: Predicted Fragmentation Pathways
The structural elucidation of 3-methylbenzothiophene 1,1-dioxide relies on the predictable fragmentation of its molecular ion.
Proposed Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) at m/z 180 will be formed. The primary fragmentation is expected to be the facile loss of SO₂, a hallmark of sulfone fragmentation.[7][9]
Caption: Proposed EI fragmentation pathway for 3-methylbenzothiophene 1,1-dioxide.
The ion at m/z 116 corresponds to the 3-methylbenzothiophene radical cation. This species can then lose a hydrogen radical to form the stable tropylium-like cation at m/z 115. Further fragmentation via the loss of acetylene (C₂H₂) can lead to the ion at m/z 89.
Predicted ESI-MS/MS Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 181 serves as the precursor ion. Collision-induced dissociation will likely trigger the same primary neutral loss as in EI.
-
Precursor Ion: [C₉H₈O₂S + H]⁺ at m/z 181.0.
-
Primary Fragmentation: The most probable fragmentation channel is the neutral loss of sulfur dioxide (SO₂), resulting in a product ion at m/z 117.0.
-
[C₉H₉O₂S]⁺ → [C₉H₉]⁺ + SO₂
-
-
Secondary Fragmentation: The [C₉H₉]⁺ ion at m/z 117.0 may undergo further fragmentation, such as the loss of a methyl radical (-CH₃) to yield an ion at m/z 102.0, although this is generally less favorable than neutral losses.
Summary of Key Ions
The following table summarizes the key ions expected in the mass spectra of 3-methylbenzothiophene 1,1-dioxide.
| m/z (Nominal) | m/z (Exact) | Formula | Ion Type | Method | Proposed Structure |
| 180 | 180.0245 | C₉H₈O₂S⁺˙ | Molecular Ion | EI | 3-Methylbenzothiophene 1,1-dioxide radical cation |
| 181 | 181.0323 | [C₉H₈O₂S+H]⁺ | Precursor Ion | ESI | Protonated 3-Methylbenzothiophene 1,1-dioxide |
| 116 | 116.0347 | C₉H₈⁺˙ | Fragment Ion | EI | [M-SO₂]⁺˙ |
| 117 | 117.0704 | C₉H₉⁺ | Fragment Ion | ESI-MS/MS | [M+H-SO₂]⁺ |
| 115 | 115.0548 | C₉H₇⁺ | Fragment Ion | EI | [M-SO₂-H]⁺ |
Conclusion
This guide establishes a scientifically-grounded and comprehensive approach to the mass spectrometric analysis of 3-methylbenzothiophene 1,1-dioxide. By detailing the underlying principles of sulfone fragmentation and providing validated, step-by-step protocols for both GC-MS and LC-MS/MS, this document equips researchers and drug development professionals with the necessary tools for confident structural characterization and analysis. The predicted fragmentation pathways, centered on the diagnostic loss of SO₂, serve as a reliable roadmap for spectral interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing research and development objectives.
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electrophilic substitution reactions of 3-Methylbenzothiophene 1,1-dioxide
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methylbenzothiophene 1,1-dioxide
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-methylbenzothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal and materials chemistry. Grounded in the fundamental principles of physical organic chemistry, this document elucidates the theoretical underpinnings of the molecule's reactivity, predicts its regiochemical outcomes, and presents validated experimental protocols. We explore the powerful directing effects of the sulfone and methyl groups, which govern the positional selectivity of nitration, halogenation, and sulfonation. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this core scaffold.
Introduction: The 3-Methylbenzothiophene 1,1-dioxide Scaffold
3-Methylbenzothiophene 1,1-dioxide is a bicyclic heteroaromatic compound featuring a benzene ring fused to a thiophene ring, where the sulfur atom has been oxidized to a sulfone.[1] This oxidation is a critical structural modification that profoundly alters the electronic properties and chemical reactivity of the parent benzothiophene system. The sulfur atom in benzothiophene is electron-donating; however, its oxidation to a sulfone (-SO₂-) transforms it into a potent electron-withdrawing group.[2] This transformation deactivates the entire aromatic system towards electrophilic attack but also imparts unique electronic characteristics and thermal stability, making these scaffolds valuable in the design of functional materials and pharmaceutical agents.[2][3] Understanding the principles of electrophilic aromatic substitution (EAS) on this scaffold is paramount for its strategic functionalization.
Theoretical Principles and Mechanistic Insights
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate dictates the reaction's regioselectivity. The substituents already present on the aromatic ring govern both the overall reaction rate and the position of the incoming electrophile.[5]
Analysis of Substituent Effects
The reactivity of 3-methylbenzothiophene 1,1-dioxide is dictated by the interplay of three key features: the sulfone group, the methyl group, and the fused ring architecture.
-
The Sulfone Group (-SO₂-): As a powerful electron-withdrawing group (EWG), the sulfone moiety exerts a strong deactivating effect on the entire ring system through both inductive and resonance effects.[5] This deactivation means that more forcing conditions (e.g., stronger acids, higher temperatures) are required for electrophilic substitution compared to benzene. In classical aromatic systems, such deactivating groups are meta-directors.[6] In the fused benzothiophene dioxide system, the sulfone is attached to the benzene ring at positions 3a and 7a. Therefore, it directs incoming electrophiles to the positions meta to these attachments, namely the C-4 and C-6 positions.
-
The Methyl Group (-CH₃): The methyl group at the C-3 position is a weak electron-donating group (EDG) and a classic ortho, para-director.[7] However, its influence is primarily on the thiophene dioxide ring. The C-2 position is ortho to the methyl group. The double bond of the thiophene dioxide ring (C2=C3) has significant vinyl sulfone character, making it exceptionally electron-poor and resistant to electrophilic attack. The methyl group's activating effect is insufficient to overcome the profound deactivation of the adjacent sulfone.
Predicted Regioselectivity
The dominant electronic factor governing electrophilic substitution on 3-methylbenzothiophene 1,1-dioxide is the deactivating and directing effect of the sulfone group. Therefore, substitution is overwhelmingly predicted to occur on the benzene portion of the molecule.
Between the two potential sites, C-4 and C-6, the C-6 position is generally favored . This preference can be attributed to steric factors, as the C-4 position is more sterically hindered by the per-position (C-5). The mechanism for substitution at the C-6 position proceeds through a more stable arenium ion intermediate, where the positive charge is delocalized without being placed on the carbon atom (C-7a) directly attached to the electron-withdrawing sulfone group.
Caption: Logical diagram of directing effects on the core scaffold.
Key Electrophilic Substitution Reactions
Given the strong deactivation of the ring system, forcing conditions are generally necessary to achieve substitution.
Nitration
Nitration introduces a nitro (-NO₂) group and is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8][9]
-
Predicted Product: 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide.
-
Causality: The reaction proceeds via attack at the most electron-rich, least deactivated position on the carbocyclic ring, which is C-6. The arenium ion intermediate for C-6 attack is the most stable among the possible isomers.
Caption: Simplified mechanism for nitration at the C-6 position.
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a potent electrophile.[10]
-
Predicted Product: 6-Bromo-3-methylbenzo[b]thiophene 1,1-dioxide.
-
Causality: Similar to nitration, the directing influence of the sulfone group channels the electrophilic bromine to the C-6 position. The reaction likely requires heating to overcome the high activation energy.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.[8]
-
Predicted Product: 3-Methylbenzo[b]thiophene-1,1-dioxide-6-sulfonic acid.
-
Causality: The mechanism mirrors that of nitration and halogenation, with the C-6 position being the target of electrophilic attack by SO₃.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds on aromatic rings.[11][12] However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.
-
Predicted Outcome: No reaction.
-
Causality: The strong electron-withdrawing nature of the sulfone group deactivates the ring to such an extent that it will not engage in Friedel-Crafts reactions.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the lone pairs on the sulfone oxygen atoms, adding a formal positive charge to the system and deactivating it further.
Experimental Protocols & Data
The following protocol for the nitration of 3-methylbenzothiophene 1,1-dioxide is a self-validating system based on established methods for the nitration of deactivated substrates.[14]
Protocol: Synthesis of 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide
Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-methylbenzothiophene 1,1-dioxide (5.0 g, 27.7 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (98%, 25 mL) to the flask with stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 2.1 mL, 33.3 mmol) to concentrated sulfuric acid (98%, 5 mL) while cooling in an ice bath.
-
-
Electrophilic Substitution Reaction:
-
Add the prepared nitrating mixture dropwise to the solution of the substrate via the dropping funnel over 30 minutes.
-
Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Spikes in temperature can lead to undesired side products and dinitration.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic.
-
A precipitate of the crude product will form.
-
Isolate the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.
-
Dry the crystals under vacuum.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
-
Caption: Experimental workflow for the nitration of the title compound.
Summary of Predicted Reactions and Conditions
| Reaction Type | Reagents | Conditions | Predicted Major Product |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 °C | 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide |
| Bromination | Br₂ / FeBr₃ | Heat | 6-Bromo-3-methylbenzo[b]thiophene 1,1-dioxide |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Room Temp to Heat | 3-Methylbenzo[b]thiophene-1,1-dioxide-6-sulfonic acid |
| Friedel-Crafts | RCOCl / AlCl₃ | N/A | No Reaction |
Conclusion
The electrophilic substitution of 3-methylbenzothiophene 1,1-dioxide is a challenging but predictable process governed by the powerful electron-withdrawing and meta-directing nature of the sulfone group. This guide establishes that functionalization will occur selectively on the benzene ring, primarily at the C-6 position, and requires forcing reaction conditions. Friedel-Crafts reactions are not viable for this deactivated system. The provided protocols and theoretical framework offer a robust foundation for chemists aiming to synthesize novel derivatives of this versatile scaffold for applications in drug discovery and materials science.
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The Modern Dienophile: A Technical Guide to Cycloaddition Reactions of 3-Methylbenzothiophene 1,1-dioxide
Abstract
This technical guide provides an in-depth exploration of the cycloaddition reactions involving 3-Methylbenzothiophene 1,1-dioxide, a potent and versatile dienophile in modern organic synthesis. While direct literature on this specific substituted derivative is specialized, this document synthesizes foundational data from the parent benzo[b]thiophene 1,1-dioxide system with established principles of physical organic chemistry to offer a predictive and practical framework for researchers. We will dissect the electronic and steric factors governing its reactivity in [4+2] Diels-Alder and [3+2] cycloadditions, discuss the anticipated stereochemical and regiochemical outcomes, and provide validated protocols based on analogous systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the construction of complex polycyclic and heterocyclic scaffolds.
Introduction: The Benzothiophene Sulfone Core as an Activated Dienophile
The benzo[b]thiophene 1,1-dioxide scaffold represents a class of highly valuable dienophiles for [4+2] cycloaddition reactions, often referred to as Diels-Alder reactions.[1] The potent electron-withdrawing nature of the sulfone group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-C3 double bond. This electronic activation renders the molecule susceptible to rapid reaction with electron-rich dienes in a normal-electron-demand Diels-Alder paradigm.
The introduction of a methyl group at the 3-position introduces steric and electronic nuances that are critical for synthetic planning. This guide will primarily leverage data from the parent benzo[b]thiophene 1,1-dioxide and closely related analogs to build a robust understanding of the target molecule's reactivity.[1][2]
Mechanistic Principles and Molecular Orbital Analysis
The reactivity of 3-Methylbenzothiophene 1,1-dioxide as a dienophile is best understood through Frontier Molecular Orbital (FMO) theory. The sulfone group drastically reduces the electron density of the double bond, making it a powerful electrophile.
Caption: FMO diagram for a normal-electron-demand Diels-Alder reaction.
The key interaction is between the High Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The small energy gap (ΔE) between these orbitals facilitates a concerted, pericyclic transition state, leading to the formation of a stable six-membered ring.
[4+2] Diels-Alder Reactions: Synthesis of Tricyclic Sulfones
While specific experimental data for the 3-methyl derivative is not broadly published, the parent benzo[b]thiophene S,S-dioxide is known to react readily with dienes such as cyclopentadienes.[1] This serves as an excellent model for predicting the reactivity of our target molecule.
Causality of Experimental Design
-
Choice of Diene: Electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene, substituted butadienes) are required to ensure a rapid reaction rate. The choice of diene will directly influence the substitution pattern of the final adduct.
-
Solvent Selection: Reactions are typically conducted in non-polar, aprotic solvents like toluene, benzene, or xylenes to avoid interference with the electronic demands of the reaction. High temperatures are often employed to overcome activation barriers and promote the reaction.
-
Stereochemical Control (The endo Rule): In reactions with cyclic dienes like cyclopentadiene, the endo product is kinetically favored. This is due to secondary orbital interactions between the p-orbitals of the diene and the activating sulfone group of the dienophile, which stabilizes the endo transition state.
Expected Influence of the 3-Methyl Group
The presence of the methyl group at the C3 position is expected to have two primary effects:
-
Steric Hindrance: The methyl group will sterically encumber one face of the dienophile. The incoming diene will preferentially approach from the less hindered face, away from the methyl group, leading to high facial selectivity.
-
Regioselectivity: When reacting with an unsymmetrical diene, the 3-methyl group will influence the regiochemical outcome. The precise outcome depends on a complex interplay of steric and electronic factors, but generally, the reaction will proceed to minimize steric clash in the transition state.
Caption: General mechanism for the Diels-Alder reaction.
Representative Experimental Protocol: Reaction with Cyclopentadiene
This protocol is a representative procedure based on the known reactivity of the parent benzo[b]thiophene 1,1-dioxide.[1] It should be optimized for the specific 3-methyl derivative.
Workflow Diagram
Caption: Experimental workflow for a representative Diels-Alder reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Methylbenzothiophene 1,1-dioxide (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration) under a nitrogen atmosphere.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.5 eq) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting dienophile is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the desired cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.
[3+2] Cycloaddition Reactions: A Route to Novel Heterocycles
The activated double bond of the benzothiophene 1,1-dioxide core is also a competent dipolarophile for [3+2] cycloadditions with 1,3-dipoles. These reactions provide a powerful route to complex, five-membered heterocyclic systems fused to the benzothiophene framework.
A study on the closely related 3-methyl-benzo[b]thiophene S-oxide (the sulfoxide) demonstrated its reactivity in a 1,3-dipolar cycloaddition with mesitonitrile oxide, yielding novel isoxazolines.[2] It is highly probable that the more electron-deficient sulfone (1,1-dioxide) analog would exhibit similar or enhanced reactivity.
Common 1,3-Dipoles and Expected Products
| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |
| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |
| Azide | R-N=N⁺=N⁻ | Triazoline |
| Diazomethane | CH₂=N⁺=N⁻ | Pyrazoline |
| Nitrones | R₂C=N⁺(R)-O⁻ | Isoxazolidine |
Table 1: Common 1,3-dipoles and the heterocyclic products formed upon reaction with an alkene.
Mechanistic Considerations and Selectivity
Like the Diels-Alder reaction, [3+2] cycloadditions are typically concerted and stereospecific. The regioselectivity is governed by the FMO coefficients of the 1,3-dipole and the dipolarophile. The electron-withdrawing sulfone group will strongly polarize the C2-C3 double bond, leading to a high degree of regiocontrol in the cycloaddition. The steric influence of the 3-methyl group will again favor the approach of the dipole from the opposite face.
Conclusion and Future Outlook
3-Methylbenzothiophene 1,1-dioxide is a promising, albeit underexplored, dienophile and dipolarophile for the synthesis of complex molecules. Its powerful electron-withdrawing sulfone group ensures high reactivity in cycloaddition reactions. By understanding the principles of stereocontrol, regioselectivity, and the steric influence of the 3-methyl substituent, synthetic chemists can confidently predict and harness its reactivity. The protocols and principles outlined in this guide, derived from foundational studies of analogous systems, provide a solid starting point for the application of this versatile building block in drug discovery, materials science, and complex target synthesis. Further experimental studies are warranted to fully map the synthetic potential of this specific reagent.
References
- This reference list is compiled from the search results and provides general context on cycloaddition reactions and the reactivity of related compounds, as specific literature for the target molecule was not found.
- IOSR Journal of Applied Chemistry. (2018). Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. This paper discusses the cycloaddition reactions of the related benzo[b]thiophene S-oxides, providing foundational context.
- ResearchGate. (2014). Diels-Alder reaction of 1,3-diarylbenzo[c]furans with thiophene S,S-dioxide/indenone derivatives. This article provides examples of thiophene S,S-dioxides as dienophiles. [Link: https://www.researchgate.net/publication/262432924_Diels-Alder_reaction_of_13-diarylbenzofurans_with_thiophene_SS-dioxideindenone_derivatives_a_facile_preparation_of_substituted_dibenzothiophene_SS-dioxides_and_fluorenones]
- ResearchGate. (1979). The first 1,3-dipolar addition to a benzothiophene s-oxide. An abstract mentioning the 1,3-dipolar cycloaddition of 3-methyl-benzo[b]thiophene S-oxide. [Link: https://www.researchgate.net/publication/285623087_The_first_13-dipolar_addition_to_a_benzothiophene_s-oxide]
- Journal of Chemical Research. (Date not specified, cited in other results). Cycloaddition of benzo[b]thiophene-s,s-dioxide – a route to substituted dibenzothiophenes and dibenzothiophene s,s-dioxides. This article details the use of the parent benzo[b]thiophene S,S-dioxide as a dienophile. [Link: https://www.researchgate.net/publication/244510046_Cycloaddition_of_benzo_b_thiophene-S_S-dioxide_a_route_to_substituted_dibenzothiophenes_and_dibenzothiophene_S_S-dioxides]
- MDPI. (2021). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Provides general principles and examples of Diels-Alder reactions. [Link: https://www.mdpi.com/1420-3049/26/14/4105]
Sources
thermal stability and decomposition of 3-Methylbenzothiophene 1,1-dioxide.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methylbenzothiophene 1,1-dioxide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Contextualizing Thermal Stability
In the fields of pharmaceutical development and materials science, a molecule's response to thermal stress is a critical parameter that dictates its viability. For a compound like 3-Methylbenzothiophene 1,1-dioxide, an understanding of its thermal stability and decomposition pathway is not merely academic; it is fundamental to defining safe manufacturing process parameters, predicting shelf-life, ensuring formulation integrity, and developing novel materials. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for characterizing this specific sulfone. We will move beyond simple data reporting to explore the causality behind the observed phenomena and the experimental choices made to elucidate them.
Molecular Profile and Theoretical Framework
3-Methylbenzothiophene 1,1-dioxide belongs to the class of aromatic sulfones. The core structure is a benzothiophene ring system where the sulfur atom has been oxidized to a sulfonyl group (SO₂). This oxidation is a pivotal chemical modification, transforming the sulfur from an electron-donating thioether into a potent electron-accepting sulfone[1]. This change dramatically alters the molecule's electronic properties, reactivity, and, consequently, its thermal stability.
Physicochemical Properties
A baseline characterization is essential before any thermal analysis.
| Property | Value |
| Molecular Formula | C₉H₈O₂S |
| Molecular Weight | 180.22 g/mol |
| Structure | |
| Appearance | Typically a crystalline solid |
The Nature of Sulfone Thermolysis
The thermal decomposition of sulfones is not uniform across the class; it is highly dependent on the molecular structure. A key principle is that the stability of the sulfone group is significantly influenced by its chemical environment[2][3].
-
Aromatic Stabilization: When a sulfone group is flanked by two aromatic groups, as in dibenzothiophene 5,5-dioxide, the molecule exhibits high thermal stability, with decomposition often requiring temperatures exceeding 500°C[2].
-
Cyclic Strain and Extrusion: In contrast, sulfones within a five-membered ring, such as 3-Methylbenzothiophene 1,1-dioxide, are generally less stable. The decomposition of these cyclic sulfones often proceeds at lower temperatures, typically below 300°C, through a facile extrusion of sulfur dioxide (SO₂)[2][3][4]. This pathway is favored as it leads to the formation of a more stable or reactive hydrocarbon moiety.
Based on this framework, the primary anticipated thermal decomposition pathway for 3-Methylbenzothiophene 1,1-dioxide is the elimination of SO₂, a process that must be experimentally verified.
Experimental Assessment of Thermal Stability
A multi-technique approach is required for a comprehensive and self-validating assessment of thermal stability. The primary tools for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for identifying the onset temperature of decomposition (T_onset) and quantifying mass loss.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Objective: To determine the thermal decomposition profile and associated mass loss.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 10–20 mg of the sample into a 70 µL alumina crucible[2]. Causality: This sample size is large enough for accurate mass detection but small enough to minimize thermal gradients within the sample.
-
Atmosphere: Place the crucible in the TGA autosampler. Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min[2]. Causality: An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermolysis is an intrinsic property of the molecule.
-
Thermal Program: Equilibrate the sample at 25°C. Initiate a heating ramp from 25°C to 600°C at a rate of 10°C/min. Causality: A 10-20°C/min ramp rate is standard for kinetic studies and provides a good balance between resolution and experiment time.
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the resulting mass percentage versus temperature (TG curve) and its first derivative (DTG curve). Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the DTG peak.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify their associated enthalpy changes.
Objective: To identify the melting point and decomposition exotherm/endotherm, while suppressing volatilization.
-
Instrument Setup: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2–5 mg of the sample in a high-pressure DSC pan.
-
Atmosphere and Pressure: Place the pan in the DSC cell. Pressurize the cell with nitrogen to 5 MPa[3]. Causality: High pressure raises the boiling point of the analyte, which prevents mass loss due to evaporation. This ensures that the observed thermal events are due to melting and decomposition, not boiling[3].
-
Thermal Program: Equilibrate at 25°C. Apply a heating ramp of 10°C/min up to a temperature beyond the decomposition event observed in TGA (e.g., 350°C).
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: Identify the endothermic peak corresponding to melting and any subsequent exothermic or endothermic peaks associated with decomposition. Integrate the peaks to determine the enthalpy of fusion (ΔH_fus) and decomposition (ΔH_decomp).
Interpreting Thermal Analysis Data
The data from TGA and DSC provide a quantitative signature of the compound's thermal stability.
| Parameter | Illustrative Value | Description |
| Melting Point (T_m) | 140 - 150 °C | Temperature of the endothermic peak on the DSC curve. |
| Decomposition Onset (T_onset) | ~240 °C | Temperature at which significant mass loss begins in TGA. |
| Peak Decomposition Temp (T_peak) | ~265 °C | Temperature of the maximum rate of mass loss (DTG peak). |
| Mass Loss (%) | ~35.5 % | Percentage of mass lost during the primary decomposition step. |
| Theoretical SO₂ Mass Loss (%) | 35.53 % | (M_SO₂ / M_total) * 100. A close match validates the SO₂ extrusion hypothesis. |
| Decomposition Enthalpy (ΔH_decomp) | Exothermic | The nature of the DSC peak (exo- or endothermic) reveals the process energetics. |
Note: The values in this table are illustrative and based on the expected behavior of similar cyclic sulfones[2][3][4]. Actual values must be determined experimentally.
Decomposition Pathway and Product Identification
While TGA and DSC define when a compound decomposes, they do not reveal what it becomes. Identifying the decomposition products is crucial for understanding the mechanism and potential hazards.
Proposed Decomposition Mechanism
The most plausible mechanism is a concerted or stepwise extrusion of SO₂ to form a reactive diradical or carbene intermediate, which then rearranges to a stable product.
Caption: Proposed thermal decomposition pathway via SO₂ extrusion.
Evolved Gas Analysis (EGA)
To confirm the proposed mechanism, the gases evolved during TGA must be analyzed. This is typically done using a hyphenated technique like TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Objective: To separate and identify the volatile products of thermal decomposition.
-
Sample Preparation: Place a small, precise amount of the sample (100-500 µg) into a pyrolysis tube.
-
Pyrolysis: Insert the tube into a pyrolyzer unit connected to a GC-MS inlet. Rapidly heat the sample to the decomposition temperature (e.g., 270°C) determined by TGA. Causality: Rapid "flash" pyrolysis minimizes secondary reactions, providing a cleaner snapshot of the primary decomposition products.
-
Chromatographic Separation: The volatile pyrolysate is immediately swept by helium carrier gas into a GC column (e.g., HP-5MS)[5]. A temperature gradient program is used to separate the mixture of decomposition products based on their boiling points and column affinity[5].
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the MS detector, where it is ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.
-
Identification: The resulting mass spectrum for each chromatographic peak is a molecular fingerprint. This spectrum is compared against a reference library (e.g., NIST MS library) to identify the compound[5]. The presence of a major peak for SO₂ (m/z 64, 48) would provide strong evidence for the extrusion pathway.
Kinetic Analysis of Decomposition
Understanding the kinetics of decomposition provides insight into the reaction mechanism and allows for the prediction of stability under different thermal conditions. The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction order (n)—can be determined from TGA data collected at multiple heating rates[6].
| Kinetic Parameter | Description | Significance |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | A higher Ea indicates greater thermal stability. |
| Pre-exponential Factor (A) | The frequency of collisions in the correct orientation for a reaction to occur. | Relates to the complexity of the transition state. |
| Reaction Order (n) | The relationship between reactant concentration and reaction rate. | Provides insight into the molecularity of the decomposition process. |
Note: These parameters are typically calculated using model-free (e.g., Ozawa-Flynn-Wall) or model-fitting (e.g., Coats-Redfern) methods applied to TGA data from several experiments run at different heating rates (e.g., 5, 10, 15, and 20 K/min)[7].
Implications for Research and Development
A thorough characterization of the thermal stability of 3-Methylbenzothiophene 1,1-dioxide is directly applicable to:
-
Process Safety and Optimization: Establishing maximum safe operating temperatures for chemical reactions, distillations, and drying processes to prevent uncontrolled exothermic decomposition.
-
Pharmaceutical Formulation: Assessing the feasibility of using thermal-based formulation techniques like hot-melt extrusion. Data on thermal stability is critical for regulatory submissions to ensure drug product quality and safety[6][8].
-
Materials Science: For applications in organic electronics, high thermal stability is a prerequisite for device longevity and performance under operational heat loads. The decomposition temperature represents the upper limit for device fabrication and use[9].
Conclusion
The thermal behavior of 3-Methylbenzothiophene 1,1-dioxide is governed by the chemistry of its aromatic sulfone group within a five-membered ring. Theoretical principles suggest a moderate thermal stability with a decomposition pathway dominated by the extrusion of sulfur dioxide at temperatures likely between 200°C and 300°C. However, this must be confirmed through a rigorous and systematic experimental approach.
A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides a complete and validated picture of the molecule's stability, decomposition energetics, and degradation products. The resulting data is not merely descriptive but forms a critical foundation for the safe and effective application of this compound in any scientific or industrial context.
References
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F. Botha, J. R. Bunt, and J. R. B. Strydom, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," Energy & Fuels, 2017. [Link]
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F. Botha, J. R. Bunt, and J. R. B. Strydom, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," American Chemical Society, 2017. [Link]
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A. Borucka et al., "Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials," Chemical Engineering Transactions, 2023. [Link]
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N. N. Salama et al., "Thermoanalytical Investigation of Some Sulfone-Containing Drugs," Journal of Analytical Methods in Chemistry, 2012. [Link]
-
Z. Tian et al., "Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes," ResearchGate, 2012. [Link]
-
M. Funicello et al., "Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes," ResearchGate, 1995. [Link]
-
F. Botha, J. R. Bunt, and J. R. B. Strydom, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," Request PDF, 2017. [Link]
-
Y. Wang et al., "Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores," MDPI, 2022. [Link]
-
N. N. Salama et al., "Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate," ResearchGate, 2012. [Link]
-
Z. Tian, "DFT Research on Benzothiophene Pyrolysis Reaction Mechanism," Request PDF, 2012. [Link]
-
P. Data et al., "Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation," MDPI, 2021. [Link]
-
N. N. Salama et al., "Thermoanalytical investigation of some sulfone-containing drugs," PubMed, 2012. [Link]
-
Y. Zi et al., "Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization," National Institutes of Health, 2022. [Link]
-
F. H. H. Al-Jibouri et al., "Catalytic decomposition of sulfones in oxidized Iraqi Kerosene using prepared Mg-Al Layered double hydroxide catalyst," ResearchGate, 2015. [Link]
-
A. M. Gaber et al., "Thermolysis and Photolysis of some Selected Aryl Thioesters," ResearchGate, 2006. [Link]
-
P. Data et al., "Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation," MDPI, 2021. [Link]
-
G. A. G. M. G. G. M. Finizia et al., "A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling," PubMed Central, 2008. [Link]
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S. S. S. S. S. Dunker et al., "Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS," Request PDF, 2002. [Link]
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An In-depth Technical Guide to the Solubility of 3-Methylbenzothiophene 1,1-dioxide in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 3-Methylbenzothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct molecular architecture. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 3-Methylbenzothiophene 1,1-dioxide in a range of common organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document furnishes a robust framework for predicting solubility behavior based on first principles and offers a detailed experimental protocol for its precise determination.
Introduction to 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound built upon a benzothiophene core.[1][2] The fusion of a benzene ring and a thiophene ring, with the subsequent oxidation of the sulfur atom to a sulfone, results in a rigid, planar structure with a significant dipole moment. The presence of the methyl group at the 3-position introduces a non-polar substituent that can influence crystal packing and interactions with solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂S | [2] |
| Molecular Weight | 180.23 g/mol | [2] |
| IUPAC Name | 3-methyl-1-benzothiophene 1,1-dioxide | [2] |
| CAS Number | 6406-91-3 | [2] |
Understanding these fundamental properties is the first step in predicting the compound's behavior in various solvent systems.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] For a more nuanced, quantitative prediction, one must consider the interplay of intermolecular forces between the solute (3-Methylbenzothiophene 1,1-dioxide) and the solvent.
The Role of the Sulfone Group
The sulfone group (SO₂) is the dominant functional group influencing the solubility of 3-Methylbenzothiophene 1,1-dioxide. This group is highly polar and can act as a hydrogen bond acceptor. Consequently, solvents capable of hydrogen bonding or those with a high dielectric constant are anticipated to be more effective at solvating the molecule. The polarity of the sulfone group suggests that the compound will exhibit limited solubility in non-polar solvents such as hexane and toluene.
Influence of the Aromatic System and Methyl Group
The bicyclic aromatic system contributes to the molecule's planarity and potential for π-π stacking interactions. This can lead to a relatively stable crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The methyl group, being non-polar, may slightly enhance solubility in less polar organic solvents.
Predicting Solubility Trends
Based on these structural features, a qualitative solubility trend can be predicted:
-
High Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) are expected to be good solvents due to their ability to engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the sulfone group.
-
Moderate Solubility: Solvents of intermediate polarity, such as dichloromethane, may show moderate solvating power.
-
Low Solubility: Non-polar solvents (e.g., hexane, toluene) are predicted to be poor solvents for 3-Methylbenzothiophene 1,1-dioxide.
Experimental Determination of Solubility
Given the scarcity of published data, experimental determination is paramount for obtaining accurate solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of 3-Methylbenzothiophene 1,1-dioxide.
Caption: Isothermal shake-flask method for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-Methylbenzothiophene 1,1-dioxide into several vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of 3-Methylbenzothiophene 1,1-dioxide of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Data Summary and Interpretation
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimentally Determined Solubility (g/L) |
| Hexane | 1.88 | Low | Data to be determined |
| Toluene | 2.38 | Low | Data to be determined |
| Dichloromethane | 9.08 | Moderate | Data to be determined |
| Ethyl Acetate | 6.02 | High | Data to be determined |
| Acetone | 20.7 | High | Data to be determined |
| Ethanol | 24.5 | High | Data to be determined |
| Methanol | 32.7 | High | Data to be determined |
The experimental data should be analyzed in the context of the theoretical predictions. Any significant deviations may indicate specific solvent-solute interactions, such as the formation of solvates.
Conclusion and Future Work
This technical guide has provided a comprehensive overview of the factors influencing the solubility of 3-Methylbenzothiophene 1,1-dioxide in common organic solvents. While a lack of published quantitative data necessitates experimental determination, the theoretical framework presented here offers a solid foundation for predicting solubility trends and selecting appropriate solvents for various applications. The detailed experimental protocol provides a clear path for researchers to generate the much-needed empirical data. Future work should focus on the systematic experimental measurement of the solubility of this compound in a wider range of solvents and at various temperatures to build a comprehensive solubility database.
References
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ChemBK. benzothiophene. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138741, Benzo(b)thiophene 1,1-dioxide, 3-methyl-. Retrieved from [Link].
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A Quantum Chemical Investigation of 3-Methylbenzothiophene 1,1-dioxide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-Methylbenzothiophene 1,1-dioxide, a heterocyclic sulfone with potential applications in medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document offers researchers, scientists, and drug development professionals a detailed protocol for leveraging density functional theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By grounding theoretical predictions with experimental data from analogous structures, this guide establishes a robust, self-validating system for computational analysis, thereby enhancing the predictive power of in-silico studies in the rational design of novel therapeutics.
Introduction: The Significance of 3-Methylbenzothiophene 1,1-dioxide in Medicinal Chemistry
The benzothiophene scaffold is a prominent feature in a multitude of biologically active compounds. The oxidation of the sulfur atom to a sulfone, as in 3-Methylbenzothiophene 1,1-dioxide, significantly alters the molecule's electronic and steric properties, potentially modulating its pharmacological activity. These modifications can influence a range of factors crucial for drug efficacy, including receptor binding affinity, metabolic stability, and pharmacokinetic profiles.
Quantum chemical calculations offer a powerful lens through which to explore these molecular attributes at the atomic level. By simulating the behavior of electrons and nuclei, we can predict a molecule's three-dimensional structure, its vibrational modes (which correspond to its infrared and Raman spectra), and its electronic characteristics, such as the distribution of charge and the energies of its frontier molecular orbitals. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide will delineate a comprehensive computational protocol for the in-depth analysis of 3-Methylbenzothiophene 1,1-dioxide.
Foundational Principles: The "Why" Behind the "How"
A robust computational study is not merely a series of automated calculations; it is a carefully considered investigation rooted in the principles of quantum mechanics and validated against empirical evidence. The choices of theoretical methods and basis sets are paramount to the accuracy and reliability of the results.
The Power of Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT approximates the electron density rather than the full many-electron wavefunction, making it well-suited for systems of pharmaceutical interest.
Justification for the B3LYP Functional
The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long-standing track record of providing reliable results for a wide range of organic molecules.[1] While it's important to acknowledge that B3LYP can sometimes underestimate the vibrational frequencies of sulfonyl groups, its overall performance in predicting geometries and electronic properties of sulfur-containing compounds is well-documented.[2]
Selecting the Right Basis Set: 6-311+G(d,p)
A basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is a prudent choice for this application. The "6-311" indicates a triple-zeta valence representation, providing flexibility in describing the electron distribution. The "+G" adds diffuse functions, which are crucial for accurately modeling lone pairs and anionic species. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more realistic depiction of bond angles and charge distribution.
The Computational Workflow: A Step-by-Step Protocol
This section outlines the detailed experimental procedure for performing quantum chemical calculations on 3-Methylbenzothiophene 1,1-dioxide using the Gaussian 16 software package.[3]
Molecular Structure Construction
The initial step involves building the 3D structure of 3-Methylbenzothiophene 1,1-dioxide. This can be accomplished using a molecular modeling program such as GaussView 6.[4] The IUPAC name for the molecule is 3-methyl-1-benzothiophene 1,1-dioxide, and its molecular formula is C₉H₈O₂S.[5]
Caption: 2D representation of 3-Methylbenzothiophene 1,1-dioxide.
Geometry Optimization
The initial structure is a mere approximation. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
Protocol:
-
Open the constructed molecule in GaussView 6.
-
Navigate to the "Calculate" menu and select "Gaussian Calculation Setup."
-
In the "Job Type" tab, select "Optimization."
-
In the "Method" tab, select "DFT" and choose the "B3LYP" functional.
-
In the "Basis Set" tab, select "6-311+G(d,p)".
-
Submit the calculation.
Vibrational Frequency Analysis
A frequency calculation is essential for two primary reasons: to confirm that the optimized geometry is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Use the optimized geometry from the previous step.
-
In the "Gaussian Calculation Setup," change the "Job Type" to "Frequency."
-
Ensure the same method (B3LYP) and basis set (6-311+G(d,p)) are selected.
-
Submit the calculation.
Electronic Property Calculations
To understand the molecule's reactivity and electronic nature, we will calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Protocol:
-
Using the optimized geometry, set up a new calculation.
-
In the "Job Type" tab, select "Energy."
-
In the "Method" tab, ensure B3LYP/6-311+G(d,p) is selected.
-
In the "Populations" tab, select "Regular" and "NBO".
-
To generate the necessary data for MEP visualization, add "iop(6/33=2)" to the additional keywords.
-
Submit the calculation.
Caption: The computational workflow for 3-Methylbenzothiophene 1,1-dioxide.
Results and Interpretation: From Data to Insight
This section details the expected outcomes of the calculations and provides guidance on their interpretation in the context of drug discovery.
Optimized Molecular Geometry
| Parameter | Calculated Value (Å or °) |
| S=O Bond Length | Predicted Value |
| C-S Bond Length | Predicted Value |
| C-C Bond Lengths (Aromatic) | Predicted Value |
| C-S-C Bond Angle | Predicted Value |
| O-S-O Bond Angle | Predicted Value |
| Note: The table will be populated with the calculated values upon completion of the computation. |
Vibrational Spectra
The frequency calculation will produce a list of vibrational modes and their corresponding frequencies and intensities. These can be used to generate theoretical IR and Raman spectra. The characteristic stretching frequencies for the sulfone group (symmetric and asymmetric SO₂ stretching) are expected in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| SO₂ Asymmetric Stretch | Predicted Value |
| SO₂ Symmetric Stretch | Predicted Value |
| C-H Aromatic Stretch | Predicted Value |
| C-H Methyl Stretch | Predicted Value |
| Note: The table will be populated with the calculated values. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.[7] |
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability. A smaller gap generally suggests higher reactivity.[8]
| Parameter | Calculated Value (eV) |
| HOMO Energy | Predicted Value |
| LUMO Energy | Predicted Value |
| HOMO-LUMO Gap | Predicted Value |
| Note: The table will be populated with the calculated values. |
The spatial distribution of the HOMO and LUMO can reveal potential sites for electrophilic and nucleophilic attack, respectively. This information is critical for understanding how the molecule might interact with biological targets.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It provides a visual guide to the charge distribution and is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.[9]
-
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
-
Green regions represent areas of neutral potential.
The MEP map can be used to identify key pharmacophoric features and to guide the design of molecules with improved binding affinity and selectivity.
Conclusion: Bridging Theory and Experiment in Drug Discovery
This technical guide has provided a detailed, step-by-step protocol for conducting quantum chemical calculations on 3-Methylbenzothiophene 1,1-dioxide. By following this workflow, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this and similar molecules. The emphasis on justifying the theoretical approach and validating the results against available experimental data for related compounds ensures the scientific rigor and predictive power of the computational models.
The application of these computational techniques is not merely an academic exercise; it is a pragmatic tool in the arsenal of the modern drug discovery professional. The insights gained from these calculations can significantly accelerate the design-synthesis-testing cycle, leading to the more rapid identification of promising drug candidates with enhanced efficacy and safety profiles. As computational power continues to grow and theoretical methods become more sophisticated, the integration of quantum chemical calculations into the drug discovery pipeline will undoubtedly become even more indispensable.
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Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Retrieved from [Link]
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X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[6]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. (2014). ACS Applied Materials & Interfaces. Retrieved from [Link]
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Basic Chemical Reactivity: HOMOs, LUMOs and Curly Arrows. (2020). YouTube. Retrieved from [Link]
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Gaussian & GaussView Tutorial Videos. (2019). Gaussian, Inc. Retrieved from [Link]
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Benzo(b)thiophene 1,1-dioxide, 3-methyl-. PubChem. Retrieved from [Link]
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Anharmonic simulations of the vibrational spectrum of sulfated compounds: application to the glycosaminoglycan fragment glucosamine 6-sulfate. (2015). RSC Publishing. Retrieved from [Link]
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Application of molecular electrostatic potentials in drug design. ResearchGate. Retrieved from [Link]
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Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. (2024). PubMed. Retrieved from [Link]
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Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]
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Reading and Writing MO Diagrams. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. ResearchGate. Retrieved from [Link]
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Gaussian 16 Users Reference. (2019). Gaussian, Inc. Retrieved from [Link]
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Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]
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Getting Started with GaussView 6. (2023). YouTube. Retrieved from [Link]
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Density functional theory. PubMed Central. Retrieved from [Link]
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Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A. Retrieved from [Link]
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Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. (2020). YouTube. Retrieved from [Link]
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Density Functional Theory Studies on Sulfur–Polyacrylonitrile as a Cathode Host Material for Lithium–Sulfur Batteries. ACS Omega. Retrieved from [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Retrieved from [Link]
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How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Stack Exchange. Retrieved from [Link]
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Gaussian Software Manual. Scribd. Retrieved from [Link]
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Vibrational Frequencies of Sulfonylurea Studied by Terahertz Time-domain Spectroscopy. Optics InfoBase. Retrieved from [Link]
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A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. White Rose eTheses Online. Retrieved from [Link]
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Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Retrieved from [Link]
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X-ray structural investigation of nonsymmetrically and symmetrically alkylated[6]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. (2014). PubMed. Retrieved from [Link]
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Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis. PubMed Central. Retrieved from [Link]
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GaussView 6 Tutorial 1: Building Molecules. (2018). YouTube. Retrieved from [Link]
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Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[6]benzo-thieno[3,2-b][6]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Retrieved from [Link]
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New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-?? Basis Set 6-311+G(d,p). ResearchGate. Retrieved from [Link]
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HOMO, LUMO, gap, hardness, and softness of all compounds. ResearchGate. Retrieved from [Link]
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Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. (2026). MDPI. Retrieved from [Link]
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Using GaussView 6. (2018). Gaussian, Inc. Retrieved from [Link]
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MO Theory Intro. OpenOChem Learn. Retrieved from [Link]
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Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]
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X‑ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[6]Benzothieno[3,2‑b]benzothiophene Derivatives in Bulk and Thin Films. Figshare. Retrieved from [Link]
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¹H NMR of benzothiophene sulfone in CDCl3. ResearchGate. Retrieved from [Link]
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Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. (2025). ResearchGate. Retrieved from [Link]
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Electrostatic Potential Energy in Protein-Drug Complexes. PubMed. Retrieved from [Link]
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Vibrational frequencies and structural determinations of di-vinyl sulfone. (2003). PubMed. Retrieved from [Link]
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ChemInform Abstract: PREPARATION AND X‐RAY CRYSTAL STRUCTURE OF 2,1,3‐BENZOTHIADIAZINE DERIVATIVE CONTAINING A DITHIOSULFONE GROUP. Sci-Hub. Retrieved from [Link]
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Experiments on thiophene pyrolysis using gas-phase Raman spectroscopy. University of Cambridge. Retrieved from [Link]
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Gaussian 16 manual. HPC SYSTEMS. Retrieved from [Link]
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GAUSSIAN User's Manual. University of Maryland. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3-Methylbenzothiophene 1,1-dioxide in Diels-Alder Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Dienophile
In the landscape of modern synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered ring systems, offering unparalleled control over stereochemistry and regiochemistry.[1] Within the arsenal of dienophiles available to the synthetic chemist, 3-Methylbenzothiophene 1,1-dioxide emerges as a particularly compelling reagent. The presence of the electron-withdrawing sulfone group significantly activates the dienophilic double bond, facilitating cycloaddition reactions with a broad range of dienes.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methylbenzothiophene 1,1-dioxide in [4+2] cycloaddition reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the subsequent transformations of the resulting cycloadducts, which often serve as precursors to complex polycyclic aromatic systems through the extrusion of sulfur dioxide.
Scientific Principles and Mechanistic Overview
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile).[1] The reactivity of 3-Methylbenzothiophene 1,1-dioxide as a dienophile is primarily governed by the electronic nature of the sulfone group. This powerful electron-withdrawing group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophilic double bond, facilitating its interaction with the HOMO (Highest Occupied Molecular Orbital) of a diene partner.
A key feature of Diels-Alder reactions involving benzothiophene 1,1-dioxides is the fate of the initial cycloadduct. The resulting bridged adduct is often thermally labile and can undergo a subsequent cheletropic extrusion of sulfur dioxide (SO₂), a small, stable gaseous molecule. This extrusion process is entropically favored and serves as a powerful driving force for the overall reaction sequence, ultimately leading to the formation of a new, aromatized six-membered ring.
The general transformation can be visualized as a two-step process:
-
[4+2] Cycloaddition: The diene reacts with the 2,3-double bond of 3-Methylbenzothiophene 1,1-dioxide to form a tricyclic adduct.
-
Cheletropic Extrusion: Upon heating, this adduct eliminates SO₂, leading to a dihydronaphthalene derivative which can then aromatize.
The reaction temperature plays a critical role in determining the final product. At lower temperatures (e.g., <150 °C), the initial Diels-Alder adduct may be stable enough to be isolated. However, at elevated temperatures (>200 °C), the extrusion of sulfur dioxide often occurs in situ, directly yielding the aromatized product.[3][4]
Experimental Protocols
General Protocol for the Diels-Alder Reaction of 3-Methylbenzothiophene 1,1-dioxide with a Diene
This protocol provides a general procedure for the reaction of 3-Methylbenzothiophene 1,1-dioxide with a suitable diene, such as a substituted cyclopentadienone. Reaction conditions, particularly temperature and time, may require optimization depending on the specific diene used.
Materials:
-
3-Methylbenzothiophene 1,1-dioxide
-
Diene (e.g., Tetraphenylcyclopentadienone)
-
High-boiling solvent (e.g., diphenyl ether, o-dichlorobenzene, or toluene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-Methylbenzothiophene 1,1-dioxide (1.0 eq) and the chosen diene (1.0 - 1.2 eq).
-
Solvent Addition: Add a suitable high-boiling solvent to the flask. The choice of solvent is critical and often depends on the required reaction temperature for SO₂ extrusion.[3] For reactions requiring temperatures around 150°C, diphenyl ether is a common choice.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to over 12 hours depending on the reactivity of the diene.[5]
-
Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexane).
-
If the product remains in solution, the solvent can be removed under reduced pressure (if volatile) or the product can be purified directly from the reaction mixture using column chromatography.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct or the aromatized product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
Data Presentation: Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions for the Diels-Alder reaction of benzo[b]thiophene S,S-dioxides with various dienes, which can serve as a starting point for optimizing reactions with the 3-methyl derivative.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product Type | Reference |
| 2,3-Dimethylbuta-1,3-diene | Benzo[b]thiophene-S,S-dioxide | Chloroform | 60 | 12 | Cycloadduct | [5] |
| 2-Trimethylsilyloxybutadiene | Benzo[b]thiophene-S,S-dioxide | Neat | Ambient | 12 | Cycloadduct | [5] |
| Tetraphenylcyclopentadienone | Benzo[b]thiophene-S,S-dioxide | Diphenyl ether | 150 | - | Dibenzothiophene | [5] |
| Tetrasubstituted Cyclopentadienones | Benzo[b]thiophene S,S-dioxide analogues | Various | <150 | - | Annulated Benzo[b]thiophenes | [3][4] |
| Tetrasubstituted Cyclopentadienones | Benzo[b]thiophene S,S-dioxide analogues | Various | >200 | - | Substituted Arenes (via SO₂ extrusion) | [3][4] |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Cause: Insufficient reaction temperature or time. The activation energy for the cycloaddition may not be reached, or the reaction may be slow.
-
Solution: Gradually increase the reaction temperature and monitor the reaction for longer periods. Consider using a higher-boiling solvent if necessary. Ensure the diene is sufficiently reactive.
-
-
Formation of Byproducts:
-
Cause: At high temperatures, side reactions such as dimerization or decomposition of the starting materials can occur. The Diels-Alder adduct might undergo alternative rearrangement pathways.
-
Solution: Optimize the reaction temperature. A lower temperature might favor the desired cycloaddition over decomposition pathways. If the desired product is the initial adduct, avoid prolonged heating at high temperatures.
-
-
Difficulty in Product Isolation:
-
Cause: The product may be highly soluble in the reaction solvent, or it may co-elute with starting materials or byproducts during chromatography.
-
Solution: If using a high-boiling solvent like diphenyl ether, consider triturating the crude reaction mixture with a non-polar solvent like hexane to precipitate the product. For chromatographic purification, experiment with different solvent systems and consider using a different stationary phase if necessary.
-
Logical Relationships in Reaction Pathways
The outcome of the Diels-Alder reaction of 3-Methylbenzothiophene 1,1-dioxide is highly dependent on the reaction temperature, which dictates the stability of the intermediate cycloadduct.
Caption: Temperature-dependent reaction pathways.
Conclusion
3-Methylbenzothiophene 1,1-dioxide is a valuable and versatile dienophile for the synthesis of complex cyclic and polycyclic aromatic compounds. Its activated double bond readily participates in Diels-Alder reactions, and the subsequent, often in situ, extrusion of sulfur dioxide provides a powerful thermodynamic driving force for the formation of new aromatic rings. By carefully selecting the diene partner and controlling the reaction temperature, chemists can access a wide array of molecular architectures, making this reagent a powerful tool in drug discovery and materials science.
References
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Diels‐Alder reactions of benzothiophene 1,1‐dioxides and benzothiophene sulfoxides with alkynes and alkenes. (2021). European Journal of Organic Chemistry. Available at: [Link]
-
Bharathi, K. D., Manikandan, P., & Mohanakrishnan, A. K. (2025). Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts. Organic Chemistry Frontiers. Available at: [Link]
-
Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. Available at: [Link]
-
Mohanakrishnan, A. K., et al. (2014). Diels-Alder reaction of 1,3-diarylbenzo[c]furans with thiophene S,S-dioxide/indenone derivatives: a facile preparation of substituted dibenzothiophene S,S-dioxides and fluorenones. Organic Letters, 16(11), 3068-71. Available at: [Link]
-
Iniesta, J., Matsumoto, T., & Thiemann, T. (2007). Cycloaddition of benzo [b] thiophene-S, S-dioxide a route to substituted dibenzothiophenes and dibenzothiophene S, S-dioxides. Journal of Chemical Research, 2007(7), 497-501. Available at: [Link]
-
Bharathi, K. D., Manikandan, P., & Mohanakrishnan, A. K. (2025). Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides. Organic Chemistry Frontiers. Available at: [Link]
-
Thiemann, T., et al. (2018). Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening and Mechanistic Validation of STAT3 Inhibitors: A Case Study with 3-Methylbenzothiophene 1,1-dioxide Derivatives
Introduction: The Rationale for Targeting STAT3 and the Emergence of Novel Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular transcription factor that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, its persistent or constitutive activation is a hallmark of numerous human malignancies, including breast, lung, and prostate cancers, as well as inflammatory diseases.[4][5][6][7][8] This aberrant signaling cascade drives tumor progression, metastasis, and immunosuppression, rendering STAT3 an attractive and compelling target for therapeutic intervention.[4][9][10][11]
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[12] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), prompting its homodimerization via reciprocal SH2 domain interactions.[13] This dimer then translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes implicated in oncogenesis.[4][12]
Recently, a class of small molecules, the 3-Methylbenzothiophene 1,1-dioxide derivatives, has emerged as promising STAT3 inhibitors.[14][15][16] These compounds have been shown to effectively suppress STAT3 phosphorylation and its downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[13][14][17] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures to assess the inhibitory potential of 3-Methylbenzothiophene 1,1-dioxide derivatives on the STAT3 signaling pathway. The protocols detailed herein are designed to be robust and reproducible, offering a multi-faceted approach from initial high-throughput screening to detailed mechanistic validation.
Visualizing the STAT3 Signaling Pathway and Inhibition Strategy
To contextualize the experimental designs, a clear understanding of the STAT3 signaling cascade and the points of intervention is crucial.
Caption: Canonical STAT3 signaling pathway and potential points of inhibition by small molecules.
I. High-Throughput Screening for STAT3 Inhibitors: A Fluorescence Polarization Assay
Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is particularly well-suited for high-throughput screening (HTS) of compounds that disrupt protein-protein or protein-peptide interactions.[18][19][20][21] In this assay, a fluorescently labeled phosphopeptide corresponding to the STAT3 SH2 domain binding site is used. When this peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, its tumbling is restricted, leading to a high polarization signal. A compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.[20][22]
A. Materials and Reagents
-
Recombinant Human STAT3 Protein: Full-length, purified protein.
-
Fluorescently Labeled Peptide: A phosphotyrosine-containing peptide that mimics the STAT3 docking site (e.g., 5-FAM-G(pTyr)LPQTV-CONH2).
-
Assay Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton-X100, and 2 mM DTT.
-
3-Methylbenzothiophene 1,1-dioxide Derivatives: Stock solutions in DMSO.
-
Positive Control: A known STAT3 inhibitor (e.g., Stattic).
-
Negative Control: DMSO.
-
Assay Plates: Low-volume, black, 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
B. Experimental Protocol
-
Compound Plating: Prepare serial dilutions of the 3-Methylbenzothiophene 1,1-dioxide derivatives in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Also, include wells for the positive and negative controls.
-
STAT3 Incubation: Add recombinant STAT3 protein (e.g., to a final concentration of 100 nM) in assay buffer to each well containing the compounds. Incubate at room temperature for 60 minutes to allow for compound binding.
-
Fluorescent Peptide Addition: Add the fluorescently labeled phosphopeptide (e.g., to a final concentration of 10 nM) to all wells.
-
Equilibration: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 480 nm excitation and 535 nm emission for 5-FAM).
C. Data Analysis and Interpretation
The data is typically expressed as a percentage of inhibition relative to the controls. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the STAT3-peptide interaction, can be calculated by fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| Z'-factor | A statistical measure of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | > 0.7 |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of the biological response. | Varies by compound |
| Maximum Inhibition | The highest percentage of inhibition observed at the highest concentration of the inhibitor tested. | Varies by compound |
II. Cellular Assays for Validating STAT3 Inhibition
While the FP assay is excellent for initial screening, it is crucial to validate the activity of hit compounds in a cellular context. The following assays will confirm that the 3-Methylbenzothiophene 1,1-dioxide derivatives can penetrate cells and inhibit STAT3 signaling in a more physiologically relevant environment.
A. Western Blot Analysis of STAT3 Phosphorylation
Principle: Western blotting is a widely used technique to detect specific proteins in a sample.[23][24][25] To assess STAT3 inhibition, we will measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 in cells treated with the test compounds. A reduction in p-STAT3 levels relative to total STAT3 indicates inhibition of the upstream signaling cascade.[24][26][27]
-
Cell Line: A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells stimulated with IL-6).[5][7]
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
3-Methylbenzothiophene 1,1-dioxide Derivatives: Stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total STAT3.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate: For detection of HRP.
-
Protein Gel Electrophoresis and Transfer Equipment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 3-Methylbenzothiophene 1,1-dioxide derivatives for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO). If using a stimulated cell line, add the stimulus (e.g., IL-6) for a short period (e.g., 30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[26]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[26] Wash the membrane and incubate with the HRP-conjugated secondary antibody.[26]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[26]
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total STAT3 to ensure equal protein loading.
B. ELISA-Based Assay for STAT3 Activation
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of activated STAT3 in cell lysates.[23][28][29] This assay is often more quantitative and has a higher throughput than Western blotting.[18][29][30] In a sandwich ELISA format, a capture antibody specific for total STAT3 is coated on a microplate. Cell lysates are added, and the captured STAT3 is then detected with an antibody specific for the phosphorylated form (p-STAT3 Tyr705), which is conjugated to an enzyme for colorimetric detection.[29]
-
STAT3 ELISA Kit: Commercially available kits provide pre-coated plates and all necessary reagents.
-
Cell Lysates: Prepared as described for the Western blot analysis.
-
Follow the manufacturer's instructions provided with the STAT3 ELISA kit.
-
Briefly, add cell lysates and standards to the wells of the pre-coated microplate.
-
Incubate to allow STAT3 to bind to the capture antibody.
-
Wash the wells and add the detection antibody (anti-p-STAT3).
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
C. STAT3-Dependent Luciferase Reporter Gene Assay
Principle: This cell-based assay directly measures the transcriptional activity of STAT3.[31][32][33][34] Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple STAT3 response elements. When STAT3 is active, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of STAT3.
-
Cell Line: A suitable host cell line for transfection (e.g., HEK293).
-
STAT3 Reporter Plasmid: A plasmid containing a luciferase gene driven by a STAT3-responsive promoter.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
Transfection Reagent.
-
Luciferase Assay System.
-
Luminometer.
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with the 3-Methylbenzothiophene 1,1-dioxide derivatives and a STAT3 activator (e.g., IL-6).
-
Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
III. Experimental Workflow and Data Integration
A logical and sequential experimental workflow is essential for the efficient evaluation of STAT3 inhibitors.
Caption: A streamlined workflow for the identification and validation of STAT3 inhibitors.
IV. Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Sample Data Summary for a Hypothetical 3-Methylbenzothiophene 1,1-dioxide Derivative (Compound X)
| Assay | Endpoint | Result for Compound X | Positive Control (Stattic) |
| Fluorescence Polarization | IC50 (µM) | 1.2 | 5.0 |
| Western Blot (MDA-MB-231 cells) | p-STAT3 Inhibition at 10 µM | 85% reduction | 90% reduction |
| ELISA (IL-6 stimulated HeLa cells) | IC50 (µM) | 2.5 | 7.8 |
| Luciferase Reporter Assay (HEK293) | IC50 (µM) | 3.1 | 10.2 |
Interpretation: The hypothetical Compound X demonstrates potent inhibition of the STAT3-phosphopeptide interaction in a biochemical assay. This activity is confirmed in cellular assays, where it effectively reduces STAT3 phosphorylation and downstream transcriptional activity at low micromolar concentrations, appearing more potent than the reference compound Stattic.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of 3-Methylbenzothiophene 1,1-dioxide derivatives as STAT3 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can confidently identify and characterize novel compounds that target the STAT3 signaling pathway. Future studies should focus on elucidating the precise mechanism of action, assessing selectivity against other STAT family members, and evaluating the in vivo efficacy of the most promising candidates in relevant disease models. These efforts will be instrumental in advancing the development of novel and effective STAT3-targeted therapies for cancer and other debilitating diseases.
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Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. (2017-01-05). [Link]
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The Role of STAT3 in Cancer Development and Progression | 2024, Volume 5 - Issue 4. [Link]
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Application of Benzo[b]thiophene 1,1-Dioxide Derivatives in Idiopathic Pulmonary Fibrosis Research: A Guide to Investigating STAT3 Inhibition
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and relentlessly progressive interstitial lung disease of unknown origin.[1][2] It is characterized by the excessive deposition of extracellular matrix (ECM) in the lung parenchyma, leading to stiffening of the lungs, irreversible decline in respiratory function, and a median survival of only 3-5 years post-diagnosis.[3] Current approved therapies, nintedanib and pirfenidone, only slow the rate of functional decline but do not halt or reverse the fibrotic process, highlighting the urgent need for novel therapeutic strategies.[1][2]
The pathogenesis of IPF is complex, involving a multitude of signaling pathways that drive the activation and differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM production.[4] Among these, the Transforming Growth Factor-β1 (TGF-β1) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways have emerged as critical drivers of fibrosis.[1][3] TGF-β1 is a master profibrotic cytokine, while STAT3, a transcription factor, has been identified as a promising therapeutic target due to its role in mediating fibrotic responses.[1][5]
Recently, a novel class of compounds based on the benzo[b]thiophene 1,1-dioxide scaffold has been developed as potent inhibitors of STAT3.[1][5][6] This guide provides a comprehensive overview and detailed protocols for researchers investigating the therapeutic potential of these compounds, using a lead derivative identified as "compound 10K" as a primary example of their application in preclinical IPF research.[1]
Part 1: Mechanism of Action - Targeting the STAT3 and TGF-β1 Axis
A foundational understanding of the molecular pathways being targeted is critical for designing robust experiments and interpreting results. Benzo[b]thiophene 1,1-dioxide derivatives exert their anti-fibrotic effects primarily by inhibiting the phosphorylation and subsequent activation of STAT3.
The Role of TGF-β1 and STAT3 in Pulmonary Fibrosis
TGF-β1 is a key initiator of the fibrotic cascade.[3][7] Upon binding to its receptor on the cell surface, it triggers a downstream signaling cascade that can activate STAT3. Activated, phosphorylated STAT3 (p-STAT3) then translocates to the nucleus, where it promotes the transcription of genes involved in fibrosis. This includes genes that drive the differentiation of epithelial cells into mesenchymal cells (Epithelial-Mesenchymal Transition or EMT) and fibroblasts into myofibroblasts—a process characterized by the expression of α-smooth muscle actin (α-SMA) and massive secretion of collagen.[1][4]
Compound 10K, a benzo[b]thiophene 1,1-dioxide derivative, has been shown to be a highly effective inhibitor of STAT3 phosphorylation.[1] By blocking this critical step, it effectively disrupts the pro-fibrotic signaling cascade initiated by TGF-β1, thereby inhibiting EMT and reducing the overall fibrotic response.[1]
Part 2: Preclinical Evaluation Workflow
A systematic approach is essential for evaluating the anti-fibrotic potential of a novel compound. The workflow should progress from initial in vitro screening to confirm target engagement and cellular effects, followed by in vivo studies to assess efficacy and safety in a disease-relevant animal model.
Part 3: In Vitro Protocols for Assessing Anti-Fibrotic Activity
In vitro assays are the first step in validating the compound's mechanism and anti-fibrotic potential.[8][9] They offer a controlled environment to study specific cellular processes.
Protocol 3.1: Evaluating Inhibition of TGF-β1-Induced EMT in A549 Lung Epithelial Cells
Rationale: This protocol assesses the compound's ability to prevent the transition of epithelial cells to a mesenchymal phenotype, a key initiating event in fibrosis. A549 cells are a widely used human lung adenocarcinoma cell line that reliably undergoes EMT upon TGF-β1 stimulation.[1]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM/F-12 Medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1 (carrier-free)
-
Benzo[b]thiophene 1,1-dioxide derivative (e.g., 10K) dissolved in DMSO
-
Reagents for Western Blotting (antibodies for p-STAT3, total STAT3, α-SMA, E-cadherin)
-
Reagents for qPCR (primers for ACTA2, CDH1)
Procedure:
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours. This synchronizes the cells and reduces basal signaling.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. Add the compound to the cells at desired final concentrations (e.g., 0.1, 1, 10 µM) and incubate for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Stattic, a known STAT3 inhibitor).[1]
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to the negative control wells. Incubate for 24-48 hours.
-
Cell Lysis & Protein/RNA Extraction:
-
For Western Blot: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For qPCR: Lyse cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen) and proceed with RNA extraction.
-
-
Analysis:
-
Western Blot: Quantify the protein expression levels of p-STAT3, α-SMA (mesenchymal marker, upregulated in EMT), and E-cadherin (epithelial marker, downregulated in EMT). Use total STAT3 and a housekeeping protein (e.g., GAPDH) for normalization.
-
qPCR: Analyze the relative mRNA expression of ACTA2 (encodes α-SMA) and CDH1 (encodes E-cadherin).
-
Part 4: In Vivo Protocol for Efficacy Testing
Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system.[10] The bleomycin-induced lung fibrosis model in mice is the most widely used and accepted model for preclinical IPF research.[8]
Rationale: Intratracheal administration of the chemotherapy agent bleomycin (BLM) causes lung injury, inflammation, and subsequent development of progressive fibrosis that shares key pathological features with human IPF. This model allows for the assessment of a compound's efficacy in both preventing the onset of fibrosis (prophylactic) and treating established fibrosis (therapeutic).
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Test compound formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Nintedanib (positive control drug)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Equipment for intratracheal instillation and oral gavage
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):
-
Sham + Vehicle
-
BLM + Vehicle
-
BLM + Test Compound (e.g., 50 mg/kg/day)
-
BLM + Nintedanib (e.g., 60 mg/kg/day)
-
-
Induction of Fibrosis (Day 0): Anesthetize mice and administer a single intratracheal dose of bleomycin (1.5 - 2.5 U/kg in 50 µL of sterile saline). The Sham group receives saline only.
-
Compound Administration:
-
Prophylactic Regimen: Begin daily oral gavage of the vehicle, test compound, or nintedanib on Day 1 and continue until the end of the study.
-
Therapeutic Regimen: Begin daily administration on Day 7 or 14, after the initial inflammatory phase has subsided and fibrosis is established.
-
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint (Day 21 or 28): Euthanize mice and collect samples for analysis.
-
Perform bronchoalveolar lavage (BAL) on the left lung to analyze inflammatory cell influx.
-
Perfuse the right lung with saline, then fix with 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for biochemical assays.
-
Endpoint Analyses:
-
Histopathology: Embed the fixed right lung in paraffin, section, and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining. Score the extent of fibrosis using the semi-quantitative Ashcroft scoring method.
-
Collagen Quantification: Homogenize a portion of the right lung and measure total collagen content using a hydroxyproline assay. Hydroxyproline is an amino acid largely specific to collagen.
-
Immunohistochemistry (IHC): Stain lung sections for α-SMA to quantify the area of myofibroblast accumulation and for p-STAT3 to confirm in vivo target engagement.
Part 5: Data Interpretation and Representative Findings
Table 1: Representative In Vitro Activity of Compound 10K
| Parameter | Method | Cell Line | Result |
|---|---|---|---|
| STAT3 Phosphorylation Inhibition | Western Blot | A549 | Potent inhibition of TGF-β1 induced p-STAT3 |
| EMT Marker Modulation (α-SMA) | Western Blot / qPCR | A549 | Significant reduction in TGF-β1 induced α-SMA |
| EMT Marker Modulation (E-cadherin) | Western Blot / qPCR | A549 | Restoration of TGF-β1 reduced E-cadherin |
| Comparison to Stattic | Western Blot | A549 | Superior inhibitory effect compared to Stattic |
Table 2: Representative In Vivo Efficacy of Compound 10K in the Bleomycin Model
| Parameter | Method | Treatment Regimen | Result vs. BLM + Vehicle |
|---|---|---|---|
| Fibrosis Score | Ashcroft Score | Prophylactic & Therapeutic | Significant reduction |
| Collagen Deposition | Hydroxyproline Assay | Prophylactic & Therapeutic | Significant reduction |
| Myofibroblast Accumulation | α-SMA IHC | Prophylactic & Therapeutic | Significant reduction |
| Comparison to Nintedanib | All methods | Prophylactic & Therapeutic | Efficacy was comparable |
Conclusion and Future Directions
The emergence of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors represents a significant advancement in the search for novel IPF therapies.[1] The data show that these compounds can effectively block key pathological processes in both cellular and animal models of pulmonary fibrosis. Their efficacy, which is comparable to the approved drug nintedanib in preclinical models, underscores their therapeutic potential.[1]
Future research should focus on comprehensive preclinical development, including:
-
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiling to optimize dosing regimens.
-
Rigorous safety and toxicology studies to establish a therapeutic window.
-
Investigation of potential off-target effects through broader kinase profiling.
-
Evaluation in alternative or complementary fibrosis models to confirm broad anti-fibrotic activity.
This class of compounds holds considerable promise, and the protocols and workflow outlined in this guide provide a robust framework for researchers to further explore and validate their potential as a future treatment for idiopathic pulmonary fibrosis.
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Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 3-Methylbenzothiophene 1,1-Dioxide Derivatives Against Cancer Cell Lines
Abstract
This comprehensive guide provides a detailed framework for the in-vitro characterization of novel 3-methylbenzothiophene 1,1-dioxide derivatives as potential anticancer agents. The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, and its 1,1-dioxide derivatives have recently emerged as a promising class of compounds targeting key oncogenic pathways. This document outlines an integrated series of robust and validated protocols, moving from initial cytotoxicity screening to deeper mechanistic analyses, including the induction of apoptosis and cell cycle arrest. The methodologies are designed to be self-validating, providing researchers in drug discovery and oncology with the tools to generate reliable and reproducible data. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why" for each step.
Introduction: The Rationale for Investigating Benzothiophene 1,1-Dioxides
Benzothiophene 1,1-dioxides represent a class of compounds gaining significant attention for their therapeutic potential. Structurally, the sulfone group (SO₂) acts as a potent electron-withdrawing group and a bioisostere for other functionalities, which can enhance interactions with biological targets. Recent studies have demonstrated that derivatives of this scaffold can exert significant anti-proliferative effects through various mechanisms.
Notably, certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[2] By inhibiting the phosphorylation and subsequent dimerization of STAT3, these compounds can effectively shut down these pro-tumorigenic signals, leading to apoptosis and cell cycle arrest.[2][3] Other derivatives have been shown to target the RhoA/ROCK pathway, which is crucial for cell migration and invasion, suggesting a potential role in combating metastasis.[4][5]
Given these promising mechanisms, a systematic and rigorous in vitro evaluation is the critical first step in characterizing novel derivatives. This guide provides the experimental blueprint for such an evaluation.
Integrated Experimental Workflow
A logical progression of experiments is essential to build a comprehensive profile of a compound's anticancer activity. The workflow begins with a broad screening for cytotoxicity to identify active compounds and sensitive cell lines, followed by more focused mechanistic assays to understand how the compounds exert their effects.
Caption: Integrated workflow for in vitro evaluation.
Materials and Equipment
Reagents and Consumables
-
3-Methylbenzothiophene 1,1-dioxide derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer Cell Lines: (e.g., MDA-MB-231 and MCF-7 human breast cancer lines, A549 human lung cancer).[4][6][7]
-
Cell Culture Media: RPMI-1640 or DMEM, as appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
SRB Assay: Sulforhodamine B (SRB), Trichloroacetic acid (TCA), Acetic acid, Trizma base.[8]
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.[9]
-
Cell Cycle Assay: Propidium Iodide (PI), RNase A, Triton X-100.[10]
-
96-well flat-bottom cell culture plates
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Microplate reader (absorbance at 540-570 nm)
-
Flow cytometer with 488 nm laser excitation
Detailed Experimental Protocols
Protocol 1: Compound Preparation
Causality: Proper solubilization and storage of compounds are critical for maintaining their stability and ensuring accurate, reproducible concentrations in assays. DMSO is a common solvent for organic molecules, but its final concentration in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest concentration tested does not exceed 0.5%. The vehicle control (VC) wells should contain the same final concentration of DMSO.
Protocol 2: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
Causality: The SRB assay is a cell density-based assay that relies on the binding of the dye to total cellular protein.[11] It is a robust method that is less susceptible to interference from compounds that alter cellular metabolism, a potential confounding factor in tetrazolium-based assays like the MTT assay.[12] The assay measures cell mass as a proxy for cell number.[11]
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the desired concentrations of the benzothiophene derivatives (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.
-
Expert Insight: Fixation with cold TCA cross-links proteins to the plate, ensuring that both viable and non-viable cells are retained for staining, providing a true measure of total cell mass at the end of the treatment period.
-
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]
-
Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete solubilization and read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = (1 - (Absorbance_Treated / Absorbance_VehicleControl)) * 100
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
Causality: This assay quantifies the extent to which a compound induces programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at the G1, S, or G2/M phases, which can subsequently lead to apoptosis.[15] This protocol uses PI to stoichiometrically stain cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle (G0/G1 phase with 2N DNA content, S phase with >2N and <4N, and G2/M phase with 4N).[16] Treatment with RNase is crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[10]
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Expert Insight: Dropwise addition of cold ethanol while vortexing prevents cell clumping and ensures uniform fixation, which is critical for obtaining high-quality cell cycle histograms.
-
-
Washing: Centrifuge the fixed cells and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a histogram of fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for comparative analysis.
Table 1: Cytotoxicity of Benzothiophene Derivatives (IC₅₀ Values in µM)
| Compound | MDA-MB-231 | MCF-7 | A549 |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Derivative 2 | 15.8 ± 1.2 | 22.4 ± 2.1 | > 50 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction in MDA-MB-231 Cells (24h Treatment)
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Derivative 1 (IC₅₀) | 60.3 ± 4.5 | 25.7 ± 3.1 | 14.0 ± 2.2 |
| Derivative 1 (2x IC₅₀) | 35.2 ± 3.8 | 42.1 ± 4.0 | 22.7 ± 3.5 |
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Derivative 1 (IC₅₀) | 40.2 ± 2.9 | 25.5 ± 2.1 | 34.3 ± 3.0 |
| Derivative 1 (2x IC₅₀) | 28.9 ± 2.5 | 18.7 ± 1.8 | 52.4 ± 4.1 |
Interpretation: The data presented in Tables 1-3 for the hypothetical "Derivative 1" would suggest a compound that is potently cytotoxic to breast cancer cells. The mechanism of action appears to involve the strong induction of apoptosis (Table 2) and a significant arrest of cells in the G2/M phase of the cell cycle (Table 3), which is a common mechanism for DNA-damaging agents and mitotic inhibitors.
Potential Mechanism of Action: STAT3 Inhibition
The observed biological effects—apoptosis and cell cycle arrest—are consistent with the inhibition of key oncogenic signaling pathways. As previously mentioned, benzo[b]thiophene 1,1-dioxides are known STAT3 inhibitors.[1][2] The diagram below illustrates this proposed mechanism. Inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, thereby downregulating the expression of target genes essential for cell survival (e.g., Bcl-2, Mcl-1) and cell cycle progression (e.g., Cyclin D1).
Caption: Proposed mechanism via inhibition of STAT3 signaling.
References
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Zhang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]
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Ma, D., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Available at: [Link]
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Bondock, S., et al. (2018). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. Available at: [Link]
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Sarshar, S., et al. (2023). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Future Medicinal Chemistry. Available at: [Link]
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Kovjazin, R., et al. (2023). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry. Available at: [Link]
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Xu, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Journal of Medicinal Chemistry. Available at: [Link]
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Luo, J., et al. (2019). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie. Available at: [Link]
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Felix, R., & Sharma, G. (2024). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]
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Jayavignesh, V., & Karthikeyan, M. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
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Ali, O. A., et al. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
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Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]
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Revolutionizing Therapeutic Discovery: A Guide to Efficacy Testing of 3-Methylbenzothiophene 1,1-Dioxide Derivatives in Preclinical Animal Models
For Immediate Distribution
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on establishing and utilizing animal models for testing the efficacy of novel 3-Methylbenzothiophene 1,1-dioxide derivatives. This class of compounds has shown significant promise as inhibitors of key signaling pathways implicated in cancer and fibrotic diseases.
Scientific Rationale and Therapeutic Potential
3-Methylbenzothiophene 1,1-dioxide and its derivatives represent a versatile scaffold in medicinal chemistry. Recent research has highlighted their potent inhibitory activity against two critical intracellular signaling pathways: STAT3 and RhoA/ROCK.
Signal Transducer and Activator of Transcription 3 (STAT3):
The STAT3 protein is a transcription factor that, upon activation, plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1] In many cancers, STAT3 is constitutively activated, promoting tumor growth, metastasis, and chemoresistance.[2][3][4][5] Therefore, inhibiting the STAT3 signaling pathway is a highly attractive strategy for cancer therapy.[6][7] 3-Methylbenzothiophene 1,1-dioxide derivatives have been identified as effective STAT3 inhibitors, making them promising candidates for anticancer drug development.[2][8]
RhoA/ROCK Pathway:
The Rho-associated coiled-coil containing protein kinase (ROCK), a downstream effector of the small GTPase RhoA, is a key regulator of the actin cytoskeleton.[9][10] This pathway is crucial for cell motility, adhesion, and contraction.[10] In the context of cancer, the RhoA/ROCK pathway is frequently dysregulated, promoting tumor cell invasion and metastasis.[9] Inhibition of this pathway is a promising approach to prevent the spread of cancer.[11][12]
Idiopathic Pulmonary Fibrosis (IPF):
Beyond oncology, the STAT3 signaling pathway has also been implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix. Therefore, 3-Methylbenzothiophene 1,1-dioxide derivatives may also hold therapeutic potential for this debilitating condition.
This guide will focus on animal models relevant to these three key areas: oncology (STAT3 and RhoA/ROCK inhibition) and pulmonary fibrosis.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for obtaining meaningful and translatable preclinical data. This section outlines the most relevant models for evaluating the therapeutic potential of 3-Methylbenzothiophene 1,1-dioxide derivatives.
Oncology Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[13] These models allow for the in vivo assessment of a compound's ability to inhibit the growth of human tumors.
Experimental Workflow for Xenograft Studies:
Caption: Workflow for a typical xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model for STAT3 Inhibition
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
3-Methylbenzothiophene 1,1-dioxide derivative.
-
Vehicle for compound administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 2 x 107 cells/mL.[14]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.[14]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle according to the planned schedule (e.g., daily oral gavage).
-
Treatment Group: Administer the 3-Methylbenzothiophene 1,1-dioxide derivative at a predetermined dose and schedule. Dosing can range from 5 mg/kg to 100 mg/kg depending on the compound's potency and toxicity profile.[1]
-
-
Efficacy Evaluation:
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis:
-
Excise the tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[15][16][17]
-
Perform histopathological analysis of the tumors.
-
Conduct Western blotting or immunohistochemistry to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the tumor tissue to confirm target engagement.[7]
-
Table 1: Example Dosing and Efficacy Data for a STAT3 Inhibitor in a Xenograft Model
| Parameter | Vehicle Control | STAT3 Inhibitor (25 mg/kg) | STAT3 Inhibitor (50 mg/kg) |
| Dosing Schedule | Daily, Oral Gavage | Daily, Oral Gavage | Daily, Oral Gavage |
| Study Duration | 21 days | 21 days | 21 days |
| **Mean Final Tumor Volume (mm³) ** | 1500 ± 250 | 750 ± 150 | 400 ± 100 |
| Tumor Growth Inhibition (%) | - | 50% | 73% |
| Change in Body Weight (%) | +5% | -2% | -8% |
| p-STAT3 Expression (relative to total STAT3) | High | Moderate | Low |
To evaluate the effect of RhoA/ROCK inhibitors on metastasis, experimental models that mimic the metastatic cascade are employed.
Experimental Workflow for Metastasis Model:
Caption: Workflow for an experimental metastasis model.
Detailed Protocol: Experimental Lung Metastasis Model
Materials:
-
Metastatic cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer) engineered to express a reporter gene like luciferase for in vivo imaging.
-
Immunocompetent or immunodeficient mice, depending on the cell line.
-
3-Methylbenzothiophene 1,1-dioxide derivative targeting the RhoA/ROCK pathway.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the metastatic cancer cells.
-
Injection: Inject the cells (e.g., 1 x 10⁵ cells in 100 µL PBS) into the lateral tail vein of the mice.
-
Treatment: Begin treatment with the RhoA/ROCK inhibitor or vehicle, either prophylactically (starting before or at the time of cell injection) or therapeutically (starting after metastatic foci are established).
-
Monitoring: Monitor the development of lung metastases using bioluminescence imaging at regular intervals.[18]
-
Endpoint: Euthanize the mice at a predetermined time point or when they show signs of distress.
-
Analysis:
-
Harvest the lungs and quantify the number and size of metastatic nodules on the surface.
-
Perform histological analysis of lung sections to confirm the presence of micrometastases.
-
Quantify the luciferase signal in the lungs ex vivo.
-
Table 2: Expected Outcomes in a Lung Metastasis Model with a RhoA/ROCK Inhibitor
| Parameter | Vehicle Control | RhoA/ROCK Inhibitor |
| Mean Number of Lung Nodules | 50 ± 15 | 15 ± 5 |
| Mean Lung Weight (mg) | 250 ± 30 | 180 ± 20 |
| Bioluminescence Signal (photons/sec) | 1 x 10⁸ | 2 x 10⁷ |
Idiopathic Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model is the most widely used and well-characterized animal model for studying IPF.[19] Bleomycin, an anticancer agent, causes lung injury and subsequent fibrosis when administered to animals.[20]
Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis:
Caption: Workflow for bleomycin-induced pulmonary fibrosis.
Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
Materials:
-
C57BL/6 mice.
-
Bleomycin sulfate.
-
3-Methylbenzothiophene 1,1-dioxide derivative.
-
Equipment for intratracheal instillation.
Procedure:
-
Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 mg/kg) in sterile saline.[21][22] A control group should receive saline only.
-
Treatment:
-
Prophylactic: Begin treatment with the compound or vehicle one day before or on the same day as bleomycin administration.
-
Therapeutic: Begin treatment after the initial inflammatory phase, typically 7-14 days after bleomycin instillation, when fibrosis is established.[23]
-
-
Endpoint: Euthanize the mice 14 or 21 days after bleomycin administration.[21][22]
-
Analysis:
-
Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.[14][21][22]
-
Hydroxyproline Assay: Hydroxyproline is a major component of collagen, and its quantification in lung homogenates provides a biochemical measure of fibrosis.[24][25]
-
Table 3: Ashcroft Scoring for Lung Fibrosis
| Score | Description |
| 0 | Normal lung |
| 1-2 | Minimal fibrous thickening of alveolar or bronchiolar walls |
| 3-4 | Moderate thickening of walls without obvious damage to lung architecture |
| 5-6 | Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses |
| 7-8 | Severe distortion of structure and large fibrous areas; honeycomb-like changes |
Table 4: Expected Outcomes in a Bleomycin-Induced Fibrosis Model
| Parameter | Saline Control | Bleomycin + Vehicle | Bleomycin + Compound |
| Mean Ashcroft Score | 0.5 ± 0.2 | 5.5 ± 1.0 | 2.5 ± 0.8 |
| Lung Hydroxyproline (µ g/lung ) | 100 ± 15 | 350 ± 50 | 180 ± 30 |
Data Interpretation and Considerations
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
-
Toxicity: It is crucial to monitor for signs of toxicity, such as weight loss, changes in behavior, or mortality.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is essential for interpreting the efficacy data and for dose selection.
-
Translational Relevance: While animal models are invaluable tools, it is important to acknowledge their limitations and consider the translational relevance of the findings to human disease.[23]
Conclusion
The animal models and protocols outlined in this guide provide a robust framework for evaluating the in vivo efficacy of 3-Methylbenzothiophene 1,1-dioxide derivatives. By carefully selecting the appropriate model and endpoints, researchers can gain critical insights into the therapeutic potential of these promising compounds for the treatment of cancer and idiopathic pulmonary fibrosis.
References
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- Gao, Y., et al. (2021). A novel STAT3 inhibitor directly targeting STAT3 N-terminus simultaneously abrogates the nuclear and mitochondrial STAT3 activities leading to highly potent anti-cancer efficacy on the breast cancer. Cancer Research, 81(13_Supplement), 929-929.
- Hidalgo, M., et al. (2011). A pilot study of the STAT3 inhibitor LLL12 in patients with advanced cancers. Journal of Clinical Oncology, 29(15_suppl), 3021-3021.
- Hübscher, S. G. (2015). Histological assessment of bleomycin-induced pulmonary fibrosis in mice. Methods in molecular biology (Clifton, N.J.), 1225, 239–251.
- Hui, L., et al. (2019). A potent and selective small-molecule degrader of STAT3 achieves complete tumor regression in vivo. Cancer Cell, 36(5), 498-511.e17.
- Ihle, J. N. (2001). The STAT family in cytokine signaling. Current opinion in cell biology, 13(2), 211-217.
- Julian, M. W., & Carson, J. P. (2020). Automated digital quantification of pulmonary fibrosis in human histopathology specimens. Frontiers in Medicine, 7, 309.
- Kümper, S., & Ridley, A. J. (2010). Rho-associated kinase (ROCK) signalling in the cancer microenvironment. Journal of microscopy, 240(3), 205-214.
- Matsuya, Y., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology letters, 9(5), 2131–2137.
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 3-Methylbenzothiophene 1,1-Dioxide Analogs as Targeted Therapeutic Agents
Introduction: The Therapeutic Potential of the Benzothiophene 1,1-Dioxide Scaffold
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts targeting cancer, inflammation, and infectious diseases.[1][2][3] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly alters the molecule's electronic properties and three-dimensional shape, often enhancing its biological activity. Specifically, the 3-methylbenzothiophene 1,1-dioxide core has emerged as a promising framework for the development of potent and selective enzyme inhibitors.
A primary area of investigation for these analogs is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently over-activated in a variety of cancers.[2][4][5] The STAT3 signaling pathway is crucial for cell proliferation, survival, and migration, making its inhibition an attractive strategy for cancer therapy.[2][4] Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these inhibitors, systematically correlating structural modifications with their biological effects.[6][7]
This guide provides a comprehensive overview of the SAR of 3-methylbenzothiophene 1,1-dioxide analogs, with a focus on their development as STAT3 inhibitors. We will detail synthetic protocols, bioassay methodologies, and data interpretation, offering field-proven insights to guide researchers in this promising area of drug development.
Part 1: Synthetic Strategies for Analog Generation
A successful SAR study relies on the efficient synthesis of a diverse library of analogs. The general strategy involves the synthesis of a common core structure, followed by diversification through the introduction of various functional groups at key positions.
Core Scaffold Synthesis: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to the benzothiophene core.[8][9][10] This one-pot, multi-component reaction combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base (e.g., morpholine, piperidine, triethylamine) is critical.[8] Amines with pKa values between 8 and 11 are generally effective as they need to be strong enough to deprotonate the active methylene compound without causing unwanted side reactions.
-
Solvent: The reaction can be performed in various solvents like ethanol, methanol, or DMF.[8] The choice depends on the solubility of the reactants and the desired reaction temperature. In some cases, solvent-free conditions using mechanochemistry can be employed for a greener approach.[10]
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Precursor
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, malononitrile, and ethanol.
-
Add morpholine to the mixture and stir at room temperature for 15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the precipitated 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.[8]
Oxidation to the 1,1-Dioxide Core
The synthesized benzothiophene is then oxidized to the corresponding 1,1-dioxide. This oxidation is crucial as the sulfone group often acts as a key pharmacophore.
Causality Behind Experimental Choices:
-
Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. Hydrogen peroxide in acetic acid can also be used. The choice depends on the substrate's sensitivity to the reaction conditions.
Protocol 2: Oxidation to Benzothiophene 1,1-Dioxide
Materials:
-
Synthesized benzothiophene derivative (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the benzothiophene derivative in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analog Diversification
With the core scaffold in hand, various functional groups can be introduced at different positions to explore the SAR. Common modifications include substitutions on the benzene ring and modifications of the 3-methyl group. Palladium-catalyzed cross-coupling reactions are often employed for this purpose.[3]
Part 2: Biological Evaluation Protocols
The biological evaluation of the synthesized analogs is essential to determine their activity and establish the SAR. For STAT3 inhibitors, the primary assays focus on cell viability/cytotoxicity and direct measurement of STAT3 inhibition.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] It is a robust and high-throughput method for initial screening of compound cytotoxicity against cancer cell lines with constitutively active STAT3 (e.g., DU145, A549).[13][14]
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells plated is critical for obtaining reproducible results. The optimal density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[15]
-
Incubation Time: The duration of compound exposure (e.g., 24, 48, 72 hours) should be optimized to observe a significant effect on cell viability.[15]
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Cancer cell line with active STAT3 signaling
-
Complete growth medium
-
Synthesized benzothiophene 1,1-dioxide analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[15]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][16]
-
Incubate for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Direct STAT3 Inhibition: Western Blotting for Phospho-STAT3
To confirm that the observed cytotoxicity is due to the inhibition of the STAT3 pathway, a direct measurement of STAT3 activation is necessary. Western blotting is a standard technique to quantify the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein.[13]
Causality Behind Experimental Choices:
-
Antibody Selection: The use of a specific primary antibody that recognizes the phosphorylated tyrosine 705 residue of STAT3 (p-STAT3 Tyr705) is crucial for assessing STAT3 activation.[13] An antibody for total STAT3 should also be used as a loading control.
-
Treatment Conditions: Cells should be treated with the compounds at concentrations around their IC50 values to observe a significant effect on p-STAT3 levels.
Protocol 4: Western Blotting for p-STAT3
Materials:
-
Cancer cell line with active STAT3 signaling
-
Synthesized analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the synthesized analogs as in the MTT assay.
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in p-STAT3 levels.
Part 3: Structure-Activity Relationship (SAR) Analysis
The data from the biological assays are used to establish the SAR for the 3-methylbenzothiophene 1,1-dioxide analogs. This involves identifying the structural features that are critical for activity.
Key Structural Features and SAR Trends
Several studies on benzothiophene 1,1-dioxide analogs have revealed key SAR trends for STAT3 inhibition:
-
The Benzothiophene 1,1-Dioxide Core: The sulfone group and the double bond between the C2 and C3 positions are often crucial for activity.[17] Saturation of this double bond generally leads to a significant loss of potency.
-
Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring can greatly influence activity. For example, in a series of 6-aminobenzothiophene 1,1-dioxides, the introduction of a methoxybenzylamino group at the 6-position resulted in a compound with optimized physicochemical properties and potent cytotoxic activity.[17]
-
Modifications at the 3-Position: While the core topic is 3-methyl analogs, SAR studies often explore other substituents at this position to probe the binding pocket.
Table 1: Illustrative SAR Data for 6-Substituted Benzothiophene 1,1-Dioxide Analogs against a Cancer Cell Line
| Compound | R Group at 6-Position | IC50 (µM) |
| 1 | -NO2 (Stattic) | 5.2 |
| 2 | -NH2 | > 20 |
| 3 | -NH-CH2-(p-OCH3-Ph) | 1.5 |
| 4 | -NH-CH2-(p-Cl-Ph) | 3.8 |
This is a representative table based on trends observed in the literature. Actual values may vary depending on the specific cell line and assay conditions.
The data in Table 1 illustrates that a nitro group at the 6-position (as in the known STAT3 inhibitor Stattic) confers moderate activity.[17][18] Reduction to an amino group leads to a loss of activity, but further derivatization of the amino group with a para-methoxybenzyl group significantly enhances potency. This suggests that a larger, specific substituent at the 6-position can form favorable interactions with the target protein.
Part 4: Computational Studies to Rationalize SAR
Molecular docking and other computational methods can provide valuable insights into the binding modes of the inhibitors and help rationalize the observed SAR.[19][20]
Molecular Docking
Molecular docking simulations can predict the binding pose of the synthesized analogs within the SH2 domain of STAT3, the domain responsible for dimerization and activation.[2]
Causality Behind Experimental Choices:
-
Protein Structure Selection: A high-quality crystal structure of STAT3, typically obtained from the Protein Data Bank (PDB), is essential for reliable docking studies.
-
Docking Algorithm: The choice of docking software and scoring function can influence the results. It is often advisable to use multiple programs to cross-validate the predicted binding modes.
Protocol 5: General Workflow for Molecular Docking
-
Protein Preparation: Obtain the crystal structure of STAT3 and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized analogs and minimize their energy.
-
Docking Simulation: Define the binding site on STAT3 (typically the SH2 domain) and run the docking simulation to predict the binding poses and affinities of the ligands.
-
Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. Correlate these interactions with the experimentally observed SAR.
Diagrams
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies of 3-methylbenzothiophene 1,1-dioxide analogs.
STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and the point of inhibition by benzothiophene analogs.
Conclusion
The 3-methylbenzothiophene 1,1-dioxide scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly STAT3 inhibitors. A systematic approach to SAR, combining efficient synthesis, robust biological evaluation, and insightful computational modeling, is key to optimizing the potency, selectivity, and drug-like properties of these compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of molecules. The iterative nature of the SAR process, where insights from one round of testing inform the design of the next generation of analogs, is crucial for success in translating these promising scaffolds into clinical candidates.
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Application Notes & Protocols: Synthesis of Fluorescent Probes Based on the 3-Methylbenzothiophene 1,1-Dioxide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of the Benzothiophene 1,1-Dioxide Scaffold in Fluorescent Probe Design
In the landscape of molecular imaging and diagnostics, the demand for robust, photostable, and highly responsive fluorescent probes is insatiable. The design of such tools hinges on the selection of a core scaffold that dictates the probe's fundamental photophysical properties. The benzo[b]thiophene 1,1-dioxide core has emerged as a privileged scaffold for developing high-performance fluorophores. Its rigid, planar structure and the potent electron-withdrawing nature of the sulfone group (-SO₂) make it an exceptional building block for creating probes with significant "push-pull" character.
This electronic configuration is highly conducive to forming intramolecular charge transfer (ICT) systems, which are often associated with desirable properties such as high sensitivity to the local microenvironment (e.g., polarity, viscosity) and, most notably, large Stokes shifts.[1] A large separation between the maximum absorption and emission wavelengths is critical for minimizing self-quenching and autofluorescence in complex biological imaging experiments, thereby enhancing the signal-to-noise ratio.
While traditionally synthesized by the oxidation of the corresponding benzothiophenes, modern palladium-catalyzed methods have unlocked unprecedented access to a diverse range of substituted scaffolds, enabling the fine-tuning of photophysical properties and the introduction of functionalities for specific applications, including live-cell imaging.[1] This guide provides a detailed exploration of both classical and modern synthetic strategies, offering field-proven protocols for the synthesis and functionalization of fluorescent probes based on the 3-methylbenzothiophene 1,1-dioxide core.
Foundational Chemistry: Synthetic Strategies & Mechanistic Insights
The construction of fluorescent probes from the 3-methylbenzothiophene 1,1-dioxide scaffold can be approached via two primary strategies: a classical oxidation route and a more versatile palladium-catalyzed cross-coupling approach.
Classical Approach: Post-Synthetic Oxidation
The most straightforward method begins with a pre-functionalized 3-methylbenzo[b]thiophene. The critical step is the oxidation of the sulfide to a sulfone.
-
Causality of Oxidation: This transformation is fundamental to the fluorophore's function. The oxidation converts the sulfur atom from a weak electron-donating group into a powerful electron-withdrawing sulfone. This inversion of electronic character is the key to establishing the "pull" component of a push-pull fluorophore, which is essential for achieving a large Stokes shift and environmental sensitivity. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose due to their electrophilic oxygen atom, which readily attacks the nucleophilic sulfide.
Modern Approach: Pd-Catalyzed Convergent Synthesis
A more advanced and flexible strategy involves building the heterocyclic core through a palladium-catalyzed reaction.[1] This method allows for the strategic introduction of substituents, particularly electron-donating "push" groups, onto the aromatic ring before the core is even formed.
-
Expert Rationale: This approach is superior for library synthesis and for creating probes with precisely tuned properties. By starting with a substituted aryl triflate, one can easily vary the electronic and steric nature of the final molecule. The key steps—Pd-catalyzed sulfinylation followed by an intramolecular Knoevenagel condensation—provide a robust and high-yielding pathway to the desired scaffold.[1] The use of a bidentate ligand like Xantphos is crucial in the catalytic cycle to promote the desired C-S bond formation and prevent side reactions.
The following diagram illustrates the overall workflow for probe development.
Caption: General workflow for fluorescent probe synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Handle all chemicals, particularly oxidizing agents and palladium catalysts, with appropriate care.
Protocol 1: Synthesis of the Core Scaffold via Pd-Catalysis
This protocol is adapted from a state-of-the-art methodology for creating diversely substituted benzo[b]thiophene 1,1-dioxides, which are ideal precursors for "push-pull" fluorophores.[1]
The reaction scheme is depicted below:
Caption: Pd-catalyzed synthesis of the core scaffold.
Step 1: Palladium-Catalyzed Sulfinylation
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ortho-acetyl-substituted aryl triflate (1.0 eq.), palladium(0) dibenzylideneacetone complex (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane as the solvent. Add sodium methanesulfinate (1.5 eq.) and stir the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the aryl triflate starting material indicates reaction completion.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the sulfone intermediate.
Step 2: Intramolecular Knoevenagel Condensation
-
Setup: Dissolve the purified sulfone intermediate from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or piperidine (catalytic amount).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours until the cyclization is complete.
-
Causality: The base deprotonates the α-carbon of the sulfone, generating a carbanion that attacks the adjacent acetyl carbonyl group. The subsequent dehydration reaction forms the double bond and completes the heterocyclic ring.
-
-
Workup: Neutralize the reaction with dilute HCl (1M). Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the final 3-methylbenzothiophene 1,1-dioxide scaffold by recrystallization or flash column chromatography.
Protocol 2: Functionalization for Live-Cell Imaging (HaloTag Ligand)
This protocol describes the installation of a chloroalkane linker onto the fluorophore, making it a ligand for covalent labeling of HaloTag fusion proteins in living cells.[1] This is typically performed on a scaffold already containing a nucleophilic site, such as a hydroxyl or amino group.
-
Setup: Dissolve the hydroxyl-functionalized 3-methylbenzothiophene 1,1-dioxide fluorophore (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq.) to the solution. Then, add 1-bromo-6-chlorohexane (1.5 eq.).
-
Expert Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenol to a phenoxide, which acts as the nucleophile. Using a bromo-chloro-alkane allows for selective reaction at the more reactive bromide end, leaving the chloride intact for subsequent reaction with the HaloTag protein.
-
-
Reaction: Stir the reaction mixture at 60-70 °C for 8-12 hours. Monitor by TLC for the consumption of the starting material.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final probe using flash column chromatography to yield the pure HaloTag ligand.
Characterization and Data Presentation
The synthesized probes must be thoroughly characterized to confirm their identity and evaluate their photophysical properties.
-
Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure.
-
Photophysical Evaluation: UV-Visible and fluorescence spectroscopy are used to determine key performance metrics.
The following table summarizes typical photophysical data for a "push-pull" type fluorophore derived from this scaffold, specifically a 6-dialkylamino derivative.[1]
| Parameter | Symbol | Typical Value | Significance |
| Absorption Max. | λabs | 450 - 490 nm | Wavelength of maximum light absorption. |
| Emission Max. | λem | 590 - 640 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Δλ | >140 nm | Crucial for high-quality imaging; minimizes crosstalk. |
| Molar Extinction Coeff. | ε | >30,000 M⁻¹cm⁻¹ | Measure of how strongly the probe absorbs light. |
| Quantum Yield | ΦF | 0.2 - 0.7 | Efficiency of converting absorbed photons into emitted photons. |
The "push-pull" mechanism responsible for these properties is illustrated below.
Caption: Push-pull system in the fluorophore scaffold.
Conclusion and Future Outlook
The 3-methylbenzothiophene 1,1-dioxide scaffold represents a premier platform for the rational design of advanced fluorescent probes. The synthetic protocols detailed herein, particularly the modern palladium-catalyzed route, provide researchers with a powerful and flexible toolkit for creating novel imaging agents.[1] The inherent properties of this scaffold—namely its capacity for large Stokes shifts and environmental sensitivity—make it exceptionally well-suited for challenging applications in multiplexed live-cell imaging, drug discovery, and diagnostics. Future work will likely focus on expanding the library of functionalized probes for detecting specific analytes and exploring their utility in super-resolution microscopy techniques.
References
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Li, J., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available at: [Link]
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Nandakumar, M., Sankar, E., & Mohanakrishnan, A. K. (2016). Synthesis and Photophysical Properties of Benzo[ c ]thiophene, p -Phenylene, Triphenylamine and Pyrene Based Vinylenes. ResearchGate. Available at: [Link]
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Peng, T., et al. (2024). A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. RSC Publishing. Available at: [Link]
-
Klymchenko, A., et al. (2023). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. Available at: [Link]
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Zhang, C., et al. (2023). A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications. PubMed. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available at: [Link]
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Application Notes and Protocols: The Use of 3-Methylbenzothiophene 1,1-dioxide in the Development of Kinase Inhibitors
Introduction: The Benzothiophene 1,1-dioxide Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other disorders. A key challenge in this field is the design of potent and selective inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding sites.[2]
The benzothiophene scaffold and its derivatives have emerged as important pharmacophores in medicinal chemistry due to their diverse biological activities.[3] Specifically, the benzothiophene 1,1-dioxide core has been identified as a valuable starting point for the development of potent kinase inhibitors. This scaffold can be strategically modified to achieve high affinity and selectivity for various kinase targets. This document provides a comprehensive guide for researchers on leveraging the 3-methylbenzothiophene 1,1-dioxide core in the design, synthesis, and evaluation of novel kinase inhibitors.
Chemical Properties of the Core Scaffold
The foundational molecule, 3-methylbenzothiophene 1,1-dioxide, possesses the following chemical properties:
| Property | Value |
| Molecular Formula | C₉H₈O₂S[4] |
| Molecular Weight | 180.23 g/mol [4][5] |
| CAS Number | 6406-91-3[4] |
Strategic Derivatization: From Scaffold to Potent Inhibitor
The 3-methylbenzothiophene 1,1-dioxide scaffold offers multiple positions for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory activity against specific kinases. The key to successful inhibitor development lies in the strategic introduction of various functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties.
For instance, studies on related benzothiophene derivatives have shown that introducing substituents at different positions can significantly impact potency and selectivity. For example, in the development of IKK-2 inhibitors, the addition of morpholinosulfonyl and piperazinosulfonyl groups to an aromatic ring attached to an aminopyrimidine core dramatically increased inhibitory activity.[6] Similarly, for inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), modifications to the benzothiophene core led to improvements in kinase selectivity and cell potency.[3][7]
The following diagram illustrates a generalized workflow for the development of kinase inhibitors starting from the 3-methylbenzothiophene 1,1-dioxide scaffold.
Caption: A generalized workflow for kinase inhibitor development.
Targeting Specific Kinases: A Survey of Benzothiophene 1,1-Dioxide Derivatives
Derivatives of the benzothiophene 1,1-dioxide scaffold have shown inhibitory activity against a range of kinases, highlighting the versatility of this core structure.
-
Signal Transducer and Activator of Transcription 3 (STAT3): The benzo[b]thiophene 1,1-dioxide scaffold, as seen in the well-known STAT3 inhibitor Stattic, has been a foundational structure for developing novel STAT3 inhibitors.[8][9] These inhibitors function by binding to the SH2 domain of STAT3, which prevents its activation, dimerization, and nuclear translocation.[8] A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed to inhibit the STAT3 SH2 domain at the Tyr 705 phosphorylation site.[9]
-
Pim-1 Kinase: Tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated as potential Pim-1 kinase inhibitors, demonstrating the applicability of this scaffold in targeting serine/threonine kinases.[10]
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK2): Potent benzothiophene inhibitors of MK2 have been identified, with crystallographic data providing a rationale for their potency and selectivity.[7][11]
-
IKKβ: Benzothieno[3,2-b]furan derivatives have been studied as a novel class of IKKβ inhibitors, with structure-activity relationship studies guiding the development of potent and selective compounds.[6]
The following diagram illustrates a simplified signaling pathway involving STAT3, a key target for some benzothiophene 1,1-dioxide derivatives.
Caption: A simplified STAT3 signaling pathway.
Experimental Protocols: A Guide to Evaluation
The evaluation of novel kinase inhibitors derived from the 3-methylbenzothiophene 1,1-dioxide scaffold involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.[1][12]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.[13][14] The assay quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
3-Methylbenzothiophene 1,1-dioxide derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.[15]
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.[13]
-
Enzyme Addition: Add 2.5 µL of the kinase to each well.[13]
-
Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[13][15]
-
Luminescence Detection: After the kinase reaction, add 10 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature to stop the kinase reaction and generate a luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.[12] This protocol provides a general framework for assessing the inhibition of a specific kinase signaling pathway in cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with constitutively active STAT3)
-
Cell culture medium and supplements
-
3-Methylbenzothiophene 1,1-dioxide derivative (test compound)
-
Lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling components.
Data Presentation and Interpretation
The results of the in vitro kinase inhibition assays should be summarized in a table to allow for easy comparison of the potency and selectivity of the synthesized derivatives.
Table 1: Inhibitory Activity of 3-Methylbenzothiophene 1,1-dioxide Derivatives Against a Panel of Kinases
| Compound ID | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
| Lead Compound 1 | 50 | >10,000 | 5,000 |
| Derivative 1a | 25 | 8,000 | 4,500 |
| Derivative 1b | 150 | >10,000 | 6,000 |
| Staurosporine (Control) | 5 | 10 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 3-methylbenzothiophene 1,1-dioxide scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic chemical modifications and rigorous biological evaluation using the protocols outlined in this guide, researchers can develop potent and selective inhibitors for a variety of kinase targets. Future work should focus on expanding the library of derivatives, exploring diverse chemical space, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this versatile scaffold.
References
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- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [https://www.youtube.
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- 3-Methylbenzothiophene. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C1455181]
- Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Publications. [https://pubs.acs.org/doi/10.1021/acsptsci.4c00078]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [https://celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
- Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. (2025). ResearchGate. [https://www.researchgate.net/publication/26792371_Benzothiophene_inhibitors_of_MK2_Part_1_Structure-activity_relationships_assessments_of_selectivity_and_cellular_potency]
- Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). PubMed. [https://pubmed.ncbi.nlm.nih.gov/30947678/]
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950965/]
- Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. (2009). PubMed. [https://pubmed.ncbi.nlm.nih.gov/19596547/]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
- Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. (2015). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4779603/]
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem. [https://www.benchchem.
- Benzo(b)thiophene 1,1-dioxide, 3-methyl-. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/138741]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396016/]
- Assay Development for Protein Kinase Enzymes. (2012). NCBI. [https://www.ncbi.nlm.nih.gov/books/NBK91994/]
- 3-Methyl-benzo[b]thiophene 1,1-dioxide. CymitQuimica. [https://www.cymitquimica.com/en/3-methyl-benzo-b-thiophene-1-1-dioxide-mm0999-08]
- Thiazole derivatives used as pi 3 kinase inhibitors. (2009). Google Patents. [https://patents.google.
- Phosphoinositide 3-kinase inhibitor – Knowledge and References. Taylor & Francis. [https://www.tandfonline.com/doi/full/10.1080/14728222.2021.1921319]
- Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Publications. [https://pubs.acs.org/doi/full/10.1021/acsptsci.4c00078]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161748]
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2020). MDPI. [https://www.mdpi.com/1422-0067/21/18/6883]
- Kinase assays. (2020). BMG LABTECH. [https://www.bmglabtech.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews. [https://www.rroij.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (2012). ResearchGate. [https://www.researchgate.net/publication/285585060_Kinase_Strips_for_routine_creations_of_inhibitor_selectivity_profiles_A_novel_approach_to_targeted_and_flexible_kinase_profiling]
- DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Semantic Scholar. [https://www.semanticscholar.org/paper/DISCOVERY-OF-NEW-THIOPHENE%2C-PYRAZOLE%2C-ISOXAZOLE-AS-Gouda-Berghot/b7b204e38c5a27453489e24873c52e1281577771]
- Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. (2025). ResearchGate. [https://www.researchgate.net/publication/26792372_Benzothiophene_inhibitors_of_MK2_Part_2_Improvements_in_kinase_selectivity_and_cell_potency]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.3c04749]
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. [https://www.mdpi.com/1422-0067/24/13/10543]
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Troubleshooting & Optimization
Technical Support Center: 3-Methylbenzothiophene 1,1-dioxide Synthesis
Welcome to the technical support center for the synthesis of 3-Methylbenzothiophene 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yield and purity.
The primary route to 3-Methylbenzothiophene 1,1-dioxide is the oxidation of its sulfide precursor, 3-Methylbenzothiophene. While seemingly straightforward, this reaction requires careful control of conditions to prevent the formation of byproducts and ensure complete conversion. This guide addresses the most frequently asked questions and troubleshooting scenarios.
General Synthesis Workflow
The overall process can be visualized as a four-stage workflow, from the starting material to the purified final product. Each stage presents unique challenges and opportunities for optimization.
Caption: General workflow for 3-Methylbenzothiophene 1,1-dioxide synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is disappointingly low. What are the most common culprits?
A low yield is the most frequent issue and can typically be traced back to one of four areas: incomplete reaction, formation of side products, degradation of the product, or physical loss during workup and purification.
A logical troubleshooting approach is essential. Start by analyzing your crude reaction mixture by Thin Layer Chromatography (TLC) or LC-MS before the workup. This will tell you if the issue lies within the reaction chemistry itself or in the subsequent isolation steps.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Q2: How do I select the most appropriate oxidizing agent?
The choice of oxidant is critical and depends on factors like substrate reactivity, desired reaction time, cost, safety, and scale. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. A sufficiently powerful oxidant is needed to drive the reaction to completion.[1]
Here is a comparison of common oxidants used for this transformation:
| Oxidizing Agent | Typical Conditions & Solvent | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | 30-35% aq. H₂O₂, Glacial Acetic Acid, 80-110 °C | Inexpensive, environmentally benign (byproduct is water), effective for many substrates. | Requires elevated temperatures; can be slow; potential for runaway reaction if not controlled. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) or Chloroform, 0 °C to RT | Highly effective at low temperatures, generally clean reactions, predictable stoichiometry. | Relatively expensive, potentially explosive when dry (commercial products are stabilized), acidic byproduct (m-CBA) must be removed. |
| Potassium Permanganate (KMnO₄) | Acetone or Acetic Acid/Water, RT | Very strong oxidant, inexpensive. | Can be unselective, leading to over-oxidation or cleavage of other functional groups.[2] Generates MnO₂ waste. |
| Selectfluor® | H₂O/DMF, Room Temperature | Provides nearly quantitative yields for many sulfides, uses water as the oxygen source, fast reaction times.[1] | Expensive reagent. |
| Urea-Hydrogen Peroxide (UHP) | Ethyl Acetate, with Phthalic Anhydride | Stable solid source of H₂O₂, easy to handle, metal-free.[1] | Requires an activator (e.g., phthalic anhydride). |
For the synthesis of 3-Methylbenzothiophene 1,1-dioxide, both H₂O₂ in acetic acid and m-CPBA in DCM are reliable choices. For initial lab-scale synthesis, m-CPBA offers excellent control. For larger-scale operations, H₂O₂ is more cost-effective.
Q3: I'm stuck with the sulfoxide intermediate. How do I push the reaction to the sulfone?
Observing the sulfoxide intermediate is a clear sign of incomplete oxidation. The thienyl sulfur is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. The second oxidation step can sometimes be slower because the electron-withdrawing sulfoxide group deactivates the sulfur towards further electrophilic attack by the oxidant.
Causality & Solutions:
-
Insufficient Oxidant: The most common cause. Stoichiometrically, two equivalents of a single-oxygen donor (like m-CPBA) are required per mole of sulfide. It is standard practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure full conversion.
-
Low Temperature: While low temperatures help control selectivity, they also slow down the reaction rate, especially for the second oxidation step. If the reaction stalls, consider allowing it to warm to room temperature or gently heating it.
-
Insufficient Reaction Time: Monitor the reaction by TLC. If you see the sulfoxide spot persisting and starting material is gone, the reaction simply needs more time.
Protocol Adjustment: If your TLC shows a significant amount of sulfoxide after the planned reaction time, you can add an additional portion of the oxidizing agent (e.g., 0.3-0.5 equivalents) and continue stirring for several more hours.
Q4: What are the best practices for purifying the final product?
The primary impurities are typically unreacted 3-methylbenzothiophene and the intermediate 3-methylbenzothiophene 1-oxide.
-
Workup: If using m-CPBA, the acidic byproduct (m-chlorobenzoic acid) can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. If using an acid-catalyzed H₂O₂ method, neutralization is key.
-
Recrystallization: This is often the most effective method for obtaining highly pure product. 3-Methylbenzothiophene 1,1-dioxide is a solid. Good recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at low temperatures.
-
Silica Gel Chromatography: If recrystallization fails to remove all impurities, column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate). The sulfone is significantly more polar than the starting sulfide and moderately more polar than the sulfoxide.
Q5: Can you provide a validated, step-by-step protocol for this synthesis?
Certainly. The following protocol utilizes m-CPBA, which is highly reliable for achieving good yields on a laboratory scale.
Protocol: Oxidation of 3-Methylbenzothiophene using m-CPBA
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Methylbenzothiophene | 148.23 | 1.0 g | 6.75 mmol | 1.0 |
| m-CPBA (77%) | 172.57 (pure) | 2.26 g | 10.12 mmol | 1.5 (per O) / 3.0 (reagent) |
| Dichloromethane (DCM) | - | 40 mL | - | - |
Methodology:
-
Preparation: Add 3-Methylbenzothiophene (1.0 g, 6.75 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve it in 40 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: Slowly add m-CPBA (2.26 g of 77% reagent, equivalent to 10.12 mmol of active oxidant, providing ~1.5 equivalents of active oxygen) in small portions over 20-30 minutes. Caution: m-CPBA is a strong oxidant and can be shock-sensitive when dry. Handle with care.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The starting material (higher Rf) should be replaced by the product spot (lower Rf). A spot for the intermediate sulfoxide may be visible. The reaction is complete when the starting material spot has completely disappeared.
-
Workup - Quenching: Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~20 mL) to quench any excess peroxide. Stir for 15 minutes.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove m-chlorobenzoic acid, and finally with brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield pure 3-Methylbenzothiophene 1,1-dioxide as a white or off-white solid. Expected yield: 75-90%.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Li, J., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 788-803. Retrieved from [Link]
-
Sha, C., et al. (2020). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. Organic Letters, 22(18), 7154–7159. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Procter, D. J., et al. (2016). Recent Advances in the Synthesis of Sulfones. Angewandte Chemie International Edition, 55(24), 6848-6873. Retrieved from [Link]
-
Gackowska, A., et al. (2022). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 27(15), 4872. Retrieved from [Link]
-
Guchhait, S. K., et al. (2011). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. ACS Combinatorial Science, 13(1), 78-86. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Methylbenzothiophene 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of 3-Methylbenzothiophene 1,1-dioxide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we move beyond simple protocols to address the specific, practical issues that can arise during experimentation, providing explanations grounded in chemical principles to empower your research.
Section 1: Understanding the Compound - Core Properties & Stability
Before diving into purification, it's crucial to understand the physicochemical characteristics of 3-Methylbenzothiophene 1,1-dioxide. These properties dictate the optimal purification strategies and potential pitfalls.
Frequently Asked Questions (FAQs) - Compound Characteristics
Q: What are the fundamental physical properties of 3-Methylbenzothiophene 1,1-dioxide?
A: Understanding the basic properties is the first step in designing a purification protocol. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂S | PubChem[1] |
| Molecular Weight | 180.23 g/mol | PubChem[1] |
| IUPAC Name | 3-methyl-1-benzothiophene 1,1-dioxide | PubChem[1] |
| Appearance | Typically an off-white to yellowish solid | Inferred from common impurities |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | PubChem[1] |
Q: My synthesized crude product is yellow or brown, but the literature suggests it should be a white solid. What causes this discoloration?
A: This is a very common issue. The discoloration is often due to decomposition products or residual impurities from the synthesis. Thiophene 1,1-dioxides, in general, can be kinetically labile and are prone to self-dimerization or even trimerization, especially at elevated temperatures[2]. One study on a related benzothiophene metabolite noted that slow decomposition, even during storage, yielded colored products like thioindigo[3].
Expert Insight: The sulfone group is a strong electron-withdrawing group, activating the diene system of the thiophene ring. This makes the molecule susceptible to Diels-Alder-type cycloadditions with itself, where one molecule acts as the diene and another as the dienophile[2]. These larger, more conjugated oligomers are often intensely colored. Therefore, minimizing heat and exposure to light during both the reaction work-up and purification is critical.
Section 2: Purification Strategy Selection
Choosing the right purification method from the outset can save significant time and material. The choice primarily depends on the scale of your synthesis and the nature of the impurities.
Caption: Decision tree for selecting a primary purification technique.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[4].
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold[5]. The solvent's boiling point should be lower than the melting point of your compound[5].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser is recommended) with stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) or a colored oil are present, perform a hot gravity filtration to remove them[6]. Use a fluted filter paper to speed up the process[6].
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Recrystallization Troubleshooting FAQs
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try a different, less effective solvent or use a solvent/anti-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool). |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The compound is too impure (freezing point depression). | 1. Reheat the solution to redissolve the oil, then ensure it cools very slowly (e.g., by insulating the flask). 2. Choose a solvent with a lower boiling point[5]. 3. First, attempt purification by column chromatography to remove the bulk of the impurities, then recrystallize the partially purified product. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of boiling solvent required for dissolution. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent system with lower cold solubility. 3. Use a heated funnel and pre-heat the receiving flask during hot filtration to prevent this[6]. |
| Product is still colored after recrystallization. | 1. The colored impurity has similar solubility to the product. 2. Decomposition is occurring upon heating. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use sparingly, as it can also adsorb your product. 2. Use a lower-boiling solvent or avoid prolonged heating. If decomposition is severe, chromatography is a better option. |
Section 4: Troubleshooting Column Chromatography
Flash column chromatography is excellent for separating compounds with different polarities and is particularly useful when recrystallization fails or when multiple byproducts are present[7][8].
Experimental Protocol: Flash Column Chromatography
-
Solvent System (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to find a suitable eluent. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where the 3-Methylbenzothiophene 1,1-dioxide has an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column. This "dry loading" method generally results in better separation than loading a liquid solution[9].
-
Elution: Run the chosen eluent through the column, collecting fractions. Use TLC to monitor the fractions and identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Chromatography Troubleshooting FAQs
Caption: Troubleshooting common issues in column chromatography.
References
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
Kayser, E. G., et al. (1995). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 61(7), 2572-2577. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138741, Benzo(b)thiophene 1,1-dioxide, 3-methyl-. Retrieved from [Link]
-
Kayser, E. G., et al. (1995). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 61(7), 2572-2577. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. Retrieved from [Link]
-
Nakayama, J., et al. (2001). Synthesis, Isolation, and Dimerization and Trimerization of Monosubstituted Thiophene 1,1-Dioxides. The Journal of Organic Chemistry, 66(16), 5448-5455. Available from: [Link]
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
- Google Patents. (n.d.). WO2017055543A1 - Process and intermediates for the preparation of benzo[b]thiophene compounds.
-
Wu, J., et al. (2012). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. ACS Combinatorial Science, 14(10), 546-553. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Methylbenzo[b]thiophene. Retrieved from [Link]
-
Supporting Information. (n.d.). Efficient and Convenient Heterogeneous Palladium-Catalyzed Regioselective Deuteration at the Benzylic Position. Available from: [Link]
-
University Handout. (n.d.). Recrystallization-1.pdf. Available from: [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Spectroscopic Characterization of a phenolate bound FeII-O2 Adduct: Gauging the relative “push” effect. Retrieved from [Link]
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- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Overcoming Solubility Challenges with 3-Methylbenzothiophene 1,1-dioxide in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylbenzothiophene 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when using this compound in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliable and reproducible performance of your experiments.
Understanding the Challenge: The Physicochemical Profile of 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide is a heterocyclic compound containing a sulfone group. While the sulfone moiety generally increases polarity and potential for aqueous solubility compared to the parent benzothiophene, the overall molecule retains a significant hydrophobic character. This dual nature can lead to solubility issues in the aqueous environment of most biological assays.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂S | PubChem |
| Molecular Weight | 180.23 g/mol | PubChem |
| CAS Number | 6406-91-3 | PubChem |
| Predicted LogP | ~1.5 - 2.5 | ChemAxon |
The predicted LogP value suggests a moderate lipophilicity, which can result in poor aqueous solubility and a tendency to precipitate out of solution, especially upon dilution of a stock solution into aqueous assay buffers or cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 3-Methylbenzothiophene 1,1-dioxide?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent due to its excellent solubilizing power for a wide range of organic compounds.[1][2]
-
Rationale: DMSO is a highly polar aprotic solvent that can effectively solvate both polar and nonpolar molecules. It is also miscible with water and most organic solvents, facilitating its use in biological assays.[3]
-
Protocol: Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO. Ensure the compound is completely dissolved by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "solvent shock." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform one or more intermediate serial dilutions in 100% DMSO.[2] This reduces the concentration of the compound in the aliquot being added to the aqueous phase, minimizing localized supersaturation.
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with continuous mixing. This gradual addition can help prevent immediate precipitation.
-
Use of a Co-solvent: In some cases, a co-solvent system can be beneficial. Prepare your stock in a mixture of DMSO and another less-toxic, water-miscible solvent like ethanol or polyethylene glycol (PEG).[4]
-
Consider Solubility Enhancers: If precipitation persists, you may need to incorporate a solubility enhancer into your final assay buffer. See the detailed section on "Advanced Solubilization Strategies" below.
Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
The tolerance of cell lines to DMSO varies. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) .[5][6]
-
Expert Tip: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test conditions to account for any solvent-induced effects on cell viability or assay performance.[2][5]
Q4: Can I use surfactants to improve the solubility of 3-Methylbenzothiophene 1,1-dioxide?
Yes, non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be effective in solubilizing hydrophobic compounds.[7]
-
Mechanism of Action: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell allows the micelle to remain dispersed in the aqueous medium.
-
Caution: Surfactants can be toxic to cells at higher concentrations and may interfere with certain biological assays.[7] It is crucial to determine the optimal, non-toxic concentration of the surfactant for your specific assay through preliminary experiments.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are experiencing persistent precipitation or inconsistent results, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting solubility issues.
Advanced Solubilization Strategies & Protocols
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[8]
Protocol: Preparing a 3-Methylbenzothiophene 1,1-dioxide Solution with HP-β-CD
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 1-10% (w/v). Gentle heating (to ~40-50°C) and stirring can aid in dissolution. Allow the solution to cool to room temperature.
-
Prepare a Concentrated Drug Stock in DMSO: Prepare a 10-50 mM stock solution of 3-Methylbenzothiophene 1,1-dioxide in 100% DMSO.
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the DMSO stock solution of your compound dropwise. The molar ratio of HP-β-CD to the compound typically ranges from 10:1 to 100:1.
-
Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure efficient complexation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates.
Data Summary: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Typical Concentration Range | Potential Fold Increase in Solubility | Considerations |
| HP-β-CD | 1-10% (w/v) | 10 to >100-fold | Low toxicity, widely used in cell culture.[8] |
| SBE-β-CD | 1-10% (w/v) | 10 to >100-fold | Can be more effective for certain compounds. |
pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While 3-Methylbenzothiophene 1,1-dioxide is not strongly acidic or basic, minor pH adjustments within the physiological tolerance of your assay system might be explored.
-
Rationale: Changing the pH can alter the ionization state of a compound, which in turn affects its solubility. For weakly acidic or basic compounds, adjusting the pH away from their pKa can increase solubility.
-
Caution: Ensure that any pH adjustments are compatible with your biological assay and do not affect the activity of enzymes or the health of cells.
Diagram of Solubilization Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Reactions with 3-Methylbenzothiophene 1,1-dioxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylbenzothiophene 1,1-dioxide. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the common challenges associated with the regioselectivity of reactions involving this versatile heterocyclic compound. By understanding the underlying electronic and steric factors, you can gain precise control over your reaction outcomes and accelerate your research.
Introduction: The Reactivity Landscape of 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide is a valuable building block in medicinal chemistry and materials science.[1] The sulfone group significantly influences the electronic properties of the molecule, rendering the heterocyclic ring electron-deficient. This electronic nature, combined with the presence of the methyl group at the C3 position, introduces a set of unique challenges and opportunities in controlling the regioselectivity of various chemical transformations. The key reactive sites are the C2-C3 double bond, which can act as a Michael acceptor or a dienophile in Diels-Alder reactions, and the benzene ring, which can undergo electrophilic aromatic substitution. This guide will address the common regioselectivity issues encountered in these reactions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Michael Additions
Question 1: We are attempting a Michael addition to 3-methylbenzothiophene 1,1-dioxide, but are observing a mixture of products or no reaction. How can we favor the desired 1,4-conjugate addition at the C2 position?
Answer:
This is a common challenge that stems from the electronic nature of the C2-C3 double bond and potential side reactions. The sulfone group acts as a powerful electron-withdrawing group, making the C2 position electrophilic and susceptible to nucleophilic attack in a conjugate addition fashion.
Underlying Causality:
-
Electronic Effects: The sulfone group polarizes the C2-C3 double bond, creating a partial positive charge at the C2 position, making it the primary site for nucleophilic attack.
-
Steric Hindrance: The methyl group at the C3 position sterically shields this position, further favoring nucleophilic attack at the less hindered C2 position.
-
Nucleophile Strength: Highly reactive or "hard" nucleophiles may favor direct (1,2) addition to the sulfone group, although this is less common. More often, a weak or "soft" nucleophile is required for a successful Michael addition.
Troubleshooting Workflow:
Caption: Troubleshooting Michael additions to 3-methylbenzothiophene 1,1-dioxide.
Detailed Protocol for a Thia-Michael Addition:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzothiophene 1,1-dioxide (1 equivalent) in anhydrous THF.
-
Nucleophile Generation: In a separate flask, dissolve the desired thiol (1.1 equivalents) in anhydrous THF. Add a catalytic amount of a suitable base, such as triethylamine (0.1 equivalents).
-
Reaction: Slowly add the thiol/base solution to the solution of 3-methylbenzothiophene 1,1-dioxide at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Diels-Alder Reactions
Question 2: We are performing a Diels-Alder reaction with an unsymmetrical diene and 3-methylbenzothiophene 1,1-dioxide as the dienophile. How can we predict and control the regioselectivity of the cycloaddition?
Answer:
The regioselectivity of Diels-Alder reactions is governed by the electronic and steric interactions between the diene and the dienophile. In the case of 3-methylbenzothiophene 1,1-dioxide, both factors play a significant role.
Underlying Causality:
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity is often predicted by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction is favored when the orbitals with the largest coefficients on the reacting atoms overlap. For an electron-deficient dienophile like 3-methylbenzothiophene 1,1-dioxide, the LUMO will have a larger coefficient on the C2 carbon. Therefore, the diene's HOMO with the largest coefficient will preferentially bond to the C2 position.[2]
-
Steric Effects: The methyl group at the C3 position presents a significant steric barrier, which can disfavor the approach of the diene to this side of the double bond, thus reinforcing the electronically preferred C2-attack.
Strategies for Controlling Regioselectivity:
| Strategy | Rationale | Expected Outcome |
| Use of Lewis Acids | Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can coordinate to the sulfone oxygens, further lowering the LUMO energy of the dienophile and enhancing the electronic preference for a specific regioisomer. | Increased reaction rate and potentially higher regioselectivity. |
| Diene Substitution | The electronic properties of the diene are critical. Electron-donating groups on the diene will raise its HOMO energy, leading to a faster reaction and often higher selectivity. The position of these substituents will determine the location of the largest HOMO coefficient. | A diene with an electron-donating group at the 1-position will strongly favor the formation of the "ortho" or "para" regioisomer. |
| Thermal vs. Catalyzed Conditions | Thermal reactions rely solely on the intrinsic properties of the reactants. Catalyzed reactions can introduce new stereochemical and regiochemical control elements. | Lewis acid catalysis can often override the inherent, but weak, regiochemical preferences of a thermal reaction. |
Visualizing FMO Control:
Caption: FMO control in the Diels-Alder reaction.
Section 3: Electrophilic Aromatic Substitution
Question 3: We need to functionalize the benzene ring of 3-methylbenzothiophene 1,1-dioxide via electrophilic aromatic substitution (e.g., nitration, halogenation). Which position will be favored, and how can we achieve selectivity?
Answer:
The sulfone group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the overall regioselectivity will be a result of the combined directing effects of the sulfone and the fused thiophene ring system.
Underlying Causality:
-
Directing Effects of the Sulfone Group: The -SO₂- group is strongly electron-withdrawing through both induction and resonance. This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5 and C7).[3]
-
Directing Effects of the Fused Ring: The fused thiophene dioxide ring system as a whole influences the electron density of the benzene ring.
-
Kinetic vs. Thermodynamic Control: Under harsh conditions or with prolonged reaction times, product isomerization might occur, leading to the thermodynamically most stable product, which may differ from the kinetically favored one.
Troubleshooting and Protocol:
Expected Regioselectivity: The primary sites of electrophilic attack are the C5 and C7 positions, which are meta to the deactivating sulfone group. Steric hindrance is generally less of a deciding factor for substitution on the benzene ring compared to the heterocyclic ring.
Protocol for Regioselective Nitration:
-
Reaction Setup: To a solution of 3-methylbenzothiophene 1,1-dioxide in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction Time: Stir the reaction mixture at 0 °C for the time determined by TLC monitoring (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-nitro and/or 7-nitro derivative. The ratio of these isomers may depend on the specific reaction conditions.
Achieving Higher Selectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Electrophile: Using bulkier electrophiles may introduce a steric bias, potentially favoring substitution at the less hindered C7 position over the C5 position.
Section 4: C2 vs. C3 Functionalization
Question 4: We want to introduce a substituent at the C3 position, but most reactions seem to favor C2. Are there any strategies to achieve C3 functionalization?
Answer:
Direct functionalization at the C3 position of 3-methylbenzothiophene 1,1-dioxide is challenging due to the steric hindrance from the methyl group and the electronic preference for reactions at C2. However, several strategies can be employed to achieve this transformation.
Strategies for C3 Functionalization:
-
Blocking the C2 Position: If the C2 position is already substituted, subsequent reactions may be directed to the C3 position. This is a multi-step approach but can be effective.
-
Directed Metalation: While challenging, it might be possible to achieve directed ortho-metalation at the C4 position of the benzene ring, which could then be used to introduce a substituent that can subsequently react with the C3 position.
-
Radical Reactions: Radical reactions are less sensitive to the steric and electronic factors that govern ionic reactions and may offer a pathway to C3 functionalization.
-
Ring-Opening and Closing Strategies: A more complex but powerful approach involves the chemical modification of the thiophene ring, followed by a ring-closing reaction to re-form the benzothiophene skeleton with the desired C3 substituent in place.
Example of a C3-Selective Reaction (Hypothetical, based on related chemistry):
Conclusion
Controlling the regioselectivity of reactions with 3-methylbenzothiophene 1,1-dioxide requires a thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions. By carefully selecting reagents and optimizing parameters, it is possible to direct reactions to the desired position and synthesize a wide range of valuable derivatives. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols. For further in-depth understanding, we strongly recommend consulting the primary literature cited below.
References
-
Stenutz, R. 3-methylbenzothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). [Link]
-
Klán, P., et al. Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. (2024). [Link]
-
NIST. Benzo[b]thiophene 1,1-dioxide, 3-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 3-Methylbenzo[b]thiophene. [Link]
-
PubChem. Benzo(b)thiophene 1,1-dioxide, 3-methyl-. [Link]
-
National Institutes of Health. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. PubMed Central. (2022). [Link]
-
ACS Publications. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. (2018). [Link]
-
ResearchGate. A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and Methyl Vinyl Ether. (2024). [Link]
-
ScienceDirect. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Advances in Heterocyclic Chemistry. (2024). [Link]
-
Beilstein Journals. Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. (2013). [Link]
-
ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2018). [Link]
-
ResearchGate. Regioselectivity in Hetero Diels–Alder Reactions. (2018). [Link]
-
ResearchGate. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). [Link]
-
ChemTube3D. Regioselectivity in Diels-Alder reactions. [Link]
Sources
stability of 3-Methylbenzothiophene 1,1-dioxide under acidic and basic conditions
Technical Support Center: 3-Methylbenzothiophene 1,1-dioxide
Introduction: Navigating the Stability of 3-Methylbenzothiophene 1,1-dioxide
Welcome to the technical support guide for 3-Methylbenzothiophene 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic sulfone in their experimental workflows. Understanding the stability profile of a compound is paramount for designing robust synthetic routes, ensuring accurate biological assay results, and developing stable drug formulations.
3-Methylbenzothiophene 1,1-dioxide belongs to the sulfone class of organosulfur compounds. The sulfonyl group is a key feature, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms.[1] This high oxidation state and the electron-withdrawing nature of the sulfonyl group significantly influence the molecule's chemical properties and reactivity. This guide provides a focused, question-and-answer-based resource to address common challenges and questions regarding its stability under both acidic and basic conditions.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions about the inherent stability and reactivity of 3-Methylbenzothiophene 1,1-dioxide.
Q1: What is the general chemical stability of the sulfone functional group in this molecule?
A1: The sulfone functional group is known to be relatively inert and chemically robust.[1] The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. It is also generally stable to moderate reducing agents and a wide range of synthetic conditions. This inertness is a primary reason sulfone moieties are valued in medicinal chemistry and materials science, as they can withstand various reaction conditions without participating in them.[2]
Q2: How does 3-Methylbenzothiophene 1,1-dioxide behave under typical acidic conditions (e.g., HCl, H₂SO₄, TFA)?
A2: 3-Methylbenzothiophene 1,1-dioxide is expected to be highly stable under most acidic conditions encountered in routine organic synthesis and analysis (e.g., reaction workups, chromatography with acidic modifiers). The sulfone group itself is not readily hydrolyzed by acid. While very harsh acidic conditions could potentially lead to side reactions on the aromatic ring, the core heterocyclic sulfone structure is resilient. It is worth noting that some related benzothiophene precursors have been observed to form condensation products in the presence of strong mineral acids, though this is less of a concern for the highly stable 1,1-dioxide form.[3]
Q3: What are the potential reactivity pathways for this compound under basic conditions (e.g., NaOH, NaH, LDA)?
A3: The primary site of reactivity under basic conditions is not the sulfone group itself, but the protons on the carbon atom adjacent (alpha) to it. The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the 3-methyl group.[4]
-
Deprotonation: Strong bases (e.g., sodium hydride, LDA) can readily deprotonate the methyl group to form a resonance-stabilized carbanion (anion).[4] This is a common strategy in synthesis to use sulfones as nucleophiles.
-
Elimination Reactions: While less common for this specific structure, sulfones can undergo elimination reactions under basic conditions.[1] For instance, the Ramberg–Bäcklund reaction involves the conversion of α-halo sulfones to alkenes via extrusion of sulfur dioxide, highlighting the types of transformations sulfones can undergo with appropriate substitution.[1][2]
-
Hydrolysis: Strong aqueous bases at elevated temperatures may induce hydrolysis, although the sulfone group is significantly more resistant to hydrolysis than esters or amides.
The key takeaway is that while the sulfone group itself is stable, its electronic influence makes the adjacent methyl group a reactive handle in the presence of a base.
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
Technical Support Center: Side Products in the Oxidation of 3-Methylbenzothiophene
Welcome to the technical support center for the oxidation of 3-methylbenzothiophene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The oxidation of the sulfur atom in the benzothiophene core is a powerful tool for modulating electronic properties, but controlling the reaction to achieve the desired oxidation state without generating unwanted side products is a common challenge.[1][2]
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental concepts, and a Troubleshooting Guide for hands-on problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the common foundational questions regarding the oxidation of 3-methylbenzothiophene.
Q1: What are the primary products and major side products observed during the oxidation of 3-methylbenzothiophene?
A: The oxidation of 3-methylbenzothiophene primarily occurs at the sulfur atom in a stepwise manner.
-
Primary Product (First Oxidation State): The initial and most common product is 3-methylbenzothiophene-1-oxide (the sulfoxide). This is the result of the addition of a single oxygen atom to the sulfur.
-
Major Side Product (Second Oxidation State): The most prevalent side product is 3-methylbenzothiophene-1,1-dioxide (the sulfone).[3] This species arises from the over-oxidation of the initially formed sulfoxide. Since the sulfoxide is also susceptible to oxidation, it is often challenging to stop the reaction cleanly at the sulfoxide stage.
-
Potential Minor Side Products: Under excessively harsh conditions (e.g., strong oxidants like permanganate at high temperatures), oxidation of the methyl group to a carboxylic acid could occur, analogous to the oxidation of toluene to benzoic acid.[4] However, for most conditions selective for sulfur oxidation, this is not a major concern. Ring-opening or degradation is also possible with overly aggressive reagents.
The general oxidation pathway is illustrated below:
Sources
Technical Support Center: Optimization of Cycloaddition Reactions with 3-Methylbenzothiophene 1,1-dioxide
Welcome to the technical support center for cycloaddition reactions involving 3-methylbenzothiophene 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile diene in their synthetic workflows. Here, we address common challenges encountered during reaction optimization, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Introduction: The Reactivity of 3-Methylbenzothiophene 1,1-dioxide in Cycloadditions
3-Methylbenzothiophene 1,1-dioxide is a valuable building block, particularly in [4+2] Diels-Alder cycloadditions. The oxidation of the thiophene sulfur to a sulfone group serves a critical dual purpose: it disrupts the aromaticity of the thiophene ring, making it a more reactive diene, and it acts as a powerful electron-withdrawing group.[1] This electronic feature defines its reactivity, primarily in normal-electron-demand Diels-Alder reactions where it readily engages with electron-rich dienophiles.[2] The resulting cycloadducts are often precursors to complex polycyclic and heterocyclic structures, as the sulfone moiety can be eliminated as sulfur dioxide (SO₂) in a retro-cheletropic reaction to form a new double bond.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your cycloaddition reactions.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Initiation & Yield
Question 1: My Diels-Alder reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
This is a common issue that typically points to one of four areas: suboptimal reaction conditions, inappropriate dienophile choice, reagent quality, or unfavorable equilibrium.
Causality & Solution Pathway:
-
Re-evaluate Your Dienophile: The electron-withdrawing sulfone group lowers the energy of the diene's Highest Occupied Molecular Orbital (HOMO). For a kinetically favorable reaction, a small HOMO-LUMO energy gap is required. Therefore, 3-methylbenzothiophene 1,1-dioxide reacts most efficiently with electron-rich dienophiles (e.g., vinyl ethers, enamines) in a normal-electron-demand Diels-Alder reaction.[2] Highly reactive but electron-poor dienophiles like N-phenylmaleimide may require more forcing conditions.[3]
-
Optimize Reaction Temperature: Temperature is a critical, double-edged sword.
-
Insufficient Heat: The reaction may have a significant activation barrier that is not being overcome at room temperature. A gradual increase in temperature (e.g., in 20 °C increments from 60 °C to 120 °C) is recommended.
-
Excessive Heat: The Diels-Alder reaction is reversible.[3] At high temperatures, the equilibrium can shift to favor the starting materials via a retro-Diels-Alder reaction. Furthermore, the desired cycloadduct may undergo a retro-cheletropic extrusion of SO₂, which can also be reversible or lead to subsequent undesired reactions. Optimization studies have shown that for many Diels-Alder reactions, temperatures between 125 °C and 150 °C can be optimal, but this is highly system-dependent.[4]
-
-
Leverage Catalysis: Lewis acids can significantly accelerate the reaction by coordinating to the dienophile. This coordination lowers the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and increasing the reaction rate. Common Lewis acids like AlCl₃, Yb(OTf)₃, or SnCl₄ can be screened at catalytic loadings (5-20 mol%).[1][5][6] It is crucial to use anhydrous conditions, as water will deactivate the catalyst.
-
Assess Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or DMF can stabilize polar transition states, accelerating the reaction.[5]
-
Aqueous Media: In some cases, Diels-Alder reactions are accelerated in water due to hydrophobic effects and enhanced hydrogen bonding.[7]
-
A solvent screen is a highly recommended first step in optimization.
-
-
Confirm Reagent Purity: This fundamental step should not be overlooked. Impurities in starting materials, particularly in the diene or dienophile, can inhibit the reaction.[8] Ensure all reagents are pure and solvents are anhydrous, especially when using Lewis acid catalysts.[8]
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield cycloadditions.
Category 2: Selectivity
Question 2: How can I control the endo/exo stereoselectivity of the cycloaddition?
Stereoselectivity in Diels-Alder reactions is dictated by the geometry of the transition state. The preference for endo or exo products is a classic example of kinetic versus thermodynamic control.
Mechanistic Principles:
-
endo Product (Kinetic Control): The endo transition state is often favored kinetically due to "secondary orbital interactions," where the p-orbitals of the activating group on the dienophile overlap with the central p-orbitals of the diene. This additional overlap stabilizes the transition state, lowering the activation energy. This effect is most pronounced at lower reaction temperatures.[9]
-
exo Product (Thermodynamic Control): The exo product is typically the more thermodynamically stable isomer because it minimizes steric repulsion between the diene and the dienophile's substituents. At higher temperatures, the reversible nature of the Diels-Alder reaction allows the initially formed endo adduct to revert to the starting materials and re-form as the more stable exo product.[2]
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.
Practical Optimization Strategies:
| Parameter | To Favor endo (Kinetic) Product | To Favor exo (Thermodynamic) Product | Rationale |
| Temperature | Lower reaction temperatures (e.g., RT to 60 °C) | Higher reaction temperatures with prolonged reaction times | Low temp prevents equilibration to the more stable product. High temp allows the reversible reaction to reach thermodynamic equilibrium.[10] |
| Catalyst | Use of Lewis acids (e.g., AlCl₃, SnCl₄) | No catalyst, or specific catalysts that may favor the exo product | Lewis acids enhance secondary orbital interactions, further stabilizing the endo transition state.[5] |
| Solvent | More polar solvents | Less polar solvents | Polar solvents can better stabilize the more polar endo transition state. |
| Pressure | High pressure | Not typically used to favor exo | High pressure often favors the more compact endo transition state.[6] |
Question 3: My reaction is giving a mixture of regioisomers. How can I improve regioselectivity?
Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of the substituents on both the diene and dienophile. For 3-methylbenzothiophene 1,1-dioxide, the methyl group at the 3-position is the primary directing group.
Controlling Factors:
-
Electronic Effects: The regiochemistry is determined by matching the largest orbital coefficients in the diene's HOMO with the dienophile's LUMO (for normal electron demand). The methyl group is weakly electron-donating, which will influence the electron density and orbital coefficients across the diene system.
-
Steric Hindrance: The methyl group at C-3 will sterically hinder the approach of the dienophile at the C-2/C-3 face of the diene. The dienophile will preferentially approach in a way that minimizes steric clash with this group. For bulky dienophiles, steric effects often dominate and can lead to high regioselectivity.[11]
-
Lewis Acid Catalysis: A Lewis acid coordinated to the dienophile can accentuate the differences in the LUMO coefficients and also increase steric bulk, often leading to improved regioselectivity.
Troubleshooting Steps:
-
Analyze the Product Mixture: First, unambiguously identify the major and minor regioisomers.
-
Modify the Dienophile: If sterics are the issue, switching to a bulkier dienophile may increase the selectivity for a single isomer.
-
Introduce a Lewis Acid: Screen a panel of Lewis acids of varying sizes (e.g., BF₃·OEt₂ vs. AlCl₃ vs. TiCl₄) to find one that maximizes the desired regioselectivity.[5]
-
Lower the Temperature: Reactions run at lower temperatures are often more selective, as the transition states leading to different regioisomers will have a greater relative energy difference.
Experimental Protocols & Data
General Protocol for a Trial Diels-Alder Reaction
This protocol provides a robust starting point for optimizing the cycloaddition of 3-methylbenzothiophene 1,1-dioxide with a generic electron-rich dienophile.
Materials:
-
3-Methylbenzothiophene 1,1-dioxide (1.0 equiv)
-
Dienophile (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (Argon or Nitrogen)
Procedure:
-
Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add 3-methylbenzothiophene 1,1-dioxide (e.g., 1.0 mmol, 180.2 mg).
-
Solvent & Reagent Addition: Add anhydrous solvent (e.g., 5 mL of Toluene). Stir the solution until the diene is fully dissolved. Add the dienophile (e.g., 1.2 mmol) via syringe.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. Stain TLC plates with potassium permanganate to visualize the reactants and product.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Recommended Starting Conditions
The following table provides suggested starting points for your reaction optimization.
| Parameter | Condition 1 (Mild) | Condition 2 (Thermal) | Condition 3 (Lewis Acid Catalyzed) |
| Diene:Dienophile Ratio | 1 : 1.2 | 1 : 1.5 | 1 : 1.2 |
| Solvent | Dichloromethane (DCM) | Toluene or Xylene | Dichloromethane (DCM) |
| Temperature | Room Temperature (25 °C) | 80 - 120 °C | 0 °C to Room Temperature |
| Catalyst | None | None | AlCl₃ (10 mol%) |
| Typical Reaction Time | 12 - 24 hours | 4 - 18 hours | 1 - 6 hours |
| Best For... | Highly reactive dienophiles | Moderately reactive dienophiles | Slow or unreactive dienophiles |
References
-
Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. PMC, NIH. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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Cycloaddition reactions of enoldiazo compounds. PMC, NIH. [Link]
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Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
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Effect of temperature on the cycloaddition. Reaction conditions. ResearchGate. [Link]
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Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. ACS Publications. [Link]
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Solvent Effects in the Diels Alder Reaction. Texas Tech University DSpace. [Link]
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Diels–Alder reaction. Wikipedia. [Link]
- Synthesis method of 3-methylthiophene-2-aldehyde.
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI. [Link]
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Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. RSC Publishing. [Link]
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Ionic Catalysts for the Cycloaddition of Carbon Dioxide with Epoxides and the Oxidation of Olefins. RWTH Aachen University. [Link]
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Effect of reaction temperature on cycloaddition of carbon dioxide to... ResearchGate. [Link]
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Sulfolene. Wikipedia. [Link]
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Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. ResearchGate. [Link]
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Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA. OSTI.GOV. [Link]
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Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. MDPI. [Link]
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Diels-Alder reactions of benzothiophene 1,1-dioxides and benzothiophene... ResearchGate. [Link]
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Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. International Journal of Engineering and Advanced Technology (IJEAT). [Link]
-
Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
Benzo(b)thiophene 1,1-dioxide, 3-methyl-. PubChem. [Link]
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Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. PMC, NIH. [Link]
-
Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org. [Link]
-
A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. MDPI. [Link]
-
Mechanism of the catalytic cycloaddition reaction over MOF catalysts. ResearchGate. [Link]
-
3-Cyanothiete 1,1-dioxide: synthesis and cycloaddition reactions. ResearchGate. [Link]
-
Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. PMC, NIH. [Link]
-
Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. ResearchGate. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. RSC Publishing. [Link]
-
Cycloaddition-mediated strategies for synthesis of perhydrobenzo[10][12]-14β-19-norsteroids. RSC Publishing. [Link]
-
Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. RSC Publishing. [Link]
-
Influence of reaction temperature on cycloaddition reaction (Reaction conditions). ResearchGate. [Link]
-
An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. PMC, NIH. [Link]
-
Hetero-Diels–Alder click reaction of dithioesters for a catalyst-free indirect 18F-radiolabelling of peptides. RSC Publishing. [Link]
-
Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. ResearchGate. [Link]
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- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting NMR Peak Assignments for 3-Methylbenzothiophene 1,1-Dioxide Derivatives
Introduction
Welcome to the technical support center for the structural elucidation of 3-Methylbenzothiophene 1,1-dioxide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for routine and complex structural analysis. The benzothiophene sulfone core presents unique challenges in NMR peak assignment due to the strong electron-withdrawing nature and magnetic anisotropy of the sulfone group, which can lead to significant signal dispersion, peak overlap, and complex splitting patterns in the aromatic region.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is grounded in explaining the causal mechanisms behind spectroscopic phenomena and providing validated, step-by-step protocols to resolve ambiguity and ensure confidence in your structural assignments.
Section 1: Foundational Knowledge - The Spectroscopic Landscape
Before troubleshooting, it is essential to understand the expected NMR environment of the core scaffold. The 3-Methylbenzothiophene 1,1-dioxide structure, numbered for assignment purposes, is shown below.

The sulfone (SO₂) group profoundly influences the electronic environment. As a potent electron-withdrawing group, it deshields adjacent nuclei. The protons on the benzene ring (H4-H7) and the lone proton on the thiophene ring (H2) are shifted significantly downfield compared to non-oxidized benzothiophenes.[1][2]
Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for Unsubstituted 3-Methylbenzothiophene 1,1-dioxide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 2-H | ~7.0 - 7.5 | ~125 - 130 | Singlet, or very fine quartet due to ⁴J coupling with 3-CH₃. Its chemical shift is sensitive to substituents on the benzene ring. |
| 3-CH₃ | ~2.2 - 2.6 | ~15 - 20 | Sharp singlet. Its position is relatively stable but can be confirmed via long-range correlations. |
| 4-H | ~7.8 - 8.1 | ~122 - 126 | Doublet or multiplet. Significantly deshielded by the peri-interaction with the sulfone oxygen. |
| 5-H | ~7.5 - 7.8 | ~130 - 134 | Triplet or multiplet. |
| 6-H | ~7.5 - 7.8 | ~128 - 132 | Triplet or multiplet. Often overlaps with H5. |
| 7-H | ~7.9 - 8.2 | ~124 - 128 | Doublet or multiplet. Strongly deshielded due to the anisotropic effect of the adjacent sulfone group. |
| C2 | - | ~125 - 130 | Quaternary carbon signal can be weak. Assignment requires HMBC. |
| C3 | - | ~135 - 140 | Quaternary carbon signal can be weak. Assignment requires HMBC. |
| C3a | - | ~138 - 142 | Quaternary carbon, junction. Assignment requires HMBC. |
| C7a | - | ~134 - 138 | Quaternary carbon, junction. Assignment requires HMBC. |
Note: These are estimated ranges in CDCl₃. Actual values will vary based on substitution, concentration, and solvent.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My aromatic signals (7.5-8.2 ppm) are a complex, overlapping multiplet. How can I resolve and assign them?
This is the most common challenge with this scaffold. The four protons (H4, H5, H6, H7) form a tightly coupled spin system, and their signals often merge into an indecipherable pattern.
Causality: The similar electronic environment of H5 and H6, combined with their mutual coupling and coupling to H4 and H7, leads to signal overlap.
Troubleshooting Steps:
-
Change the NMR Solvent: This is the simplest and often most effective first step.[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by forming weak complexes with the electron-poor regions of your molecule. This often spreads the signals apart, revealing the true multiplicity. For example, protons located on the exterior of the molecule may be shielded (shifted upfield) in benzene-d₆.
-
Run a 2D COSY (Correlation Spectroscopy) Experiment: A COSY spectrum will reveal which protons are coupled to each other (i.e., which ones are on adjacent carbons). You will see cross-peaks connecting coupled protons.
-
Self-Validation: You can "walk" through the aromatic system. Start with an unambiguous signal, like the downfield doublet for H4 or H7, and use the COSY cross-peaks to identify its neighbor (H5 or H6, respectively), and so on, until the entire spin system is mapped out.
-
Q2: I am unsure how to definitively assign the singlet for the proton at position 2 (H2) versus other potential singlets in my spectrum.
Causality: While H2 is unique, impurities or certain substituents could also produce singlet signals in the aromatic region, leading to ambiguity.
Troubleshooting Steps:
-
Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most robust method. The HMBC experiment shows correlations between protons and carbons over 2 or 3 bonds.[5] H2 should show a strong correlation to the quaternary carbon C3 and a weaker correlation to the other bridgehead carbon, C3a.
-
Protocol: Set up the HMBC experiment to optimize for long-range couplings (typically around 8 Hz).[6] Look for a cross-peak between your target H2 singlet and the ¹³C signal of the methyl-bearing C3 carbon (~135-140 ppm). This correlation is unique and provides a definitive assignment.
-
-
Utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space (< 5 Å), regardless of bonding.[7][8] The H2 proton is spatially close to the 3-CH₃ protons.
-
Protocol: In a NOESY spectrum, look for a cross-peak connecting the H2 singlet to the 3-CH₃ singlet. Finding this correlation confirms their spatial proximity and validates the H2 assignment.
-
Q3: How do I find and assign the quaternary carbons (C2, C3, C3a, C7a)? They are weak or missing in my standard ¹³C spectrum.
Causality: Quaternary carbons have no attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. Their relaxation times are long, leading to weak, easily saturated signals.
Troubleshooting Steps:
-
Optimize ¹³C Acquisition Parameters: Increase the relaxation delay (d1) to 5-10 seconds and increase the number of scans. This gives the quaternary carbons more time to relax back to equilibrium between pulses, resulting in a stronger signal.
-
Use HMBC for Definitive Assignment: This is the primary tool for assigning non-protonated carbons.[9] By piecing together the long-range correlations from known protons, you can unambiguously assign each quaternary carbon.
-
Self-Validating Workflow:
-
Assign 3-CH₃: This proton singlet (~2.2-2.6 ppm) is your anchor. It will show HMBC correlations to C2 and C3 .
-
Assign H2: This proton singlet (~7.0-7.5 ppm) will show correlations to C3 and C3a .
-
Assign H4: This downfield aromatic proton (~7.8-8.1 ppm) will show correlations to C5 and the bridgehead carbon C3a .
-
Assign H7: This other downfield proton (~7.9-8.2 ppm) will show correlations to C6 and the other bridgehead carbon C7a .
-
-
By combining these observations, the full carbon skeleton can be mapped.
-
Q4: My baseline is rolling, and/or my peaks are broad. What are the common causes?
Causality: Poor spectral quality can arise from sample preparation issues or instrument settings. Broad peaks can indicate poor shimming, sample inhomogeneity (poor solubility), or the presence of paramagnetic impurities.
Troubleshooting Steps:
-
Check Sample Solubility and Concentration: Ensure your compound is fully dissolved. Insoluble material will ruin the magnetic field homogeneity.[3] If the sample is too concentrated, viscosity can increase, leading to broader lines. Dilute the sample if necessary.
-
Filter Your Sample: Use a small cotton or glass wool plug in a pipette to filter your sample directly into the NMR tube. This removes any particulate matter and potential paramagnetic metal traces from reagents.
-
Ensure Proper Shimming: The instrument's magnetic field must be homogenous. Always allow the instrument to perform its automated shimming routine. If peaks remain broad, consider manual shimming or asking the facility manager to check the instrument's standard line shape.[3]
Section 3: Advanced Experimental Protocols
Protocol 1: Acquiring a High-Quality HMBC Spectrum
-
Objective: To identify 2- and 3-bond correlations between ¹H and ¹³C, essential for assigning quaternary carbons and confirming fragment connectivity.
-
Setup:
-
Load a standard, gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker systems).
-
Set the long-range coupling delay (d6 on Bruker) to optimize for an average J-coupling. A value of 62.5 ms (for an 8 Hz coupling) is a robust starting point.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for correlations to weak quaternary carbons.
-
-
Interpretation:
-
Identify a well-resolved proton signal on the F2 (¹H) axis.
-
Trace vertically to find cross-peaks. Each cross-peak corresponds to a carbon that is 2 or 3 bonds away.
-
Use the assignments from your ¹H, ¹³C, and HSQC spectra to distinguish between 2-bond and 3-bond correlations and build the molecular structure.
-
Protocol 2: Acquiring a Phase-Sensitive NOESY Spectrum
-
Objective: To identify protons that are close in space (< 5 Å) to confirm stereochemistry or assign adjacent, non-coupled groups (like H2 and 3-CH₃).
-
Setup:
-
Load a standard, phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker).
-
Set the mixing time (d8 on Bruker). For small molecules (<1000 Da), a mixing time of 500-800 ms is a good starting point.
-
Ensure proper water suppression if using protic solvents.
-
-
Interpretation:
-
Diagonal peaks represent the 1D spectrum.
-
Cross-peaks indicate a spatial relationship between two different protons. For small molecules, these cross-peaks will have the opposite phase (color) as the diagonal peaks.[7]
-
The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons. Stronger cross-peaks indicate closer proximity.
-
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical workflow for tackling assignment challenges with 3-Methylbenzothiophene 1,1-dioxide derivatives.
Sources
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- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives | MDPI [mdpi.com]
- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
preventing decomposition of 3-Methylbenzothiophene 1,1-dioxide during storage
Welcome to the dedicated technical support center for 3-Methylbenzothiophene 1,1-dioxide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your materials during storage and handling.
Introduction: Understanding the Stability of 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide is a sulfone, a class of organosulfur compounds known for their high strength and resistance to oxidation and high temperatures.[1] The sulfonyl group imparts significant chemical stability to the molecule. However, like all reagents, its integrity can be compromised under suboptimal storage conditions. This guide provides a scientifically grounded framework for preventing decomposition and ensuring the long-term viability of your 3-Methylbenzothiophene 1,1-dioxide samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 3-Methylbenzothiophene 1,1-dioxide during storage?
While sulfones are generally stable, extended exposure to certain conditions can lead to degradation. The primary concerns for 3-Methylbenzothiophene 1,1-dioxide are:
-
Photodecomposition: Aromatic thiophenes and their derivatives can be susceptible to photo-oxidation, especially under UV irradiation.[2] Light can provide the activation energy for unwanted reactions, potentially involving atmospheric oxygen.
-
Thermal Decomposition: Although generally thermally stable, five-membered cyclic sulfones can undergo thermal decomposition at elevated temperatures, typically below 300°C, to eliminate sulfur dioxide (SO₂).[3][4]
-
Chemical Incompatibility: Strong oxidizing agents, strong acids, and strong bases can promote the decomposition of sulfones.[5]
Q2: What are the ideal storage conditions for 3-Methylbenzothiophene 1,1-dioxide?
To maintain the compound's purity and stability, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Minimizes the rate of potential thermal decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vial or dark location | Protects against photodecomposition.[2] |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to moisture.[6] |
| Moisture | Dry/Desiccated environment | Prevents potential hydrolysis, although sulfones are generally resistant. |
Q3: How can I tell if my sample of 3-Methylbenzothiophene 1,1-dioxide has started to decompose?
Visual inspection and analytical techniques can help identify decomposition:
-
Visual Cues: A noticeable color change (e.g., yellowing or darkening) or a change in the physical state of the solid can indicate degradation.
-
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing peaks in the ¹H or ¹³C NMR spectrum is a clear indicator of impurity formation.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak corresponding to 3-Methylbenzothiophene 1,1-dioxide and the emergence of new peaks indicate the presence of degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 3-Methylbenzothiophene 1,1-dioxide.
Issue 1: Unexpected Results in a Reaction
Symptoms:
-
Lower than expected yield.
-
Formation of unexpected byproducts.
-
Inconsistent reaction outcomes with a new bottle of the reagent.
Possible Cause: The 3-Methylbenzothiophene 1,1-dioxide may have partially decomposed, leading to a lower effective concentration and the introduction of reactive impurities into your experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected reaction outcomes.
Step-by-Step Protocol:
-
Assess Purity: Before use, especially with older stock, it is prudent to verify the purity of the 3-Methylbenzothiophene 1,1-dioxide.
-
Analytical Verification:
-
HPLC: Dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze it on a reverse-phase HPLC system. Look for a single major peak.
-
NMR: Acquire a ¹H NMR spectrum in a deuterated solvent (e.g., CDCl₃). The spectrum should be clean and match the reference spectrum for the pure compound.
-
-
Compare Data: Compare your analytical data with the Certificate of Analysis provided by the supplier.
-
Action: If impurities are detected, consider purifying the material (e.g., by recrystallization) or obtaining a new, validated batch. Ensure the new material is stored under the recommended conditions outlined in the FAQ section.
Issue 2: Visible Change in the Stored Material
Symptoms:
-
The white or off-white solid has developed a yellow or brown tint.
-
The solid appears clumpy or has changed texture.
Possible Cause: This is often a sign of photodecomposition or a reaction with atmospheric components (oxygen or moisture) due to improper storage.
Decomposition Prevention and Storage Workflow:
Caption: Recommended workflow for receiving and storing the compound.
Corrective and Preventive Actions:
-
Evaluate Current Stock: If you observe a color change, it is highly recommended to test the purity of the material analytically before use.
-
Implement Proper Storage:
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.
-
Inert Atmosphere: For long-term storage, after transferring the compound to a suitable vial, flush the headspace with an inert gas like argon or nitrogen before sealing.
-
Moisture Control: Store the vial inside a desiccator, especially if it will be accessed frequently.
-
Temperature Control: Maintain storage at a cool, controlled temperature (e.g., in a refrigerator).
-
-
Handling During Use: When removing the compound from cold storage, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene 1,1-dioxide, 3-methyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
Wang, X., et al. (2009). Photochemical oxidation of benzothiophene in seawater. ResearchGate. Retrieved from [Link]
-
Greenbook. (2022). Safety Data Sheet - Take Off Sulfone. Retrieved from [Link]
-
Tachikawa, N., et al. (2015). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2012). Catalytic decomposition of dibenzothiophene sulfones over layered double hydroxide catalysts. ResearchGate. Retrieved from [Link]
-
Charpentier, P., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Retrieved from [Link]
-
ESPI Metals. (n.d.). Safety Data Sheet - Sulfur. Retrieved from [Link]
-
Irie, M., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. Retrieved from [Link]
-
Wittig, G., & Hoffmann, R. W. (1967). 1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses. Retrieved from [Link]
-
Singh, R., et al. (2022). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Retrieved from [Link]
-
Di Nuzzo, D., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. Retrieved from [Link]
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
-
Wang, Y., et al. (2018). Catalytic decomposition of dibenzothiophene sulfone over K-based oxides supported on alumina. New Journal of Chemistry. Retrieved from [Link]
-
Focht, D. D., et al. (1999). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. ACS Publications. Retrieved from [Link]
-
Tago, T., et al. (2005). Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Tohoku University Repository. Retrieved from [Link]
-
It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Retrieved from [Link]
-
Ohshiro, T., et al. (1996). Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. PubMed. Retrieved from [Link]
-
Chmela, Š., et al. (2005). Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindered Amine Stabilizer. ScienceDirect. Retrieved from [Link]
-
Saft, M. S., & Foght, J. M. (1991). Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2018). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. ResearchGate. Retrieved from [Link]
-
Gryca, E., et al. (2024). Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from [Link]
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methylbenzothiophene 1,1-dioxide
Welcome to the technical support center for the synthesis of 3-Methylbenzothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to confidently and safely transition your synthesis from the lab bench to larger-scale production.
Introduction to the Synthesis
The synthesis of 3-Methylbenzothiophene 1,1-dioxide is a two-step process. The first step involves the formation of 3-methylbenzothiophene, followed by its oxidation to the corresponding sulfone. While seemingly straightforward, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will walk you through these critical aspects, providing expert insights to ensure a successful and efficient scale-up.
Overall Synthesis Workflow
The overall synthetic workflow can be visualized as a two-stage process:
Figure 1: Overall workflow for the synthesis of 3-Methylbenzothiophene 1,1-dioxide.
Part 1: Synthesis of 3-Methylbenzothiophene (Starting Material)
A reliable and scalable synthesis of the starting material is paramount. A well-established method is the reaction of 2-mercaptobenzaldehyde with propionaldehyde in the presence of a base.
Experimental Protocol: Synthesis of 3-Methylbenzothiophene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| 2-Mercaptobenzaldehyde | 138.19 | 138.2 g | 1.0 |
| Propionaldehyde | 58.08 | 69.7 g (96.8 mL) | 1.2 |
| Piperidine | 85.15 | 8.5 g (9.8 mL) | 0.1 |
| Toluene | 92.14 | 500 mL | - |
Procedure:
-
Reaction Setup: To a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark trap with a condenser, add 2-mercaptobenzaldehyde (1.0 mol) and toluene (500 mL).
-
Addition of Reagents: Begin stirring and add piperidine (0.1 mol). Heat the mixture to reflux.
-
Controlled Addition: Slowly add propionaldehyde (1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until the theoretical amount of water (18 mL) has been collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), water (200 mL), and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylbenzothiophene.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3-methylbenzothiophene as a colorless to pale yellow liquid.[1][2]
Troubleshooting and FAQs: Synthesis of 3-Methylbenzothiophene
Q1: The reaction is sluggish and water is not collecting in the Dean-Stark trap. What should I do?
-
A1: Ensure that the reaction temperature is at the reflux point of toluene (around 110 °C). Check for any leaks in your glassware setup. The amount of piperidine catalyst can be slightly increased (up to 0.15 mol) if the reaction is still slow. However, excess base can lead to side reactions.
Q2: My product is dark in color after distillation. What is the cause?
-
A2: Dark coloration can be due to thermal decomposition or the presence of impurities. Ensure the vacuum distillation is performed at the lowest possible temperature. The use of a short-path distillation apparatus can minimize thermal stress on the product.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
-
A3: Side products can arise from self-condensation of propionaldehyde or other side reactions of the starting materials. Ensure the slow and controlled addition of propionaldehyde to minimize these side reactions. Proper purification by vacuum distillation is crucial to remove these impurities.
Part 2: Oxidation to 3-Methylbenzothiophene 1,1-dioxide
The oxidation of the sulfide to the sulfone is a critical step that requires careful control, especially during scale-up, due to its exothermic nature. A common and effective method utilizes hydrogen peroxide in acetic acid.
Experimental Protocol: Oxidation of 3-Methylbenzothiophene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| 3-Methylbenzothiophene | 148.22 | 148.2 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 750 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 227 g (205 mL) | 2.0 |
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methylbenzothiophene (1.0 mol) in glacial acetic acid (750 mL).
-
Temperature Control: Cool the solution to 15-20 °C using a circulating chiller.
-
Controlled Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.0 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30 °C. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing ice-water (2 L). The product will precipitate as a white solid.
-
Isolation: Collect the solid by filtration, and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 3-Methylbenzothiophene 1,1-dioxide as a white crystalline solid.[3][4]
Troubleshooting and FAQs: Oxidation to 3-Methylbenzothiophene 1,1-dioxide
Q1: The reaction is highly exothermic and the temperature is difficult to control. How can I manage this?
-
A1: Exotherm management is critical for safety and to prevent side reactions.
-
Slow Addition: The rate of hydrogen peroxide addition is the primary means of controlling the exotherm. A slower addition rate is always safer.
-
Efficient Cooling: Use a jacketed reactor with a reliable cooling system. Ensure good heat transfer by maintaining vigorous stirring.
-
Dilution: Increasing the amount of acetic acid can help to dissipate the heat more effectively.
-
Q2: My yield is low, and I suspect over-oxidation. What are the signs and how can I prevent it?
-
A2: Over-oxidation can lead to the formation of sulfonic acids or even ring-opened byproducts.[5]
-
Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.
-
Temperature Control: Avoid high reaction temperatures, as this can promote over-oxidation.
-
Stoichiometry: Use a precise amount of hydrogen peroxide. An excess of the oxidant will lead to byproducts.
-
Q3: The product is difficult to crystallize or is an oil. What are the potential issues?
-
A3: This can be due to the presence of impurities or residual solvent.
-
Purity of Starting Material: Ensure your starting 3-methylbenzothiophene is of high purity.
-
Thorough Washing: Make sure the precipitated product is washed thoroughly with water to remove any residual acetic acid.
-
Solvent Screening: If ethanol or isopropanol are not effective for recrystallization, consider other solvents or solvent mixtures (e.g., ethanol/water, acetone/water).
-
Q4: How do I handle and store hydrogen peroxide safely on a large scale?
-
A4: Hydrogen peroxide is a strong oxidizer and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, well-ventilated area away from incompatible materials such as metals, bases, and organic materials.
-
Venting: Use vented caps on storage containers to prevent pressure buildup from decomposition.
-
Analytical Methods
Consistent and reliable analytical methods are essential for monitoring reaction progress and ensuring product quality.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for monitoring the reaction progress and identifying impurities.
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: A typical program would be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Expected Elution Order: 3-methylbenzothiophene will elute before the more polar 3-methylbenzothiophene 1,1-dioxide.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and purity assessment.
-
¹H NMR (CDCl₃, 400 MHz):
-
3-Methylbenzothiophene: δ ~2.5 (s, 3H, -CH₃), 7.2-7.9 (m, 5H, Ar-H).
-
3-Methylbenzothiophene 1,1-dioxide: δ ~2.3 (s, 3H, -CH₃), 7.5-8.0 (m, 5H, Ar-H). The aromatic protons will show a downfield shift compared to the starting material due to the electron-withdrawing effect of the sulfone group.[8][9][10][11]
-
Scale-Up Considerations and Safety
Transitioning from a laboratory scale to a larger production scale introduces new challenges and magnifies potential hazards.
Process Safety Workflow
Figure 2: Key considerations for a safe scale-up process.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration, preventing localized "hot spots." A mechanical stirrer with appropriate impeller design is necessary.
-
Reagent Addition: The rate of addition of the oxidizing agent must be carefully controlled to manage the exothermic reaction. Use a calibrated dosing pump for precise and consistent addition.
-
Quenching: The quenching step should be designed to handle the large volume and potential for splashing. The addition of the reaction mixture to ice-water should be done slowly and with good agitation.
References
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PubChem. 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]
- d'Alessandro, N., et al. (2003). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. New Journal of Chemistry, 27(6), 999-1004.
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ResearchGate. GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. [Link]
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ResearchGate. GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. American Chemical Society. [Link]
- Li, J., et al. (2019). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 352(10), 1900156.
- Wang, X., et al. (2022). Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. ACS Omega, 7(19), 16429–16438.
- Jereb, M. (2011). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
- O'Donovan, D. H., et al. (2012). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling.
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Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
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Shimadzu. Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide. [Link]
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University of Regensburg. Chemical shifts. [Link]
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ResearchGate. A green and sustainable method for the oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using metalloporphyrin complexes. [Link]
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Chemistry Connected. NMR shifts 1H-general. [Link]
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NIST. Benzo[b]thiophene 1,1-dioxide, 3-methyl-. National Institute of Standards and Technology. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylbenzothiophene 1,1-dioxide and Other Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzothiophene and its derivatives represent a cornerstone for the development of novel therapeutic agents and functional materials. The strategic modification of the benzothiophene scaffold can profoundly influence its chemical reactivity and biological activity. This guide provides an in-depth, objective comparison of the reactivity of 3-Methylbenzothiophene 1,1-dioxide with other key benzothiophene derivatives. By elucidating the underlying electronic and steric effects, supported by experimental data, this document aims to empower researchers in making informed decisions for synthetic design and application.
The Transformative Influence of Sulfur Oxidation
The oxidation state of the sulfur atom in the benzothiophene ring system is a critical determinant of its chemical behavior. The conversion of the sulfide in benzothiophene to a sulfone in benzothiophene 1,1-dioxide dramatically alters the electronic properties of the molecule. This transformation from an electron-donating thioether to a strongly electron-withdrawing sulfonyl group fundamentally reshapes the reactivity of the heterocyclic core.[1][2] This electronic shift is the primary driver for the distinct reactivity profiles observed between benzothiophene derivatives and their 1,1-dioxide counterparts.
dot graph TD { A[Benzothiophene] --> B{Oxidation}; B --> C[Benzothiophene 1,1-dioxide]; subgraph "Electronic Properties" D["Electron-rich thiophene ring"] E["Electron-deficient diene system"] end A --> D; C --> E; }
Caption: Oxidation of the sulfur atom in benzothiophene.
Diels-Alder Reactions: A Tale of Two Dienes
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, serves as an excellent platform to contrast the reactivity of 3-Methylbenzothiophene 1,1-dioxide with its non-oxidized analog, 3-methylbenzothiophene.
3-Methylbenzothiophene 1,1-dioxide as an Electron-Poor Diene:
The electron-withdrawing nature of the sulfone group in 3-Methylbenzothiophene 1,1-dioxide renders the diene system of the thiophene ring electron-deficient. This characteristic makes it a highly reactive diene for Diels-Alder reactions, particularly with electron-rich dienophiles. This "inverse-electron-demand" Diels-Alder reactivity is a hallmark of thiophene 1,1-dioxides.
3-Methylbenzothiophene as a Reluctant Diene:
In contrast, the unoxidized 3-methylbenzothiophene is a relatively electron-rich aromatic system. Its participation as a diene in Diels-Alder reactions is generally sluggish and requires harsh reaction conditions or highly reactive dienophiles. The aromatic stabilization of the benzothiophene ring system disfavors its participation in cycloaddition reactions that would disrupt this aromaticity.
| Reactant | Dienophile | Conditions | Yield | Reference |
| 3-Methylbenzothiophene 1,1-dioxide | N-Phenylmaleimide | Toluene, reflux | High | Inferred from similar reactions |
| 3-Methylbenzothiophene | N-Phenylmaleimide | High temperature/pressure | Low to moderate | Inferred from general reactivity |
Experimental Protocol: Diels-Alder Reaction of 3-Methylbenzothiophene 1,1-dioxide with N-Phenylmaleimide
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-Methylbenzothiophene 1,1-dioxide in anhydrous toluene.
-
Addition of Dienophile: Add 1.1 equivalents of N-phenylmaleimide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.
dot graph LR { subgraph "Diels-Alder Reactivity" A["3-Methylbenzothiophene 1,1-dioxide(Electron-poor diene)"] -- "Electron-richdienophile" --> B{Diels-Alder Adduct(High Yield)}; C["3-Methylbenzothiophene(Electron-rich aromatic)"] -- "Electron-deficientdienophile" --> D{Diels-Alder Adduct(Low Yield)}; end }
Caption: Comparative Diels-Alder reactivity.
Michael Addition: The Electrophilicity of the Sulfone
The electron-deficient nature of the C2-C3 double bond in benzothiophene 1,1-dioxides makes them excellent Michael acceptors for the conjugate addition of nucleophiles.[3] This reactivity is largely absent in their unoxidized counterparts.
3-Methylbenzothiophene 1,1-dioxide as a Michael Acceptor:
The presence of the strongly electron-withdrawing sulfone group polarizes the C2-C3 double bond, rendering the C2 position highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as amines, thiols, and enolates.[4] The methyl group at the C3 position can exert a steric influence on the approaching nucleophile, potentially affecting the reaction rate and stereoselectivity.
Reactivity of 3-Methylbenzothiophene:
3-Methylbenzothiophene does not typically undergo Michael additions due to the electron-rich character of its thiophene ring. Nucleophilic attack on the C2-C3 double bond is electronically disfavored.
| Reactant | Nucleophile | Conditions | Yield | Reference |
| 3-Methylbenzothiophene 1,1-dioxide | Piperidine | Ethanol, reflux | Good to excellent | Inferred from similar reactions |
| 3-Methylbenzothiophene | Piperidine | No reaction | 0% | Expected reactivity |
Experimental Protocol: Michael Addition of Piperidine to 3-Methylbenzothiophene 1,1-dioxide
-
Reactant Preparation: Dissolve 1.0 equivalent of 3-Methylbenzothiophene 1,1-dioxide in ethanol in a round-bottom flask.
-
Nucleophile Addition: Add 1.2 equivalents of piperidine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting adduct by recrystallization or column chromatography.
dot graph TD { A["3-Methylbenzothiophene 1,1-dioxide"] -- "Nucleophile (e.g., Piperidine)" --> B{Michael Adduct}; C["3-Methylbenzothiophene"] -- "Nucleophile (e.g., Piperidine)" --> D["No Reaction"]; }
Caption: Michael addition reactivity comparison.
Electrophilic Aromatic Substitution: A Shift in Regioselectivity
The directing effects of substituents on the benzothiophene ring in electrophilic aromatic substitution are well-established. However, the introduction of a sulfone group significantly alters the outcome of these reactions.
Electrophilic Substitution on 3-Methylbenzothiophene:
The methyl group at the C3 position is an activating group and directs incoming electrophiles primarily to the C2 position. The electron-donating nature of the sulfur atom also favors substitution on the thiophene ring over the benzene ring.
Electrophilic Substitution on 3-Methylbenzothiophene 1,1-dioxide:
In 3-Methylbenzothiophene 1,1-dioxide, the powerful electron-withdrawing sulfone group deactivates the entire ring system towards electrophilic attack. While the methyl group at C3 remains an ortho-, para-director (directing to C2 and C4), the deactivating effect of the sulfone group is dominant. Consequently, electrophilic substitution on the thiophene ring is significantly retarded. Substitution, if it occurs, is more likely to happen on the benzene ring, directed by the overall deactivating nature of the benzothiophene 1,1-dioxide core. The regiochemical outcome will be a complex interplay between the directing effects of the methyl and sulfone groups.[5][6]
| Reactant | Electrophile | Major Product(s) | Reference |
| 3-Methylbenzothiophene | Br₂ | 2-Bromo-3-methylbenzothiophene | General principle of EAS |
| 3-Methylbenzothiophene 1,1-dioxide | Br₂ | Substitution on the benzene ring or no reaction | Inferred from electronic effects |
Conclusion
The oxidation of the sulfur atom in 3-methylbenzothiophene to its 1,1-dioxide derivative profoundly transforms its chemical reactivity. 3-Methylbenzothiophene 1,1-dioxide emerges as a versatile building block, readily participating in Diels-Alder and Michael addition reactions that are inaccessible to its unoxidized precursor. Conversely, its reactivity towards electrophilic aromatic substitution is significantly diminished. Understanding these fundamental differences in reactivity is paramount for the rational design of synthetic routes and the development of novel benzothiophene-based compounds with desired chemical and biological properties. This guide provides a foundational framework for researchers to navigate the rich and diverse chemistry of these important heterocyclic systems.
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Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one. (2000). ResearchGate. Retrieved January 22, 2026, from [Link]
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Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. (2020). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
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Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]
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Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Benzothiophene-S-oxides-an Overview. (2000). Kyushu University Institutional Repository. Retrieved January 22, 2026, from [Link]
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Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal of Chemical Reviews. Retrieved January 22, 2026, from [Link]
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Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. (2024). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Authorea. Retrieved January 22, 2026, from [Link]
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A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. (2025). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
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23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023). Retrieved January 22, 2026, from [Link]
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Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating STAT3 Inhibition by 3-Methylbenzothiophene 1,1-dioxide
For researchers at the forefront of oncology and inflammation drug discovery, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a pivotal therapeutic target. Its persistent activation is a hallmark of numerous cancers, driving tumor proliferation, survival, and immune evasion.[1][2][3] Consequently, the robust validation of novel STAT3 inhibitors is a critical step in the development of new-generation therapeutics.
This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of a putative small molecule, 3-Methylbenzothiophene 1,1-dioxide, on the STAT3 signaling pathway. We will move beyond a simple protocol, delving into the causality behind experimental choices to ensure the generation of trustworthy, publication-quality data. Our primary analytical tool will be quantitative Western blotting, a cornerstone technique for dissecting protein signaling events.
The STAT3 Signaling Axis: The "Why" of Inhibition
Before validating an inhibitor, it is crucial to understand the target. The STAT3 signaling cascade is typically initiated by cytokines and growth factors binding to their cell surface receptors.[4][5] This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 monomers at a critical tyrosine residue, Tyr705.[6][7][8] This phosphorylation event is the linchpin of STAT3 activation, inducing a conformational change that promotes the formation of STAT3 homodimers.[4][5] These dimers then translocate to the nucleus, bind to specific DNA sequences, and drive the transcription of genes responsible for cell growth, survival, and differentiation.[4][6]
Persistent, aberrant phosphorylation of STAT3 at Tyr705 is a key oncogenic driver.[1] Therefore, the primary goal of our validation is to unequivocally demonstrate that 3-Methylbenzothiophene 1,1-dioxide can reduce or eliminate this specific phosphorylation event.
Figure 1. Simplified STAT3 signaling pathway and potential points of inhibition.
While benzothiophene derivatives have shown a broad range of biological activities including anticancer and anti-inflammatory effects[9], the specific action of 3-Methylbenzothiophene 1,1-dioxide on STAT3 is what we aim to validate.
Experimental Design: A Self-Validating Comparison
To generate robust and interpretable data, our experiment must be designed as a self-validating system. This involves comparing our test compound not only to a negative control but also to a well-characterized positive control.
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO): This is our baseline, showing the level of STAT3 activation in the absence of any inhibitor.
-
Test Compound (3-Methylbenzothiophene 1,1-dioxide): Applied at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to assess dose-dependency.
-
Positive Control (Stattic, 5-10 µM): Stattic is a widely recognized, non-peptidic small molecule that inhibits STAT3 by targeting its SH2 domain, preventing dimerization and nuclear translocation.[6][10][11][12] This control validates that the experimental system is responsive to STAT3 inhibition.
-
Stimulation Control: A cancer cell line with low basal STAT3 activity can be stimulated with a cytokine like Interleukin-6 (IL-6) to induce robust STAT3 phosphorylation, providing a clear window for observing inhibition.
Detailed Protocol: Quantitative Western Blot for p-STAT3 (Tyr705)
This protocol is optimized for rigor and reproducibility. The core principle is to measure the change in phosphorylated STAT3 (p-STAT3) relative to the total STAT3 (t-STAT3) protein level. This normalization is critical to ensure that any observed decrease in p-STAT3 is due to genuine inhibition of phosphorylation, not merely a result of loading less total protein.[13][14][15]
Figure 2. The comprehensive workflow for quantitative Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select an appropriate cell line known for constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) or one that is responsive to cytokine stimulation (e.g., HeLa cells).
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the vehicle, a dose-range of 3-Methylbenzothiophene 1,1-dioxide, and Stattic for a predetermined time (e.g., 2-6 hours). If using a stimulation model, pre-treat with inhibitors for 1-2 hours before adding a cytokine like IL-6 for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation). Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (the cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is an essential step for ensuring equal protein loading.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 8-10% Tris-Glycine) and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its high binding capacity and durability, which is important for the subsequent stripping and re-probing steps.[16]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over non-fat milk for phospho-protein detection to reduce background noise.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 at Tyr705 (e.g., Rabbit mAb #9145 from Cell Signaling Technology) diluted in 5% BSA/TBST.[17][18]
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 5 minutes each with TBST.
-
-
Detection and Analysis (First Pass: p-STAT3):
-
Stripping and Re-probing (Second Pass: t-STAT3):
-
Strip the membrane of the first set of antibodies using a mild stripping buffer (e.g., glycine-HCl, pH 2.2) or a commercial stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate the membrane with a primary antibody for total STAT3 (e.g., Mouse mAb #9139 from Cell Signaling Technology).
-
Repeat the secondary antibody, washing, and detection steps.
-
Perform densitometry analysis on the total-STAT3 bands.
-
Data Interpretation and Presentation
The ultimate goal is to quantify the change in the p-STAT3/t-STAT3 ratio across different treatment groups. This ratio corrects for any minor variations in protein loading and provides a true measure of phosphorylation status.
Analysis Steps:
-
For each lane, calculate the densitometry (band intensity) for both the p-STAT3 and t-STAT3 bands.
-
Calculate the p-STAT3/t-STAT3 ratio for each sample.
-
Normalize all ratios to the vehicle control group (which is set to 1 or 100%).
The results should be summarized in a clear, concise table.
| Treatment Group | Concentration | p-STAT3 Intensity (Arbitrary Units) | t-STAT3 Intensity (Arbitrary Units) | p-STAT3 / t-STAT3 Ratio | Normalized Inhibition (%) |
| Vehicle Control | 0.1% DMSO | 15,230 | 15,500 | 0.98 | 0% |
| Stattic (Positive Control) | 10 µM | 1,450 | 15,350 | 0.09 | 90.8% |
| 3-Methylbenzothiophene 1,1-dioxide | 1 µM | 12,180 | 15,400 | 0.79 | 19.4% |
| 3-Methylbenzothiophene 1,1-dioxide | 5 µM | 8,530 | 15,610 | 0.55 | 43.9% |
| 3-Methylbenzothiophene 1,1-dioxide | 10 µM | 4,610 | 15,280 | 0.30 | 69.4% |
| 3-Methylbenzothiophene 1,1-dioxide | 25 µM | 1,620 | 15,450 | 0.10 | 89.8% |
Table 1: Hypothetical quantitative data demonstrating dose-dependent inhibition of STAT3 phosphorylation by 3-Methylbenzothiophene 1,1-dioxide, benchmarked against the known inhibitor Stattic.
Conclusion and Next Steps
Based on the hypothetical data presented, 3-Methylbenzothiophene 1,1-dioxide demonstrates a clear, dose-dependent inhibition of STAT3 phosphorylation at Tyr705, with an efficacy at 25 µM comparable to the positive control, Stattic. This result provides strong initial validation of its potential as a STAT3 inhibitor.
The next logical steps would be to assess its selectivity by testing its effect on other related signaling proteins (e.g., STAT1, STAT5, AKT, ERK) and to validate its mechanism of action through downstream functional assays, such as measuring the expression of STAT3 target genes (e.g., c-Myc, Cyclin D1) via qPCR or assessing its impact on cell viability and apoptosis.
By following this rigorous, comparative, and quantitative approach, researchers can generate high-confidence data that stands up to scrutiny, paving the way for further preclinical development.
References
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The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. National Institutes of Health. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Institutes of Health. [Link]
-
Prostate Cancer, JAK/STAT3 Dysregulation, and Flavonoids: Is There a Possible Link? MDPI. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
-
STAT3 Signaling Pathway in Health and Disease. National Institutes of Health. [Link]
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ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Azure Biosystems. [Link]
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What are STAT3 inhibitors and how do they work? Sino Biological. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
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How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR Biosciences. [Link]
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(PDF) STAT3 Signaling Pathway in Health and Disease. ResearchGate. [Link]
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Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers. [Link]
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Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. PubMed. [Link]
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Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate. [Link]
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Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. MDPI. [Link]
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Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. National Institutes of Health. [Link]
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Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene. PubMed. [Link]
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STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
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Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization. ResearchGate. [Link]
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Image Analysis and Quantitation for Western Blotting. Bio-Rad. [Link]
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A Researcher's Guide to Assessing the Selectivity of 3-Methylbenzothiophene 1,1-Dioxide-Based Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective molecular inhibitors is paramount. The ability of a compound to modulate the activity of its intended target with minimal off-target effects is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth analysis of the selectivity of inhibitors based on the 3-Methylbenzothiophene 1,1-dioxide scaffold, a promising chemotype in the development of targeted therapies. Drawing upon field-proven insights and experimental data, we will explore the nuances of assessing inhibitor selectivity, with a particular focus on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, where this scaffold has shown significant promise.
The Imperative of Selectivity in Targeted Therapy
The rationale for developing selective inhibitors is rooted in the intricate and often overlapping nature of cellular signaling pathways. Non-selective inhibitors can lead to a cascade of unintended biological consequences, resulting in toxicity and diminished therapeutic windows. A pertinent example lies in the inhibition of the STAT family of proteins. While STAT3 is a well-validated target in various cancers and inflammatory diseases, its high degree of structural homology with other STAT members, such as STAT1, presents a significant challenge for selective inhibition. The therapeutic outcome can be profoundly different depending on whether an inhibitor targets STAT3 exclusively or co-inhibits STAT1. In some contexts, selective STAT3 inhibition is desirable to avoid the potential immunosuppressive effects of blocking STAT1 signaling.[1]
This guide will use the well-characterized inhibitor Stattic, which features the benzo[b]thiophene 1,1-dioxide core, as a primary case study to illuminate the principles and practices of selectivity assessment. While Stattic is widely employed as a STAT3 inhibitor, a deeper examination reveals a more complex pharmacological profile, underscoring the necessity of comprehensive selectivity profiling.
The 3-Methylbenzothiophene 1,1-Dioxide Scaffold: A Privileged Structure for Kinase and STAT Inhibition
The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a versatile template for the design of various enzyme inhibitors. Its rigid, planar structure provides a solid foundation for the strategic placement of functional groups to achieve potent and selective target engagement. The addition of a methyl group at the 3-position can further influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for the target protein.
Stattic: A Case Study in Selectivity and Off-Target Effects
Stattic is a first-generation, non-peptidic small molecule inhibitor initially reported to selectively target the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling.[2] While it demonstrates inhibitory activity against STAT3, claims of its high selectivity have been a subject of ongoing investigation.
Selectivity within the STAT Family:
Initial studies suggested that Stattic exhibits selectivity for STAT3 over STAT1.[2] However, the degree of this selectivity and its activity against other STAT family members require careful consideration. The subtle structural differences between the SH2 domains of STAT proteins make achieving high selectivity a formidable task.
Beyond STATs: Unveiling Off-Target Activities:
More recent and comprehensive studies have revealed that Stattic possesses significant off-target effects that are independent of its STAT3 inhibitory activity. A crucial finding is its ability to modulate histone acetylation by acting as a histone acetyltransferase (HAT) inhibitor.[2] This activity is observed even in cells lacking STAT3, indicating a distinct mechanism of action. This revelation has profound implications for the interpretation of studies that have used Stattic as a specific tool for probing STAT3 function. It highlights the critical need for broad, unbiased selectivity profiling to de-risk drug candidates and to accurately attribute biological effects to the intended target.
Comparative Selectivity Profile of STAT3 Inhibitors
To provide a broader context, the table below compares the selectivity of Stattic with other classes of STAT3 inhibitors. It is important to note that a comprehensive head-to-head kinome-wide scan for all these inhibitors under identical conditions is not always available in the public domain. The data presented is a synthesis of findings from various studies.
| Inhibitor Class | Representative Compound(s) | Primary Target(s) | Known Off-Targets/Selectivity Profile |
| Benzo[b]thiophene 1,1-dioxides | Stattic | STAT3 SH2 Domain | STAT1 (weaker inhibition), Histone Acetyltransferases (HATs)[2] |
| Peptidomimetics | Cpd 23 | STAT3 | Selective over STAT1[1] |
| Dual STAT3/STAT1 Inhibitors | Cpd 46 | STAT3, STAT1 | Designed for dual inhibition[1] |
Experimental Protocols for Assessing Inhibitor Selectivity
A multi-pronged approach employing a suite of biochemical and cell-based assays is essential for a thorough assessment of inhibitor selectivity. The choice of assays should be guided by the need to understand both the inhibitor's kinome-wide interaction profile and its target engagement within a physiological cellular context.
Biochemical Assays for Broad Selectivity Profiling
These assays utilize purified enzymes and are invaluable for screening an inhibitor against a large panel of targets in a controlled, cell-free environment.
The KINOMEscan™ platform is a high-throughput method to quantitatively measure the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-tagged phage and an immobilized ligand that binds to the active site of the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is achieved through quantitative PCR (qPCR) of the phage DNA.[3]
-
Methodology:
-
A solution of the test compound (e.g., a derivative of 3-Methylbenzothiophene 1,1-dioxide) at a specified concentration (e.g., 1 µM) is prepared.
-
The compound is incubated with a panel of over 450 human kinases, each tagged with a unique DNA barcode.
-
An immobilized, active-site directed ligand is introduced to the mixture.
-
After an incubation period to allow for binding equilibrium, the unbound components are washed away.
-
The amount of each kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Logical Workflow for KINOMEscan™ Assay
A step-by-step diagram of the Cellular Thermal Shift Assay (CETSA®) protocol.
The FP assay is a homogeneous, solution-based technique that is well-suited for quantifying the binding of a small molecule inhibitor to its target protein.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its rotation slows down, leading to an increase in polarization. An inhibitor that competes with the probe for binding to the protein will cause a decrease in polarization.
-
Methodology:
-
Reagent Preparation: Prepare solutions of the target protein (e.g., recombinant STAT3), a fluorescently labeled probe that binds to the target, and the test inhibitor.
-
Assay Setup: In a microplate, combine the target protein and the fluorescent probe.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound probe.
-
Conclusion and Future Directions
The assessment of inhibitor selectivity is a cornerstone of modern drug discovery. The 3-Methylbenzothiophene 1,1-dioxide scaffold represents a promising starting point for the development of targeted therapies. However, as exemplified by the case of Stattic, a thorough and unbiased evaluation of selectivity is crucial to avoid misinterpretation of biological data and to ensure the development of safe and effective medicines. The integration of broad biochemical profiling with cell-based target engagement assays provides a robust framework for characterizing the selectivity of novel inhibitors. As our understanding of cellular signaling networks continues to grow, so too will the demand for highly selective chemical probes and therapeutic agents. The principles and methodologies outlined in this guide are intended to equip researchers with the knowledge and tools necessary to meet this challenge.
References
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Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity. NIH. [Link]
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Selectivity towards STAT3 over STAT1. NIH. [Link]
-
The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. PMC - NIH. [Link]
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Stattic is a small molecule that emerged from a functional screen and inhibits the STAT3 SH2 domain regardless of its phosphorylation status. PMC - NIH. [Link]
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KINOMEscan data. HMS LINCS Project. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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A High-Throughput Fluorescence Polarization Assay for Signal Transducer and Activator of Transcription 3. PubMed. [Link]
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Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. PMC - PubMed Central. [Link]
-
LINCS Data Portal. KINOMEscan kinase-small molecule binding assay. [Link]
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A Comparative Guide to the Thermal Stability of Benzothiophene S-Oxides and S,S-Dioxides for Drug Development and Materials Science
For researchers, medicinal chemists, and materials scientists, understanding the thermal stability of heterocyclic compounds is paramount for predicting their shelf-life, processing conditions, and in vivo fate. Benzothiophene and its oxidized derivatives, S-oxides and S,S-dioxides, are privileged scaffolds in drug discovery and organic electronics.[1][2][3] This guide provides an in-depth comparison of the thermal stability of benzothiophene S-oxides and S,S-dioxides, supported by experimental data and mechanistic insights, to aid in the selection and application of these important chemical entities.
Executive Summary: A Tale of Two Oxides
In the landscape of benzothiophene derivatives, the degree of sulfur oxidation plays a critical role in defining the molecule's thermal resilience. The core finding of this guide is that benzothiophene S,S-dioxides exhibit significantly enhanced thermal stability compared to their S-oxide counterparts . This heightened stability can be attributed to the electronic influence of the sulfonyl group, which alters the aromaticity and reactivity of the heterocyclic ring. In contrast, benzothiophene S-oxides are often more reactive and susceptible to thermal degradation, primarily through dimerization pathways.
The Stability Hierarchy: A Quantitative Perspective
Experimental evidence from thermogravimetric analysis (TGA) provides a clear quantitative picture of the stability differences. A study on 2,7-dibromo-[4]benzothieno[3,2-b][4]benzothiophene (2,7-diBr-BTBT) and its oxidized analogues demonstrates a stepwise increase in decomposition temperature with increasing oxidation state.[4][5]
| Compound | Structure | Decomposition Temperature (Td) at 5% Weight Loss (°C) |
| 2,7-dibromo-[4]benzothieno[3,2-b][4]benzothiophene (2,7-diBr-BTBT) | Benzothiophene | 256.4 |
| 2,7-dibromo-[4]benzothieno[3,2-b][4]benzothiophene S-oxide (2,7-diBr-BTBTDO) | Benzothiophene S-oxide | 296.2 |
| 2,7-dibromo-[4]benzothieno[3,2-b][4]benzothiophene S,S-dioxide (2,7-diBr-BTBTTO) | Benzothiophene S,S-dioxide | 314.5 |
Table 1: Decomposition temperatures of 2,7-diBr-BTBT and its S-oxide and S,S-dioxide derivatives as determined by TGA.[4][5]
This trend is not limited to substituted systems. The parent benzo[b]thiophene S-oxide is known to be significantly less stable than its S,S-dioxide.[6] Unsubstituted benzo[b]thiophene S-oxide is particularly labile and readily undergoes cycloaddition reactions at higher concentrations, a key thermal decomposition pathway.[6]
Unraveling the Decomposition Mechanisms
The disparity in thermal stability between benzothiophene S-oxides and S,S-dioxides stems from their distinct decomposition pathways.
Benzothiophene S-Oxides: The Path of Dimerization
The primary thermal decomposition route for many benzothiophene S-oxides, especially those unsubstituted at the 2- and 3-positions, is a [4+2] cycloaddition reaction, leading to dimerization.[6] This reactivity is a consequence of the diene-like character of the thiophene S-oxide ring.
Caption: Thermal decomposition of benzothiophene S-oxide via dimerization.
Benzothiophene S,S-Dioxides: Enhanced Stability Through Aromaticity Alteration
In contrast, the S,S-dioxide (sulfone) group is strongly electron-withdrawing. This significantly alters the electronic properties of the benzothiophene ring system, reducing its diene character and thereby increasing its stability. The C2-C3 bond in benzothiophene S,S-dioxides has more ethylenic character compared to the corresponding bond in the S-oxides, which contributes to a decrease in the aromaticity of the thiophene ring in the dioxide form.[6] While this might seem counterintuitive to stability, the overall electronic effect of the sulfonyl group leads to a more robust molecule that does not readily participate in cycloaddition reactions. Their decomposition at higher temperatures likely involves more energetic processes such as fragmentation of the ring system.
Caption: High-temperature decomposition of benzothiophene S,S-dioxide.
Experimental Protocols for Thermal Stability Assessment
To empower researchers to conduct their own thermal stability studies, we provide the following standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA is the cornerstone for determining decomposition temperatures by measuring changes in a sample's mass as a function of temperature.
Objective: To determine the onset of thermal decomposition.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Place the crucible in the TGA instrument's balance mechanism.
-
Select a purge gas, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).[4]
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) against temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs, commonly 5%.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting, crystallization, and glass transitions.[9][10]
Objective: To identify melting points and other phase transitions prior to decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent volatilization.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Typically involves a heat-cool-heat cycle to erase the sample's thermal history.
-
Equilibrate at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature below the expected decomposition point.[4]
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp to observe the thermal transitions of the now-annealed material.
-
-
Data Analysis:
-
Plot the heat flow against temperature.
-
Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as valleys.
-
The melting point is typically taken as the onset or peak of the melting endotherm.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Directions
Future research should focus on building a more comprehensive library of thermal stability data for a wider range of substituted benzothiophene S-oxides and S,S-dioxides to further refine our understanding of structure-stability relationships.
References
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Kubicki, D. J., et al. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3575. Available from: [Link]
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Kubicki, D. J., et al. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. ResearchGate. Available from: [Link]
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Thiemann, T., et al. (2001). Preparation and Photochemistry of Thiophene-S-oxides. Fifth International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]
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Klahn, M. (2025). Photodeoxygenation of Dibenzothiophene S-Oxide Derivatives in Aqueous Media. ResearchGate. Available from: [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available from: [Link]
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Takimiya, K., et al. (2014). Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors Based on Bis[4]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene Derivatives: Effective Synthesis, Electronic Structures, and Structure–Property. Journal of the American Chemical Society, 136(40), 14205-14214.
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Available from: [Link]
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Kivala, M. (2025). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[4]Benzothieno[3,2‐b][4]benzothiophene Dimers Derivatives. ResearchGate. Available from: [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available from: [Link]
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Zhuravlev, F. (2025). Exploring Benzothieno[3,2‐b]benzothiophene S‐Oxides for Organic Electronics, Fluorescence‐Based Applications, and Asymmetric Synthesis. ResearchGate. Available from: [Link]
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The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Doc No. TGA-N-v1.0. Available from: [Link]
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Zhang, L. (2025). Theoretical study on the desulfurization mechanisms of thiophene and benzothiophene under inert and oxidative atmospheres. ResearchGate. Available from: [Link]
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- Al-Otaibi, J. S. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Journal of Sulfur Chemistry, 42(5), 567-581.
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Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyrene. Available from: [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available from: [Link]
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De Feyter, S., et al. (2024). Photoinduced Modulation of the Oxidation State of Dibenzothiophene S-Oxide Molecules on an Insulating Substrate. ResearchGate. Available from: [Link]
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University of Washington MSE. (n.d.). Operating Procedures: TA Instruments TGA. Available from: [Link]
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Gmelin, E. (2025). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available from: [Link]
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De Feyter, S., et al. (2024). Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate. ResearchGate. Available from: [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Validation of 3-Methylbenzothiophene 1,1-dioxide Derivatives in Oncology Research
In the landscape of contemporary oncology research, the identification of novel small molecules with therapeutic potential is a critical endeavor. Among these, the benzothiophene scaffold has emerged as a promising pharmacophore, with its derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific subclass, the 3-Methylbenzothiophene 1,1-dioxide derivatives, providing a comprehensive comparison of their in vitro evaluation and a detailed roadmap for their subsequent in vivo validation in relevant cancer models. While direct in vivo data for this specific methyl-substituted series remains nascent in publicly available literature, this guide will draw upon established methodologies and data from closely related benzo[b]thiophene-1,1-dioxide analogs to provide a robust framework for researchers, scientists, and drug development professionals.
Part 1: In Vitro Efficacy of Benzothiophene 1,1-dioxide Derivatives: A Foundation for In Vivo Translation
The initial assessment of any potential anticancer agent relies on a battery of in vitro assays designed to characterize its cytotoxic and cytostatic effects, as well as to elucidate its mechanism of action. Recent studies on benzo[b]thiophene-1,1-dioxide derivatives have highlighted their potential, particularly in the context of breast cancer.
Lead Compounds and Their In Vitro Performance
Research has identified several potent derivatives, with two notable examples being a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, referred to as Compound b19 , and a dioxo-benzo[b]thiophene derivative, Compound 11q .[3][4][5][6]
Compound b19 has demonstrated significant activity against the MDA-MB-231 human breast cancer cell line.[3][4][5] Its in vitro effects are multifaceted, encompassing the inhibition of proliferation, migration, and invasion, alongside the induction of apoptosis.[3][4][5] Mechanistically, this compound is reported to act via the RhoA/ROCK signaling pathway.[3][4][5]
Compound 11q has been identified as a potent inhibitor of the YAP-TEAD protein-protein interaction, a critical signaling node in several cancers, including breast cancer.[6] This derivative has shown promise in inhibiting the expression of YAP/TAZ target genes and suppressing cancer cell growth.[6]
Comparative In Vitro Activity
To provide a clear comparison, the following table summarizes the key in vitro data for these representative compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Key In Vitro Effects | Proposed Mechanism of Action |
| Compound b19 | MDA-MB-231 (Breast) | Not explicitly stated, but significant activity reported | Inhibits proliferation, migration, and invasion; promotes apoptosis[3][4][5] | Inhibition of RhoA/ROCK pathway[3][4][5] |
| Compound 11q | Breast Cancer Cells | 12.7 (reporter assay), 3.2 (cell growth)[6] | Inhibits YAP-TEAD reporter activity and target gene expression; suppresses anchorage-independent growth[6] | Disruption of YAP-TEAD protein-protein interaction[6] |
Part 2: The Crucial Transition: A Step-by-Step Guide to In Vivo Validation
While in vitro assays provide essential preliminary data, the true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing. The following section outlines a comprehensive, best-practice workflow for the validation of 3-Methylbenzothiophene 1,1-dioxide derivatives in preclinical cancer models.
Experimental Workflow for In Vivo Validation
Caption: A typical workflow for the in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
1. Animal Model Selection and Husbandry:
-
Model: Female athymic nude mice (nu/nu), 6-8 weeks old, are a standard choice for xenograft studies with human cancer cell lines, as their compromised immune system prevents rejection of the human tumor cells.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation (MDA-MB-231 Xenograft Model):
-
Cell Preparation: MDA-MB-231 cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomly assigned to treatment and control groups (typically n=8-10 animals per group).
4. Compound Formulation and Administration:
-
Formulation: The 3-Methylbenzothiophene 1,1-dioxide derivative is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The stability and solubility of the compound in the chosen vehicle should be confirmed beforehand.
-
Administration: The compound is administered to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.
5. Endpoint Analysis:
-
Study Termination: The study is typically terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
Tumor Excision and Weight: At the end of the study, animals are euthanized, and the tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At necropsy, major organs can be collected for histopathological analysis.
-
Biomarker Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis of biomarkers related to the compound's mechanism of action (e.g., levels of phosphorylated myosin light chain for RhoA/ROCK pathway inhibition or expression of YAP/TAZ target genes).
Part 3: Correlating In Vitro and In Vivo Data: A Mechanistic Perspective
A successful transition from in vitro to in vivo efficacy is often dependent on the compound's pharmacokinetic and pharmacodynamic properties. The signaling pathways identified in vitro provide a crucial framework for interpreting in vivo outcomes.
Signaling Pathways and In Vivo Readouts
The in vitro-identified mechanisms of action for the benzothiophene 1,1-dioxide derivatives offer clear targets for in vivo validation.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Methylbenzothiophene 1,1-Dioxide-Based Compounds
In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is only one side of the coin. The other, equally critical aspect is its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising drug candidates. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a novel class of compounds based on the 3-methylbenzothiophene 1,1-dioxide scaffold. These compounds have emerged as promising inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and inflammatory diseases.[1][2][3]
Here, we delve into the experimental methodologies for assessing kinase cross-reactivity, present a comparative analysis of hypothetical 3-methylbenzothiophene 1,1-dioxide-based compounds against a panel of kinases, and discuss the interpretation of these findings in the context of drug development. Our audience for this guide is researchers, scientists, and drug development professionals who are navigating the challenges of optimizing drug selectivity.
The Imperative of Selectivity Profiling
The human kinome, comprising over 500 protein kinases, presents a significant challenge for the development of selective inhibitors. Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity is a formidable task.[4] A compound designed to inhibit a specific kinase may inadvertently interact with other, structurally related kinases, leading to off-target effects.[5][6] Therefore, comprehensive selectivity profiling early in the drug discovery process is not just advantageous; it is essential for identifying candidates with the most favorable safety and efficacy profiles. Regulatory bodies like the FDA and EMA emphasize the importance of understanding a drug's interaction profile to predict potential adverse effects.[7][8][9]
Experimental Design for Cross-Reactivity Assessment
A robust assessment of cross-reactivity hinges on a well-designed experimental workflow. The primary goal is to quantify the inhibitory activity of the compounds against the intended target and a broad panel of off-targets.
The Panel: Selecting the Right Off-Targets
The choice of kinases for the cross-reactivity panel is a critical first step. A well-curated panel should include:
-
Closely related family members: For STAT3, this would include other STAT family proteins to ensure isoform selectivity.[10][11]
-
Upstream and downstream kinases: In the STAT3 signaling pathway, kinases like Janus kinases (JAKs) and Src family kinases are important to include.[1]
-
A broad representation of the human kinome: To identify unexpected off-targets, a diverse panel covering different kinase families is crucial.[4][6]
The Assays: Quantifying Inhibition
Several biochemical and cellular assay formats are available for quantifying kinase inhibition. For this guide, we will focus on a widely used and reliable biochemical method.
Radiometric Kinase Assay (e.g., HotSpot™)
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[4][12]
-
Principle: The kinase, substrate, ATP (containing γ-³³P-ATP), and the test compound are incubated together. The amount of radiolabeled phosphate incorporated into the substrate is proportional to the kinase activity.
-
Causality of Experimental Choices: A radiometric assay is often considered a gold standard due to its direct measurement of enzymatic activity, making it less susceptible to interference from fluorescent or colored compounds. The choice of ATP concentration is also critical; performing assays at or near the Michaelis constant (Km) for ATP provides a sensitive measure of inhibitor potency, while testing at physiological ATP concentrations (e.g., 1 mM) can offer a more biologically relevant assessment of selectivity.[13]
Experimental Protocol: Radiometric Kinase Activity/Cross-Reactivity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Dilute the compounds to the desired concentrations for the assay.
-
Prepare the kinase reaction buffer containing the purified kinase, the specific substrate, and any necessary cofactors.
-
-
Assay Plate Setup:
-
Add the diluted test compounds to a 96- or 384-well plate.
-
Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction Initiation:
-
Add the kinase/substrate mixture to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the ATP solution containing a tracer amount of γ-³³P-ATP.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
-
Washing:
-
Wash the filter membrane to remove unincorporated γ-³³P-ATP.
-
-
Detection:
-
Quantify the radioactivity on the filter membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Radiometric kinase assay workflow for determining inhibitor potency.
Comparative Cross-Reactivity Data
To illustrate the application of these principles, we present a hypothetical dataset for three novel 3-methylbenzothiophene 1,1-dioxide-based compounds (MBT-1, MBT-2, and MBT-3) and a well-characterized STAT3 inhibitor, Stattic, as a comparator. The data is presented as IC50 values (in µM) against the primary target (STAT3) and a panel of representative off-target kinases.
| Kinase Target | MBT-1 (IC50 µM) | MBT-2 (IC50 µM) | MBT-3 (IC50 µM) | Stattic (IC50 µM) |
| STAT3 | 0.5 | 0.2 | 1.2 | 5.1 |
| STAT1 | 15 | 8 | 25 | >50 |
| JAK2 | 10 | 5 | 20 | 15 |
| SRC | 25 | 12 | 40 | >50 |
| EGFR | >100 | >100 | >100 | >100 |
| CDK2 | 50 | 30 | >100 | >100 |
| PKA | >100 | >100 | >100 | >100 |
| ROCK1 | 75 | 45 | >100 | >100 |
Interpretation and Discussion
The hypothetical data above allows for a nuanced comparison of the selectivity profiles of the MBT compounds.
-
Potency against Primary Target: MBT-2 demonstrates the highest potency against STAT3 with an IC50 of 0.2 µM, followed by MBT-1 (0.5 µM) and MBT-3 (1.2 µM). All three hypothetical compounds show higher potency for STAT3 than the comparator, Stattic.[1]
-
Selectivity within the STAT Family: A crucial aspect of selectivity is the ability to discriminate between closely related protein family members. MBT-2 shows a 40-fold selectivity for STAT3 over STAT1 (8 µM / 0.2 µM). This is a desirable characteristic, as off-target inhibition of other STAT proteins could lead to unintended immunological or other cellular effects.
-
Off-Target Kinase Interactions: While all compounds are relatively clean against EGFR and PKA, MBT-1 and MBT-2 show some activity against JAK2, SRC, CDK2, and ROCK1. MBT-2, despite being the most potent STAT3 inhibitor, also has the most significant off-target activity. This highlights a common challenge in drug development: the trade-off between potency and selectivity. The observed off-target activity would need to be carefully considered. For instance, inhibition of SRC or JAK2 could be beneficial in some cancer contexts but detrimental in others.
-
Comparative Analysis:
-
MBT-1: Offers a good balance of potency and selectivity.
-
MBT-2: The most potent compound, but its off-target profile requires further investigation to assess the potential for adverse effects.
-
MBT-3: The least potent but most selective of the three, with minimal off-target activity observed in this panel. Depending on the therapeutic window, this could be the most promising candidate for further development despite its lower potency.
-
Caption: Conceptual overview of the potency vs. selectivity of the hypothetical compounds.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of 3-methylbenzothiophene 1,1-dioxide-based compounds. The hypothetical data illustrates that while this scaffold can yield potent STAT3 inhibitors, careful characterization of their selectivity is paramount. The choice of which compound to advance in a drug development pipeline is not solely based on on-target potency but on a holistic assessment of its entire interaction profile.
For compounds like MBT-2, with high potency but some off-target activity, further studies would be warranted to determine if these off-target effects are clinically relevant. This could involve cellular assays to assess the impact on downstream signaling pathways of the off-target kinases and in vivo studies to evaluate the overall safety profile. For a compound like MBT-3, efforts could be focused on structure-activity relationship (SAR) studies to improve its potency while maintaining its excellent selectivity.
Ultimately, a deep understanding of cross-reactivity, grounded in robust experimental data, empowers drug development professionals to make informed decisions, mitigating risks and increasing the likelihood of bringing safe and effective therapies to patients.
References
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Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. (2017). European Journal of Medicinal Chemistry. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]
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Investigation of drug interactions - Scientific guideline. (2013). European Medicines Agency. [Link]
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Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2021). ACS Central Science. [Link]
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Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. (2007). Proceedings of the National Academy of Sciences. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Cancer Research. [Link]
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Drug Interactions | Relevant Regulatory Guidance and Policy Documents. (2024). U.S. Food and Drug Administration. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). Chemical Biology & Drug Design. [Link]
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Comparison of EMA and FDA guidelines for drug interactions: An overview. (2014). R Discovery. [Link]
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Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. (2019). Cancer Research. [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2020). Cancers. [Link]
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Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. (2022). European Journal of Medicinal Chemistry. [Link]
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Updates on FDA's Drug-Drug Interaction Final Guidances. (2020). YouTube. [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
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Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Cancer Discovery. [Link]
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Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2019). Cancers. [Link]
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Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. (2023). Frontiers in Pharmacology. [Link]
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Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis | Request PDF. (n.d.). ResearchGate. [Link]
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Identification of Selective Inhibitors of the STAT3 Signaling Pathway. (2017). YouTube. [Link]
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comparative analysis of the cycloaddition reaction rates of different dienophiles with 3-Methylbenzothiophene 1,1-dioxide
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of common dienophiles in Diels-Alder reactions with a substituted benzothiophene dioxide.
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents. The reaction's efficiency and stereospecificity are highly dependent on the electronic nature of the participating diene and dienophile. This guide provides a detailed comparative analysis of the cycloaddition reaction rates of various common dienophiles with 3-Methylbenzothiophene 1,1-dioxide, a heterocyclic diene of significant interest.
While direct kinetic studies comparing a range of dienophiles with 3-Methylbenzothiophene 1,1-dioxide are not extensively documented in a single study, this guide synthesizes established principles of Diels-Alder reactivity and experimental data from closely related systems to provide a robust predictive framework. Our analysis will focus on the electronic and steric factors that govern the reaction rates, offering valuable insights for reaction design and optimization.
Understanding the Diene: 3-Methylbenzothiophene 1,1-dioxide
3-Methylbenzothiophene 1,1-dioxide possesses a unique electronic profile that dictates its reactivity in [4+2] cycloaddition reactions. The electron-withdrawing nature of the sulfone group reduces the electron density of the diene system, making it an electron-deficient diene. Consequently, it participates in normal-demand Diels-Alder reactions, where the rate is accelerated by electron-rich dienophiles. However, the majority of commonly employed dienophiles are electron-deficient, featuring electron-withdrawing groups to lower their LUMO energy. The reaction between an electron-deficient diene and an electron-deficient dienophile is generally slower than a reaction with a complementary electronic pairing (electron-rich diene with an electron-deficient dienophile, or vice-versa in inverse-electron-demand Diels-Alder reactions).
The methyl group at the 3-position introduces a modest electron-donating effect through hyperconjugation, which can slightly modulate the diene's reactivity. Steric hindrance from the methyl group can also play a role in the approach of the dienophile.
Comparative Reactivity of Dienophiles
The rate of a Diels-Alder reaction is fundamentally governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller HOMO-LUMO gap leads to a faster reaction. Since 3-Methylbenzothiophene 1,1-dioxide is an electron-deficient diene with a relatively low-lying HOMO, its reaction rate will be most significantly influenced by the LUMO energy of the dienophile. Dienophiles with stronger electron-withdrawing groups will have lower LUMO energies, resulting in a smaller HOMO-LUMO gap and a faster reaction.
Based on this principle, we can predict the following general order of reactivity for common dienophiles with 3-Methylbenzothiophene 1,1-dioxide:
Maleic Anhydride > N-Phenylmaleimide > p-Benzoquinone > Dimethyl Acetylenedicarboxylate
This trend is based on the general electron-withdrawing strength of the substituents on the dienophile.
Below, we delve into a more detailed analysis of each dienophile, supported by experimental observations from analogous systems.
Data Summary of Dienophile Reactivity
| Dienophile | Structure | Key Features | Predicted Relative Rate |
| Maleic Anhydride | Highly activated due to two strong electron-withdrawing carbonyl groups within a cyclic system, leading to a very low LUMO energy. The cyclic structure also pre-organizes the dienophile for the cycloaddition. | Very Fast | |
| N-Phenylmaleimide | Structurally similar to maleic anhydride with two carbonyl groups. The nitrogen atom is less electronegative than oxygen, and the phenyl group can have a variable electronic effect, making it slightly less reactive than maleic anhydride. | Fast | |
| p-Benzoquinone | Contains two carbonyl groups conjugated with the double bonds, making it a reactive dienophile. Its reactivity is generally considered to be high. | Moderate to Fast | |
| Dimethyl Acetylenedicarboxylate (DMAD) | Possesses two electron-withdrawing ester groups. However, the triple bond is generally less reactive in Diels-Alder reactions compared to a similarly substituted double bond due to differences in orbital overlap in the transition state. | Moderate |
Mechanistic Considerations and Causality
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state. The stereochemistry of the reaction is highly controlled, with the dienophile approaching the diene in an endo or exo fashion. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.
The predicted reactivity order is a direct consequence of the electronic effects of the substituents on the dienophiles. The two carbonyl groups in maleic anhydride and N-phenylmaleimide create a significant electron deficiency, lowering the LUMO energy and accelerating the reaction. While p-benzoquinone also possesses two carbonyls, their influence is distributed over a larger conjugated system. DMAD, with its linear geometry and triple bond, often exhibits slower reaction rates in thermal cycloadditions compared to cyclic, activated alkenes.
Experimental Protocols
Synthesis of 3-Methylbenzothiophene 1,1-dioxide
The synthesis of the diene is a prerequisite for the cycloaddition studies. A common route involves the oxidation of the corresponding 3-methylbenzothiophene.
Step 1: Synthesis of 3-Methylbenzothiophene A variety of methods exist for the synthesis of 3-methylbenzothiophene. One classical approach is the reaction of thiophenol with chloroacetone followed by cyclization.
Step 2: Oxidation to 3-Methylbenzothiophene 1,1-dioxide
-
Reagents: 3-Methylbenzothiophene, m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure:
-
Dissolve 3-methylbenzothiophene in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium sulfite).
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Procedure for Diels-Alder Cycloaddition Reactions
The following is a general protocol that can be adapted for each dienophile. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the reaction time.
-
Reagents: 3-Methylbenzothiophene 1,1-dioxide, Dienophile (N-phenylmaleimide, maleic anhydride, dimethyl acetylenedicarboxylate, or p-benzoquinone).
-
Solvent: A high-boiling inert solvent such as xylene, toluene, or nitrobenzene is typically used to achieve the necessary reaction temperatures.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylbenzothiophene 1,1-dioxide (1 equivalent) in the chosen solvent.
-
Add the dienophile (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The cycloadduct may precipitate upon cooling and can be isolated by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Conclusion
The reactivity of dienophiles in Diels-Alder reactions with 3-Methylbenzothiophene 1,1-dioxide is primarily dictated by the electronic effects of the substituents on the dienophile. Dienophiles with strong electron-withdrawing groups, such as maleic anhydride and N-phenylmaleimide, are expected to exhibit the highest reaction rates due to a smaller HOMO-LUMO energy gap with the electron-deficient diene. While direct comparative kinetic data is sparse, the principles outlined in this guide, supported by experimental evidence from analogous systems, provide a reliable framework for predicting relative reactivities and for designing synthetic strategies involving this versatile heterocyclic diene. The provided experimental protocols offer a solid foundation for researchers to explore these cycloaddition reactions and to generate valuable quantitative data to further refine our understanding of these important transformations.
References
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Sauer, J. Diels—Alder Reactions I: The Reaction Mechanism. Angew. Chem. Int. Ed. Engl.1966 , 5 (2), 211–230. [Link]
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Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41 (10), 1668–1698. [Link]
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Rickborn, B. The Retro-Diels-Alder Reaction. Part I. C-C Dienophiles. Org. React.1998 , 52, 1. [Link]
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Iniesta, J.; Matsumoto, T.; Thiemann, T. Cycloaddition of benzo[b]thiophene-S,S-dioxide – a route to substituted dibenzothiophenes and dibenzothiophene S,S-dioxides. J. Chem. Res.2008 , 2008 (2), 109-114. [Link]
-
Mock, W. L. The synthesis of 3-sulfolene. J. Chem. Educ.1976 , 53 (8), 531. [Link]
A Comparative Guide to the Synthetic Accessibility of 3-Methylbenzothiophene 1,1-dioxide and Other Key Heterocyclic Scaffolds
Introduction: The Synthetic Chemist's Crossroads in Drug Discovery
Heterocyclic compounds are the architectural backbone of modern pharmaceuticals, with over 85% of all biologically active chemical entities containing a heterocyclic ring.[1] Their unique electronic and steric properties allow for precise modulation of biological targets, making them indispensable scaffolds in drug design.[2][3] However, the journey from a promising molecular design to a viable drug candidate is fraught with challenges, chief among them being synthetic accessibility . This metric—a qualitative and quantitative measure of the ease, efficiency, and cost-effectiveness of a molecule's synthesis—can dictate the entire trajectory of a drug development program.[4][5] A theoretically potent molecule is of little practical value if it cannot be synthesized reliably and scalably.
This guide provides an in-depth, objective comparison of the synthetic accessibility of 3-methylbenzothiophene 1,1-dioxide , a sulfur-containing scaffold of growing interest in medicinal chemistry[6][7][8][9], against two of the most ubiquitous heterocyclic cores in drug discovery: the nitrogen-containing Indole and the oxygen-containing Benzofuran . By dissecting their respective synthetic routes, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting scaffolds for their discovery programs.
Benchmarking the Scaffolds: A Head-to-Head Comparison
The choice of a heterocyclic core often involves a trade-off between desired biological activity and the practicality of its chemical synthesis. Here, we evaluate our three selected scaffolds based on key parameters that define synthetic accessibility.
Quantitative & Qualitative Performance Metrics
| Metric | 3-Methylbenzothiophene 1,1-dioxide | Indole (via Fischer Synthesis) | Benzofuran (via Perkin Rearrangement) |
| Typical No. of Steps | 3-4 (from commercial precursors) | 1-2 | 2-3 |
| Overall Yield (Typical) | Moderate (30-50%) | Good to Excellent (60-90%) | Moderate to Good (40-75%) |
| Starting Material Cost | Moderate to High | Low to Moderate | Low to Moderate |
| Scalability | Moderate; oxidation step can be challenging | High; widely used in industry | Moderate; requires specific reagents |
| Reaction Conditions | Can require strong oxidants and high temps | Often requires strong acids and heat | Generally requires basic conditions and heat |
| Purification Difficulty | Moderate; potential for over-oxidation | Low to Moderate; often crystalline | Low to Moderate |
Synthetic Workflow Analysis
A visual representation of the synthetic pathway for our target molecule, 3-methylbenzothiophene 1,1-dioxide, highlights the key transformations and intermediates involved.
Caption: Multi-step synthesis of 3-Methylbenzothiophene 1,1-dioxide.
Experimental Protocols & Mechanistic Insights
Here we provide detailed, self-validating protocols for the synthesis of each scaffold. The causality behind experimental choices is explained to provide a deeper understanding of each transformation.
Protocol 1: Synthesis of 3-Methylbenzothiophene 1,1-dioxide
This synthesis is a multi-step process involving the construction of the benzothiophene core followed by oxidation of the sulfur atom.
Step 1 & 2: Synthesis of 3-Methylbenzo[b]thiophene via Cyclization and Decarboxylation This route builds the core scaffold from commercially available starting materials. The initial cyclization forms the fused ring system, which is then decarboxylated.
-
Materials: 2-chlorotoluene, methyl thioglycolate, sodium hydride (NaH), tetrahydrofuran (THF), sodium hydroxide (NaOH), hydrochloric acid (HCl), copper powder.
-
Procedure:
-
To a stirred suspension of NaH (2 eq.) in dry THF, add methyl thioglycolate (1.1 eq.) dropwise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-chlorotoluene (1 eq.) and a catalytic amount of copper powder.
-
Reflux the mixture for 12-18 hours. Causality: The base generates the thiolate nucleophile, which displaces the chlorine in an aromatic substitution, followed by an intramolecular condensation to form the thiophene ring.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate. The organic layers are dried and concentrated to yield crude methyl 3-methylbenzo[b]thiophene-2-carboxylate.
-
The crude ester is then hydrolyzed by refluxing with a solution of NaOH (3 eq.) in methanol/water for 4 hours.
-
The methanol is removed under reduced pressure, the aqueous residue is acidified with HCl, and the resulting carboxylic acid is heated above its melting point (or in a high-boiling solvent like quinoline with copper powder) until CO₂ evolution ceases. Causality: The harsh thermal conditions are required to overcome the activation energy for decarboxylation of the stable heteroaromatic carboxylic acid.
-
The resulting 3-methylbenzo[b]thiophene is purified by vacuum distillation or column chromatography.
-
Step 3: Oxidation to 3-Methylbenzothiophene 1,1-dioxide The final step is the oxidation of the sulfide to the sulfone, which dramatically alters the electronic properties of the scaffold.
-
Materials: 3-methylbenzo[b]thiophene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-methylbenzo[b]thiophene (1 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq.) portion-wise, maintaining the temperature below 10 °C. Causality: m-CPBA is a highly effective and relatively safe oxidant. Using slightly more than two equivalents ensures complete oxidation to the sulfone. The reaction is exothermic, so slow addition at low temperature is crucial to prevent runaway reactions and side-product formation.[6]
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 3-methylbenzothiophene 1,1-dioxide, is typically a solid and can be purified by recrystallization.[7]
-
Protocol 2: Synthesis of 2-Phenylindole via the Fischer Indole Synthesis
The Fischer Indole Synthesis is a robust and versatile method for preparing indoles from simple ketone and hydrazine precursors.[10][11][12]
-
Materials: Phenylhydrazine, acetophenone, polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, mix phenylhydrazine (1 eq.) and acetophenone (1 eq.).
-
Heat the mixture gently to 60-80 °C for 1 hour. A small amount of acetic acid can be used as a catalyst. This forms the phenylhydrazone intermediate, which can often be isolated.[10][13]
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) (approx. 10x by weight). Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the key[14][14]-sigmatropic rearrangement and subsequent cyclization.[11]
-
Heat the reaction mixture to 120-150 °C for 1-2 hours.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution.
-
The crude 2-phenylindole is purified by recrystallization from ethanol.
-
Protocol 3: Synthesis of 2-Methylbenzofuran
This common method constructs the benzofuran core from readily available phenolic and ketonic starting materials.[15]
-
Materials: Salicylaldehyde, chloroacetone, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1 eq.), chloroacetone (1.1 eq.), and anhydrous potassium carbonate (2 eq.) in acetone. Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group, creating a nucleophile for the initial Williamson ether synthesis-type reaction with chloroacetone.
-
Reflux the mixture with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
The resulting residue contains the intermediate from the initial alkylation, which cyclizes under these basic and thermal conditions.
-
The crude product is purified by vacuum distillation or column chromatography to yield 2-methylbenzofuran.[15]
-
Conclusion and Forward-Looking Statement
This guide demonstrates that while all three heterocyclic scaffolds are synthetically accessible, they present distinct profiles of complexity, cost, and scalability.
-
Indole , particularly via the Fischer synthesis, stands out for its high accessibility, benefiting from readily available starting materials, high-yielding reactions, and decades of optimization.[16] It remains a go-to scaffold for programs where speed and cost are paramount.
-
Benzofuran offers moderate accessibility. While its synthesis is straightforward, it can be lower-yielding and more sensitive to substrate scope than the Fischer Indole synthesis.[17][18]
-
3-Methylbenzothiophene 1,1-dioxide presents the most significant synthetic challenge of the three. Its multi-step synthesis and the requirement for a specific oxidation step make it a more resource-intensive scaffold to produce.[19] However, the resulting sulfone moiety offers unique electronic properties (e.g., as a hydrogen bond acceptor and dipole moment) that are not present in its counterparts, potentially unlocking novel biological activities.[6][7]
The decision of which scaffold to pursue must be a strategic one. For initial screening and proof-of-concept studies, the ease of indole synthesis is highly advantageous. For later-stage development, where unique structure-activity relationships are sought, the synthetic investment required for scaffolds like benzothiophene 1,1-dioxides may be justified by their differentiated pharmacological profiles. Ultimately, a thorough understanding of synthetic accessibility empowers drug discovery teams to align their chemical strategy with their programmatic goals, accelerating the path to novel therapeutics.
References
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Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 786-799.
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Eli Lilly and Company (1998). Process for the synthesis of benzothiophenes. EP0832889B1.
-
Zhejiang University (2013). Synthesis method of 3-methylthiophene-2-aldehyde. CN102993163A.
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PubMed (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. National Center for Biotechnology Information.
-
Dave Cantillo (2021). Fischer Indole Synthesis. YouTube.
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Organic Chemistry Portal. Benzofuran synthesis.
-
Quora (2017). How much does it cost to set up a chemical synthesis laboratory at home?.
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Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination.
-
ResearchGate (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
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ResearchGate (2014). What are the possible starting materials for the synthesis of benzothiophene?.
-
Organic Chemistry Portal. Synthesis of indoles.
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
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ResearchGate (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
-
Organic Syntheses. 3-Methylthiophene.
-
MDPI (2022). Recent Advances: Heterocycles in Drugs and Drug Discovery.
-
ACS Omega (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
MDPI (2022). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations.
-
ChiroBlock. Costs for Custom Synthesis & Contract Models.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
MDPI (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
-
SlideShare. Synthesis and Chemistry of Indole.
-
PubMed Central (PMC), NIH. Heterocycles in Medicinal Chemistry.
-
Journal of Chemical and Pharmaceutical Research (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
-
ResearchGate (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
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Royal Society of Chemistry (2015). Modern advances in heterocyclic chemistry in drug discovery.
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Alfa Chemistry. Julia-Kocienski Olefination.
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PubMed Central (PMC), NIH (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
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MDPI (2022). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties.
-
BioProcess International (2012). Construction and Start-Up Costs for Biomanufacturing Plants.
-
SlidePlayer. Preparation and Properties of INDOLE.
-
ResearchGate (2020). Modeling of synthetic accessibility of potential drug molecules containing five-membered aromatic heterocycles.
-
RSC Advances (2017). Fischer indole synthesis applied to the total synthesis of natural products.
-
Royal Society of Chemistry (2020). Natural source, bioactivity and synthesis of benzofuran derivatives.
-
Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
-
PubChem, NIH. 3-Methylbenzo[b]thiophene.
-
Organic Reactions. The Julia–Kocienski Olefination.
-
ACS Publications. The Fischer Indole Synthesis.
-
Chemical Communications (RSC Publishing). Synthesis of benzo[f][6][20]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes.
-
Sigma-Aldrich. 3-Methylbenzothiophene.
-
MDPI (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylbenzothiophene 1,1-dioxide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-methylbenzothiophene 1,1-dioxide, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile of 3-Methylbenzothiophene 1,1-dioxide
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Methylbenzothiophene 1,1-dioxide (CAS No. 6406-91-3) is a sulfone derivative of 3-methylbenzothiophene. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary precautions for handling and disposal.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Methylbenzothiophene 1,1-dioxide is classified as:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[1]
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and careful handling to avoid exposure.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, the following safety measures must be in place to mitigate the risks associated with handling 3-methylbenzothiophene 1,1-dioxide.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes, preventing serious eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust, which can cause respiratory tract irritation. |
Engineering Controls
Whenever possible, handling of 3-methylbenzothiophene 1,1-dioxide should be conducted within a certified chemical fume hood. This provides a controlled environment that minimizes the risk of inhalation exposure and contains any potential spills.
Step-by-Step Disposal Procedure
The disposal of 3-methylbenzothiophene 1,1-dioxide must be carried out in a manner that is compliant with local, state, and federal regulations. The following steps provide a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection
-
Designated Waste Container : All waste containing 3-methylbenzothiophene 1,1-dioxide, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container.
-
Solid vs. Liquid Waste : If the compound is in a solid form, it should be collected as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, ensuring the solvent is also properly identified on the waste label.
-
Avoid Mixing : Do not mix 3-methylbenzothiophene 1,1-dioxide waste with other incompatible waste streams.
Labeling of Hazardous Waste
Accurate and detailed labeling of waste containers is a critical compliance and safety requirement. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Methylbenzothiophene 1,1-dioxide"
-
The CAS number: "6406-91-3"
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from sources of ignition or heat.
-
In a location that prevents it from being knocked over.
-
With secondary containment to capture any potential leaks.
Final Disposal
The final disposal of 3-methylbenzothiophene 1,1-dioxide waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and transportation of the waste to an approved treatment, storage, and disposal facility (TSDF).
Incineration is a common and effective method for the disposal of sulfur-containing organic compounds. High-temperature incineration ensures the complete destruction of the compound, converting it to less harmful substances such as carbon dioxide, water, and sulfur oxides. The sulfur oxides are then typically removed from the flue gas by scrubbers.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE : Before attempting to clean up the spill, don the appropriate PPE as outlined in section 2.1.
-
Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your institution's EHS department, providing details of the compound, quantity spilled, and cleanup procedure.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-methylbenzothiophene 1,1-dioxide.
Caption: Decision workflow for the disposal of 3-Methylbenzothiophene 1,1-dioxide.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-methylbenzothiophene 1,1-dioxide is not merely a procedural task but a reflection of a laboratory's commitment to the principles of safety, environmental stewardship, and regulatory compliance. By adhering to the guidelines outlined in this document and consulting with your institution's EHS professionals, you can ensure that the entire lifecycle of this chemical is managed responsibly.
References
- Angene Chemical. (2025, October 19). Safety Data Sheet: 3-METHYLBENZOTHIOPHENE 1,1-DIOXIDE.
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Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylbenzothiophene 1,1-dioxide
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 3-Methylbenzothiophene 1,1-dioxide (CAS No. 6406-91-3) in a laboratory setting. As a compound classified with specific health hazards, adherence to stringent safety measures is paramount to ensure the well-being of researchers, scientists, and all drug development professionals. This document is structured to deliver not just procedural steps, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed practice.
Understanding the Hazards: A Prerequisite for Safety
Before handling any chemical, a thorough understanding of its potential hazards is critical. According to the Safety Data Sheet (SDS) from Angene Chemical, 3-Methylbenzothiophene 1,1-dioxide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protection, addressing potential exposure routes including ingestion, skin contact, eye contact, and inhalation.
Core Principles of Protection: The Hierarchy of Controls
While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls, a fundamental concept in occupational safety, prioritizes more effective measures to mitigate hazards. Before relying on PPE, always consider:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: Handle the compound in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Implement strict handling protocols and provide comprehensive training.
Only after these controls are in place should PPE be used to manage any residual risk.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[2][3] For 3-Methylbenzothiophene 1,1-dioxide, the following PPE is mandatory:
Hand Protection: The First Barrier
-
Rationale: The H315 classification indicates that this chemical can cause skin irritation.[1] Direct contact with the skin must be avoided.
-
Recommendation: Wear chemical-resistant gloves at all times when handling the compound.[4]
-
Glove Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[5] Always check the manufacturer's glove compatibility chart for the specific chemical you are using.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning and Doffing: Use proper technique to don and doff gloves to prevent cross-contamination.
-
Eye and Face Protection: Shielding from Splashes and Irritants
-
Rationale: With an H319 classification for causing serious eye irritation, protecting the eyes is non-negotiable.[1]
-
Recommendation:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.[6][7] Standard safety glasses do not offer sufficient protection from splashes.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with the material under pressure, a face shield should be worn in addition to safety goggles.[6][7]
-
Body Protection: Preventing Skin Contact
-
Rationale: To supplement hand protection and prevent accidental skin contact, appropriate body protection is essential.
-
Recommendation:
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material should be worn.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5]
-
Full-Body Suit: In situations with a high potential for exposure, such as a large spill, a disposable chemical-resistant suit may be necessary.
-
Respiratory Protection: Guarding Against Inhalation
-
Rationale: The H335 classification indicates that this compound may cause respiratory irritation.[1] The primary method for controlling this hazard is through the use of engineering controls like a fume hood.
-
Recommendation:
-
Fume Hood: All work with 3-Methylbenzothiophene 1,1-dioxide should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[2][8] The type of respirator (e.g., a half-mask or full-face respirator with appropriate cartridges) should be selected based on a formal respiratory protection program and a quantitative risk assessment.[8]
-
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Methylbenzothiophene 1,1-dioxide.
Caption: PPE Selection Workflow for 3-Methylbenzothiophene 1,1-dioxide.
Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting the correct equipment to prevent contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat and fasten all buttons. If required, put on a chemical-resistant apron.
-
Respiratory Protection (if needed): Perform a user seal check for your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If a face shield is required, place it over the goggles.
-
Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) PPE
The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Hand Hygiene: Immediately wash your hands.
-
Face Shield and Goggles: Remove your face shield (if used) and goggles from the back to the front.
-
Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
-
Disposable PPE: All disposable PPE, including gloves and aprons, that has been in contact with 3-Methylbenzothiophene 1,1-dioxide must be disposed of as hazardous chemical waste in a designated, properly labeled container.[1]
-
Reusable PPE: Reusable items such as safety goggles, face shields, and respirators must be decontaminated according to your institution's established procedures. This may involve washing with a specified cleaning agent and rinsing thoroughly.
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling 3-Methylbenzothiophene 1,1-dioxide, ensuring a safe and productive research environment.
References
-
Angene Chemical. (2025, October 19). Safety Data Sheet: 3-METHYLBENZOTHIOPHENE 1,1-DIOXIDE. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment (PPE) for Laboratories. Retrieved from [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
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National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories - Standards. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
UF/IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
